molecular formula C7H14O6 B3416118 Ononitol, (+)- CAS No. 6090-97-7

Ononitol, (+)-

Cat. No.: B3416118
CAS No.: 6090-97-7
M. Wt: 194.18 g/mol
InChI Key: DSCFFEYYQKSRSV-FEPQRWDDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-pinitol is the D-enantiomer of pinitol. It has a role as a geroprotector and a member of compatible osmolytes. It is functionally related to a 1D-chiro-inositol. It is an enantiomer of a L-pinitol.
Methylinositol has been used in trials studying the treatment of Dementia and Alzheimer's Disease.
D-Pinitol has been reported in Abies pindrow, Glycine max, and other organisms with data available.
METHYLINOSITOL is a small molecule drug with a maximum clinical trial phase of II.
See also: Alfalfa leaf (part of).

Properties

IUPAC Name

(1S,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5-,6+,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCFFEYYQKSRSV-FEPQRWDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(C1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@H](C([C@@H]([C@@H]1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883108, DTXSID601029635, DTXSID901337631
Record name (+)-Pinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S,3S,4S,5S,6S)-6-Methoxy-1,2,3,4,5-cyclohexanepentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Pinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484-68-4, 6090-97-7, 10284-63-6
Record name Pinitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ononitol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006090977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylinositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010284636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylinositol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12969
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+)-Pinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S,3S,4S,5S,6S)-6-Methoxy-1,2,3,4,5-cyclohexanepentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Pinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF9HZN9T0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ONONITOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A998ME07KR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYLINOSITOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N55OCE7X7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of (+)-Ononitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Ononitol, also known as 4-O-methyl-D-myo-inositol, is a naturally occurring cyclitol, a type of sugar alcohol. As a derivative of myo-inositol, a key component in cellular signaling, (+)-Ononitol is of significant interest to researchers in various fields, including drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of (+)-Ononitol, detailed experimental protocols for their determination, and an illustrative representation of its relevant biological signaling pathway.

Physicochemical Properties

The fundamental physicochemical characteristics of (+)-Ononitol are summarized in the table below. These properties are crucial for understanding its behavior in biological and chemical systems, informing decisions in experimental design, formulation development, and pharmacokinetic studies.

PropertyValueSource(s)
Molecular Formula C₇H₁₄O₆[1][2]
Molecular Weight 194.18 g/mol [1][2]
Melting Point 167-169 °C[2]
Boiling Point Not available. Sugar alcohols often decompose at high temperatures before boiling.
Solubility Predicted to be highly soluble in water (544 g/L). Myo-inositol, the parent compound, is highly soluble in water and slightly soluble in ethanol, but insoluble in chloroform and ether.
Optical Activity Dextrorotatory (+)
Specific Rotation ([α]D) Not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of (+)-Ononitol are outlined below. These protocols are based on established techniques for the analysis of cyclitols and other small organic molecules.

Melting Point Determination

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry (+)-Ononitol is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate of 10-20°C per minute for an initial approximate determination.

    • For an accurate measurement, a fresh sample is heated to a temperature approximately 20°C below the approximate melting point.

    • The heating rate is then reduced to 1-2°C per minute.

    • The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.

Mass Spectrometry (MS) Analysis

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and structure of a compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation and Derivatization:

    • A known amount of (+)-Ononitol is dissolved in a suitable solvent (e.g., pyridine).

    • To increase volatility for GC analysis, the hydroxyl groups are derivatized. A common method is silylation, using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).

    • The mixture is heated to ensure complete derivatization.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

  • Chromatographic Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is programmed to ensure separation from other components and optimal peak shape (e.g., initial temperature of 150°C, ramped to 280°C).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Data Acquisition: Full scan mode to obtain the mass spectrum or Selected Ion Monitoring (SIM) for targeted quantification. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of the derivatized (+)-Ononitol.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Methodology (¹H and ¹³C NMR):

  • Sample Preparation:

    • Approximately 5-10 mg of (+)-Ononitol is dissolved in a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆).

    • A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, is added.

    • The solution is transferred to a 5 mm NMR tube.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to set include the number of scans, relaxation delay, and spectral width.

    • ¹³C NMR: A one-dimensional carbon NMR spectrum is acquired, often with proton decoupling to simplify the spectrum.

  • Data Processing and Analysis:

    • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

    • The spectrum is phased, baseline corrected, and referenced to the internal standard.

    • The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are analyzed to elucidate the molecular structure of (+)-Ononitol.

Optical Rotation Measurement

Principle: Chiral molecules, such as (+)-Ononitol, rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic properties. The "(+)" in (+)-Ononitol indicates it is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction.

Methodology:

  • Sample Preparation: A solution of (+)-Ononitol of a known concentration is prepared using a suitable solvent in which it is soluble and which is not optically active itself (e.g., water or ethanol).

  • Apparatus: A polarimeter is used for the measurement. The instrument is calibrated using a blank (the pure solvent).

  • Procedure:

    • The polarimeter tube is filled with the prepared solution, ensuring no air bubbles are present.

    • The tube is placed in the polarimeter.

    • The observed angle of rotation (α) is measured. The measurement is typically performed at a standard wavelength (e.g., the sodium D-line at 589 nm) and a controlled temperature (e.g., 20°C or 25°C).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter tube in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Biological Context: The Phosphoinositide Signaling Pathway

As a derivative of myo-inositol, (+)-Ononitol is structurally related to a key player in a fundamental cellular signaling pathway: the phosphoinositide pathway. This pathway is crucial for the transduction of extracellular signals into intracellular responses, governing a wide array of cellular processes.

The diagram below illustrates the central role of myo-inositol in this pathway. Myo-inositol is a precursor for the synthesis of phosphatidylinositol (PI), which is sequentially phosphorylated to form phosphatidylinositol 4,5-bisphosphate (PIP₂). Upon stimulation of cell surface receptors, the enzyme Phospholipase C (PLC) cleaves PIP₂ into two important second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), both leading to a cascade of downstream cellular events.

Phosphoinositide_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor Cell Surface Receptor (GPCR / RTK) Extracellular_Signal->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP₂) PLC->PIP2 Cleaves IP3 Inositol 1,4,5-trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream_Effects_Ca Downstream Cellular Responses Ca2_release->Downstream_Effects_Ca Leads to Downstream_Effects_PKC Downstream Cellular Responses PKC->Downstream_Effects_PKC Leads to Myo_Inositol myo-Inositol (precursor) PI Phosphatidylinositol (PI) Myo_Inositol->PI Synthesis PI->PIP2 Phosphorylation steps

Phosphoinositide Signaling Pathway

The workflow for the analysis of (+)-Ononitol's physicochemical properties generally follows a sequence of purification, identification, and characterization.

Experimental_Workflow Start Start: (+)-Ononitol Sample Purification Purification (e.g., Crystallization, Chromatography) Start->Purification Purity_Check Purity Assessment (e.g., HPLC, TLC) Purification->Purity_Check Structural_Analysis Structural Analysis Purity_Check->Structural_Analysis Physical_Properties Physical Property Measurement Purity_Check->Physical_Properties NMR NMR Spectroscopy (¹H, ¹³C) Structural_Analysis->NMR MS Mass Spectrometry (e.g., GC-MS, ESI-MS) Structural_Analysis->MS End Data Compilation and Characterization Report NMR->End MS->End Melting_Point Melting Point Determination Physical_Properties->Melting_Point Optical_Rotation Optical Rotation Measurement Physical_Properties->Optical_Rotation Solubility Solubility Assessment Physical_Properties->Solubility Melting_Point->End Optical_Rotation->End Solubility->End

Physicochemical Analysis Workflow

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of (+)-Ononitol. The presented data and experimental protocols are intended to support researchers and professionals in their work with this compound. While key properties such as molecular formula, weight, and melting point are well-documented, further experimental investigation is required to definitively determine its boiling point and specific rotation. The biological context provided, highlighting its relationship with the phosphoinositide signaling pathway, underscores the potential of (+)-Ononitol as a molecule of interest in various therapeutic areas.

References

The Ononitol Biosynthesis Pathway in Leguminous Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ononitol (4-O-methyl-myo-inositol), a cyclitol or cyclic sugar alcohol, is a significant metabolite in leguminous plants, playing a crucial role in osmotic regulation and tolerance to abiotic stresses such as salinity and drought. This technical guide provides an in-depth exploration of the ononitol biosynthesis pathway in legumes, designed for researchers, scientists, and professionals in drug development. The guide details the enzymatic steps, key enzymes, regulatory mechanisms, and comprehensive experimental protocols for the study of this pathway. Quantitative data on ononitol concentrations in various leguminous species are presented in a structured format, and all described pathways and workflows are visualized using logical diagrams.

Introduction

Leguminous plants, a cornerstone of global agriculture and nutrition, have evolved sophisticated biochemical mechanisms to adapt to environmental challenges. Among these is the accumulation of compatible solutes, such as ononitol. Ononitol, a methylated derivative of myo-inositol, functions as an osmoprotectant, maintaining cellular turgor and protecting cellular structures under conditions of water deficit. Understanding the biosynthesis of ononitol is pivotal for developing stress-tolerant crop varieties and exploring its potential pharmacological applications. This guide synthesizes current knowledge on the ononitol biosynthesis pathway, offering a technical resource for its comprehensive study.

The Ononitol Biosynthesis Pathway

The biosynthesis of ononitol is a two-step enzymatic process that originates from the central metabolite, myo-inositol.

2.1. Step 1: Biosynthesis of myo-Inositol

The precursor for ononitol, myo-inositol, is synthesized from D-glucose-6-phosphate, an intermediate of glycolysis and the pentose phosphate pathway. This initial conversion is a critical regulatory point in the overall pathway.

  • Reaction: D-glucose-6-phosphate is isomerized and cyclized to form myo-inositol-1-phosphate.

  • Enzyme: L-myo-inositol-1-phosphate synthase (MIPS; EC 5.5.1.4).

  • Substrate: D-glucose-6-phosphate.

  • Product: myo-inositol-1-phosphate.

Subsequently, myo-inositol-1-phosphate is dephosphorylated to yield free myo-inositol.

  • Enzyme: myo-inositol monophosphatase (IMP; EC 3.1.3.25).

  • Substrate: myo-inositol-1-phosphate.

  • Product: myo-inositol.

2.2. Step 2: Methylation of myo-Inositol to Ononitol

The final and committing step in ononitol biosynthesis is the methylation of myo-inositol.

  • Reaction: A methyl group is transferred from S-adenosyl-L-methionine (SAM) to the C4 hydroxyl group of myo-inositol.[1]

  • Enzyme: myo-inositol O-methyltransferase (IMT; EC 2.1.1.129).

  • Substrates: myo-inositol and S-adenosyl-L-methionine (SAM).

  • Products: D-ononitol and S-adenosyl-L-homocysteine (SAH).

In some leguminous plants, ononitol can be further converted to its epimer, D-pinitol, through the action of ononitol epimerase.

Diagram of the Ononitol Biosynthesis Pathway

Ononitol_Biosynthesis cluster_sam G6P D-Glucose-6-Phosphate MIP myo-Inositol-1-Phosphate G6P->MIP MIPS myo_Inositol myo-Inositol MIP->myo_Inositol IMP Ononitol D-Ononitol myo_Inositol->Ononitol IMT SAH S-Adenosyl- L-homocysteine SAM S-Adenosyl- L-methionine SAM->Ononitol SAM->SAH

Figure 1: Ononitol biosynthesis pathway from D-Glucose-6-Phosphate.

Regulation of Ononitol Biosynthesis

The biosynthesis of ononitol in leguminous plants is primarily regulated at the transcriptional level, with abiotic stress, particularly salinity, being a major inducing factor.

During normal growth conditions, the expression of the myo-inositol O-methyltransferase (IMT) gene is generally repressed. However, under salt stress, the transcription of IMT is induced in all cell types. Concurrently, the expression of L-myo-inositol-1-phosphate synthase (INPS), the enzyme responsible for the synthesis of the precursor myo-inositol, is also subject to tissue-specific regulation. In response to salinity, INPS expression is enhanced in leaves but repressed in roots. This differential regulation suggests a coordinated response where myo-inositol is synthesized in the leaves and then transported to the roots via the phloem to be converted into ononitol, contributing to systemic stress tolerance. The coordinate transcriptional induction of INPS and IMT under stress highlights a key adaptive strategy in halophytic and some leguminous plants.

Diagram of Stress-Induced Regulation of Ononitol Biosynthesis

Ononitol_Regulation cluster_leaf Leaf Cell cluster_root Root Cell Abiotic_Stress Abiotic Stress (e.g., Salinity) INPS_up INPS Gene Expression (Upregulated) Abiotic_Stress->INPS_up induces IMT_up IMT Gene Expression (Upregulated) Abiotic_Stress->IMT_up induces myo_Inositol_synthesis myo-Inositol Synthesis INPS_up->myo_Inositol_synthesis myo_Inositol_transport Transported myo-Inositol myo_Inositol_synthesis->myo_Inositol_transport Phloem Transport Ononitol_synthesis Ononitol Synthesis myo_Inositol_transport->Ononitol_synthesis

Figure 2: Tissue-specific regulation of ononitol biosynthesis under abiotic stress.

Quantitative Data on Ononitol in Leguminous Plants

The concentration of ononitol varies significantly among different leguminous species, tissues, and developmental stages. The following table summarizes available quantitative data.

Leguminous Plant SpeciesTissueOnonitol ConcentrationReference
Black-eyed pea (Vigna unguiculata)Seed2.03 mg/g sample
Pea (Pisum sativum)Root nodules (strain 1045)Major soluble carbohydrate
Cowpea (Vigna unguiculata)SproutsLevels change during sprouting
Common bean (Phaseolus vulgaris)SproutsLevels change during sprouting
Peanut (Arachis hypogaea)RootsPresent and quantifiable

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of ononitol biosynthesis.

5.1. Extraction of Ononitol from Plant Tissues

This protocol describes a general method for the extraction of ononitol and other inositols from leguminous plant tissues.

  • Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue to a constant dry weight.

  • Homogenization: Grind the lyophilized tissue to a fine powder using a mortar and pestle or a ball mill.

  • Extraction:

    • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

    • Add 1 mL of 80% (v/v) aqueous ethanol.

    • Vortex thoroughly for 1 minute.

    • Incubate at 70°C for 15 minutes in a water bath or heating block, with intermittent vortexing.

  • Clarification:

    • Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent from the supernatant to complete dryness using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried extract at -20°C until analysis.

5.2. Quantification of Ononitol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization and analysis of ononitol extracts by GC-MS.

  • Derivatization:

    • To the dried extract, add 40 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex for 30 seconds.

    • Incubate at 37°C for 2 hours with shaking (1000 rpm) in a thermomixer.

    • Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 37°C for 30 minutes with shaking.

    • Centrifuge briefly to collect the liquid and transfer the supernatant to a GC-MS vial.

  • GC-MS Analysis:

    • GC Column: Use a capillary column suitable for sugar analysis, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness HP-5ms or equivalent.

    • Injection: Inject 1 µL of the derivatized sample in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 330°C at 15°C/minute.

      • Hold at 330°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1-2 mL/minute.

    • MS Parameters:

      • Acquire mass spectra in full scan mode over a mass range of 33-600 m/z.

      • Use electron ionization (EI) at 70 eV.

  • Quantification:

    • Identify the ononitol peak based on its retention time and mass spectrum compared to an authentic standard. The trimethylsilyl derivative of ononitol will have characteristic fragment ions.

    • Prepare a standard curve using known concentrations of ononitol standard subjected to the same derivatization procedure.

    • Quantify the ononitol in the samples by comparing the peak area to the standard curve. An internal standard (e.g., ribitol) should be added before extraction for accurate quantification.

Experimental Workflow for Ononitol Quantification

Ononitol_Quantification_Workflow Start Plant Tissue Sampling (Freeze in Liquid N2) Homogenization Lyophilization and Homogenization Start->Homogenization Extraction 80% Ethanol Extraction (70°C) Homogenization->Extraction Clarification Centrifugation Extraction->Clarification Drying Vacuum Concentration Clarification->Drying Derivatization Methoxyamination and Silylation (MSTFA) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis

Figure 3: General workflow for the quantification of ononitol in plant tissues.

5.3. In Vitro Assay for myo-Inositol O-Methyltransferase (IMT) Activity

This protocol describes a method for expressing and assaying the activity of IMT.

  • Recombinant Enzyme Expression:

    • Clone the coding sequence of the putative IMT gene from the leguminous plant of interest into an E. coli expression vector (e.g., pET vector with a His-tag).

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant IMT protein using nickel-affinity chromatography.

  • Enzyme Assay:

    • Reaction Mixture (total volume of 50 µL):

      • 50 mM Tris-HCl buffer (pH 8.0)

      • 10 mM myo-inositol

      • 1 mM S-adenosyl-L-methionine (SAM)

      • 5 mM Dithiothreitol (DTT)

      • Purified recombinant IMT enzyme (e.g., 1-5 µg)

    • Procedure:

      • Assemble the reaction mixture on ice, adding the enzyme last to initiate the reaction.

      • Incubate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

      • Terminate the reaction by adding an equal volume of chloroform and vortexing vigorously.

  • Product Detection and Quantification:

    • Separate the aqueous and organic phases by centrifugation.

    • The product, ononitol, will be in the aqueous phase.

    • Analyze the aqueous phase for the presence of ononitol using GC-MS as described in section 5.2.

    • Enzyme activity can be calculated based on the amount of ononitol produced per unit time per amount of enzyme.

Conclusion

The biosynthesis of ononitol is a vital metabolic pathway in leguminous plants for adaptation to abiotic stress. This technical guide has provided a detailed overview of the pathway, its regulation, and robust experimental protocols for its investigation. The synthesis of ononitol from myo-inositol, catalyzed by IMT, and its upregulation under stress conditions, underscores its importance in plant resilience. The provided methodologies for extraction, quantification, and enzyme activity assays serve as a practical resource for researchers aiming to further elucidate the role of ononitol in legumes and explore its potential for crop improvement and biotechnological applications. Future research should focus on identifying the specific transcription factors and signaling components that mediate the stress-induced expression of ononitol biosynthesis genes.

References

Ononitol: A Key Player in Osmotic Stress Tolerance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Role of Ononitol as an Osmoprotectant

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the face of increasing environmental stressors such as drought and high salinity, understanding the intricate mechanisms of plant stress tolerance is paramount. One of the key strategies employed by plants to combat osmotic stress is the accumulation of compatible solutes, also known as osmoprotectants. These small organic molecules can accumulate to high concentrations within the cytoplasm without interfering with normal cellular functions, thereby helping to maintain cell turgor, protect cellular structures, and scavenge reactive oxygen species. Among the diverse array of osmoprotectants, the cyclitol D-ononitol (4-O-methyl-myo-inositol) has emerged as a significant player in the defense against osmotic stress, particularly in certain plant families like the Fabaceae (legumes). This technical guide provides a comprehensive overview of the biological role of ononitol as an osmoprotectant, detailing its biosynthesis, mechanism of action, and the experimental methodologies used to study its function.

Biosynthesis of Ononitol

The synthesis of ononitol is a specialized branch of myo-inositol metabolism, a crucial pathway involved in various cellular processes, including signal transduction and membrane biogenesis.[1] The key enzymatic step in ononitol biosynthesis is the methylation of myo-inositol.

This reaction is catalyzed by the enzyme myo-inositol O-methyltransferase (IMT) . The expression and activity of IMT are often induced by osmotic stress conditions such as high salinity and drought, leading to the accumulation of ononitol in plant tissues.[2]

Ononitol_Biosynthesis Glucose_6_P Glucose-6-Phosphate Myo_Inositol_1_P myo-Inositol-1-Phosphate Glucose_6_P->Myo_Inositol_1_P myo-inositol-1-phosphate synthase (INPS) Myo_Inositol myo-Inositol Myo_Inositol_1_P->Myo_Inositol inositol monophosphatase (IMP) Ononitol D-Ononitol Myo_Inositol->Ononitol myo-inositol O-methyltransferase (IMT) (Stress-induced)

Figure 1: Biosynthetic pathway of D-Ononitol from Glucose-6-Phosphate.

Mechanism of Action as an Osmoprotectant

Ononitol confers protection against osmotic stress through several mechanisms:

  • Osmotic Adjustment: The accumulation of ononitol in the cytoplasm lowers the cellular water potential, helping to maintain a favorable water gradient from the soil to the plant cells. This is crucial for maintaining cell turgor and supporting growth under water-limiting conditions.

  • Enzyme and Membrane Protection: Ononitol can stabilize proteins and cellular membranes, protecting them from the denaturing effects of dehydration and high ion concentrations.[3] It is hypothesized to replace water molecules at the surface of macromolecules, thereby preserving their native conformation and function.

  • Reactive Oxygen Species (ROS) Scavenging: Osmotic stress often leads to the overproduction of reactive oxygen species (ROS), which can cause significant damage to cellular components. Ononitol, like other cyclitols, has been shown to possess ROS scavenging activity, thus helping to mitigate oxidative stress.[4]

Quantitative Data on Ononitol's Efficacy

The osmoprotective role of ononitol has been demonstrated in various studies, particularly through the use of transgenic plants engineered to produce this cyclitol.

OrganismStress ConditionOnonitol ConcentrationObserved EffectsReference
Transgenic Tobacco (Nicotiana tabacum)200 mM NaCl>35 µmol/g fresh weightIncreased salt and drought tolerance; higher photosynthetic rates compared to wild type.[1]
Pea (Pisum sativum) root nodulesSymbiosis with Rhizobium leguminosarumPredominant soluble carbohydrateImplicated in stress tolerance during the symbiotic interaction.
Medicago sativaGeneralConstituent of the plantNatural presence suggests a role in stress adaptation.

Ononitol in Rhizobia-Legume Symbiosis

The symbiotic relationship between legumes and nitrogen-fixing rhizobia is sensitive to environmental stresses, including osmotic stress. Ononitol has been identified as a predominant soluble carbohydrate in the root nodules of pea plants, suggesting a role in protecting the nitrogen-fixing bacteroids and the plant nodule cells from the low water potential environment that can develop in the soil. The accumulation of ononitol may be a key adaptation for maintaining symbiotic nitrogen fixation under drought and salinity.

Relevance for Drug Development

While the primary research focus on ononitol has been in the context of plant biology, the study of its precursor, myo-inositol, has significant implications for human health and drug development. Myo-inositol and its derivatives are involved in numerous signaling pathways in mammals and have been investigated for their therapeutic potential in conditions such as polycystic ovary syndrome (PCOS), metabolic syndrome, and various neurological disorders. Although direct therapeutic applications of ononitol in humans have not been extensively explored, its role as a stable, non-toxic osmolyte and potential antioxidant warrants further investigation. Its ability to protect cells from stress could be relevant in the context of cellular therapies and the development of cytoprotective agents.

Experimental Protocols

Extraction and Quantification of Ononitol from Plant Tissue via HPLC

This protocol describes a general method for the extraction and quantification of ononitol from plant tissues. Optimization may be required depending on the specific plant species and tissue type.

a. Sample Preparation:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Lyophilize the powdered tissue to determine the dry weight.

b. Extraction:

  • To approximately 100 mg of lyophilized tissue, add 5 ml of 80% (v/v) ethanol.

  • Incubate the mixture at 80°C for 1 hour, with occasional vortexing.

  • Centrifuge the extract at 10,000 x g for 15 minutes.

  • Collect the supernatant. Repeat the extraction of the pellet with another 5 ml of 80% ethanol to ensure complete extraction.

  • Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

  • Resuspend the dried extract in a known volume (e.g., 1 ml) of deionized water.

  • Filter the resuspended extract through a 0.22 µm syringe filter before HPLC analysis.

c. HPLC Analysis:

  • Column: A carbohydrate analysis column, such as an Aminex HPX-87C or similar column suitable for sugar alcohol separation.

  • Mobile Phase: Deionized water.

  • Flow Rate: 0.6 ml/min.

  • Column Temperature: 85°C.

  • Detection: Pulsed Amperometric Detector (PAD) or Refractive Index (RI) detector.

  • Quantification: Generate a standard curve using a pure ononitol standard of known concentrations. Calculate the concentration of ononitol in the plant extracts by comparing their peak areas to the standard curve.

HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis Harvest Harvest & Freeze Plant Tissue Grind Grind to Fine Powder Harvest->Grind Lyophilize Lyophilize Grind->Lyophilize Add_Ethanol Add 80% Ethanol Lyophilize->Add_Ethanol Incubate Incubate at 80°C Add_Ethanol->Incubate Centrifuge Centrifuge Incubate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Resuspend Resuspend in Water Evaporate->Resuspend Filter Filter Resuspend->Filter HPLC HPLC Analysis (e.g., HPX-87C column) Filter->HPLC Quantify Quantification (Standard Curve) HPLC->Quantify Osmotic_Stress_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Osmotic Stress Osmotic Stress Sensor Stress Sensor Osmotic Stress->Sensor PLC Phospholipase C (PLC) Sensor->PLC activates IP3 Inositol 1,4,5-trisphosphate (IP3) PLC->IP3 hydrolyzes PIP2 to DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 Ca_release Ca²⁺ Release (from vacuole/ER) IP3->Ca_release triggers Ca_spike Cytosolic Ca²⁺ Spike Ca_release->Ca_spike Kinase_Cascade Protein Kinase Cascade Ca_spike->Kinase_Cascade activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors activates Gene_Expression Stress-Responsive Gene Expression Transcription_Factors->Gene_Expression induces IMT_gene IMT Gene Expression Gene_Expression->IMT_gene Ononitol_accumulation Ononitol Accumulation IMT_gene->Ononitol_accumulation leads to

References

Unveiling (+)-Ononitol: A Technical Guide to its Discovery and Isolation from Medicago sativa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of (+)-Ononitol, a methylated inositol found in Medicago sativa (alfalfa). This document details the experimental protocols for extraction and purification, presents quantitative data, and explores the known biological signaling pathways associated with this compound, offering valuable insights for its potential therapeutic applications.

Introduction

(+)-Ononitol, chemically known as 4-O-methyl-myo-inositol, is a naturally occurring cyclitol found in various plants, including the common forage crop Medicago sativa. As a derivative of myo-inositol, it is involved in several metabolic processes within the plant. In recent years, inositols and their derivatives have garnered significant attention from the scientific community for their potential roles in cellular signaling and as therapeutic agents. This guide serves as a comprehensive resource for researchers interested in the isolation and investigation of (+)-Ononitol from alfalfa.

Quantitative Analysis of (+)-Ononitol in Medicago sativa

The concentration of (+)-Ononitol varies in different parts of the Medicago sativa plant. Microwave-Assisted Extraction (MAE) has been identified as an efficient method for the extraction of inositols from alfalfa. The quantitative data presented below is derived from studies utilizing MAE followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Plant PartOnonitol Concentration (mg/g dry weight)Total Inositol Yield (MAE) (mg/g dry weight)
LeavesSimilar to myo-inositolUp to twice the yield of Solid-Liquid Extraction
StemsSimilar to myo-inositolNot specified

Note: Specific concentration ranges for ononitol are often reported in conjunction with other inositols. Pinitol is the most abundant inositol in alfalfa leaves and stems.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and characterization of (+)-Ononitol from Medicago sativa.

Plant Material Preparation

Fresh leaves and stems of Medicago sativa should be collected and dried to a constant weight. Drying can be achieved by air-drying in a dark, well-ventilated area or by using a plant dryer at a controlled temperature (e.g., 40°C) to prevent degradation of bioactive compounds. The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

Microwave-Assisted Extraction (MAE) of (+)-Ononitol

MAE is a rapid and efficient method for extracting bioactive compounds from plant matrices.

Protocol:

  • Sample Preparation: Weigh a precise amount of powdered Medicago sativa material (e.g., 1 gram) and place it in a microwave-transparent extraction vessel.

  • Solvent Addition: Add a suitable solvent system. A mixture of ethanol and water (e.g., 50:50 v/v) is commonly used for the extraction of polar compounds like inositols.

  • Microwave Irradiation: Place the vessel in a microwave extractor. Set the extraction parameters, which should be optimized for maximum yield. Typical parameters include:

    • Microwave Power: 400-800 W

    • Temperature: 60-80°C

    • Extraction Time: 5-15 minutes

  • Filtration and Concentration: After extraction, the mixture is cooled and filtered to separate the extract from the solid plant residue. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Workflow for Microwave-Assisted Extraction

MAE_Workflow PlantMaterial Dried & Ground Medicago sativa Extraction Microwave-Assisted Extraction PlantMaterial->Extraction Solvent Ethanol/Water Solvent Solvent->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration CrudeExtract Crude Ononitol Extract Concentration->CrudeExtract

Caption: Workflow for the Microwave-Assisted Extraction of (+)-Ononitol.

Purification by Column Chromatography

The crude extract containing (+)-Ononitol and other co-extracted compounds can be purified using column chromatography.

Protocol:

  • Column Preparation: A glass column is packed with a suitable stationary phase, such as silica gel or a specialized resin for carbohydrate separation (e.g., an anion-exchange resin). The column is equilibrated with a non-polar solvent.

  • Sample Loading: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

  • Elution: A gradient elution is performed, starting with a non-polar solvent and gradually increasing the polarity by introducing a more polar solvent (e.g., from n-hexane to ethyl acetate to methanol).

  • Fraction Collection: Fractions are collected at regular intervals.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing (+)-Ononitol.

  • Pooling and Concentration: Fractions containing pure (+)-Ononitol are pooled together and the solvent is removed under reduced pressure to yield the purified compound.

Purification Workflow

Purification_Workflow CrudeExtract Crude Extract ColumnChromatography Column Chromatography (Silica Gel or Anion Exchange) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC_HPLC TLC/HPLC Analysis FractionCollection->TLC_HPLC Pooling Pooling of Pure Fractions TLC_HPLC->Pooling PureOnonitol Purified (+)-Ononitol Pooling->PureOnonitol

Caption: General workflow for the purification of (+)-Ononitol.

Structural Elucidation

The identity and purity of the isolated (+)-Ononitol are confirmed using various spectroscopic techniques.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. For GC-MS analysis, ononitol is typically derivatized to its trimethylsilyl (TMS) ether.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Spectroscopic Data for (+)-Ononitol:

TechniqueKey Observations (Expected)
GC-MS (as TMS derivative) Characteristic fragmentation pattern with major peaks corresponding to the loss of TMS groups.
MS-MS ([M+H]⁺) Precursor ion at m/z 195.0863, with characteristic fragment ions.
MS-MS ([M-H]⁻) Precursor ion at m/z 193.0718, with characteristic fragment ions.
¹H NMR A complex pattern of multiplets in the δ 3.0-4.0 ppm region corresponding to the cyclohexane ring protons, and a singlet around δ 3.5 ppm for the methoxy group protons.
¹³C NMR Six signals for the cyclohexane ring carbons and one signal for the methoxy group carbon.
IR (KBr) Broad absorption band in the 3200-3500 cm⁻¹ region (O-H stretching), and C-H stretching vibrations around 2900 cm⁻¹.

Biological Activity and Signaling Pathways

While research specifically on (+)-Ononitol is emerging, studies on related inositols and ononitol monohydrate provide insights into its potential biological activities and involvement in cellular signaling.

Anti-inflammatory Activity: COX-2/PGE-2 Pathway

Recent studies on ononitol monohydrate, isolated from Cassia tora, have demonstrated its potential to inhibit the proliferation of human colorectal cancer cells. This effect is mediated through the downregulation of the cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE-2) inflammatory pathway.[1][2]

COX-2/PGE-2 Signaling Pathway

COX2_PGE2_Pathway cluster_cell Cancer Cell InflammatoryStimuli Inflammatory Stimuli COX2 COX-2 (Cyclooxygenase-2) InflammatoryStimuli->COX2 PGE2 PGE-2 (Prostaglandin E2) COX2->PGE2 Proliferation Cell Proliferation PGE2->Proliferation Ononitol (+)-Ononitol Ononitol->COX2 Inhibition

Caption: Ononitol's inhibitory effect on the COX-2/PGE-2 pathway.

Potential Role in Insulin Signaling: PI3K/Akt Pathway

Inositols, particularly myo-inositol and its derivatives, are known to be precursors for second messengers in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and is a key component of insulin signaling. While direct evidence for (+)-Ononitol's role in this pathway is limited, its structural similarity to other biologically active inositols suggests it may have a modulatory effect.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm InsulinReceptor Insulin Receptor PI3K PI3K InsulinReceptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation CellularResponses Cellular Responses (Growth, Survival, Metabolism) Akt->CellularResponses Ononitol (+)-Ononitol (Potential Modulator) Ononitol->PI3K ?

Caption: Potential modulatory role of (+)-Ononitol in the PI3K/Akt pathway.

Conclusion

(+)-Ononitol from Medicago sativa represents a promising natural product for further investigation in the fields of pharmacology and drug development. The methodologies outlined in this guide provide a framework for its efficient extraction and purification. The emerging evidence of its biological activity, particularly in inflammatory pathways, warrants further research to fully elucidate its therapeutic potential. This document serves as a foundational resource to facilitate these future endeavors.

References

(+)-Ononitol vs L-pinitol chemical differences

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Differences Between (+)-Ononitol and L-Pinitol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical and biological properties of two closely related inositol derivatives: (+)-Ononitol and L-pinitol. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced differences between these two stereoisomers.

Introduction to (+)-Ononitol and L-Pinitol

(+)-Ononitol and L-pinitol are naturally occurring methylated derivatives of inositol, a class of cyclic polyols that play crucial roles in various biological processes. While sharing the same molecular formula and mass, their distinct stereochemistry leads to differences in their physical, chemical, and biological properties. Understanding these differences is critical for their potential applications in pharmacology and biotechnology.

(+)-Ononitol , chemically known as 4-O-methyl-myo-inositol, is a derivative of myo-inositol, the most common isomer of inositol in nature. It has been identified in various plants and is known to act as an osmoprotectant, helping plants tolerate environmental stresses such as drought and high salinity[1][2]. Recent studies have also begun to explore its potential in human health, including its cytotoxic effects on cancer cells[3].

L-Pinitol , or 3-O-methyl-L-chiro-inositol, is the L-enantiomer of D-pinitol. D-pinitol is well-documented for its insulin-mimetic properties and its involvement in the PI3K/Akt signaling pathway, which is crucial for glucose metabolism. While L-pinitol is less studied than its D-enantiomer, understanding its distinct properties is essential for a complete picture of pinitol isomers.

Chemical and Physical Properties

The primary chemical difference between (+)-Ononitol and L-pinitol lies in their stereochemistry. (+)-Ononitol is a derivative of myo-inositol, which has a specific arrangement of its hydroxyl groups, while L-pinitol is a derivative of L-chiro-inositol. This results in different spatial orientations of their hydroxyl and methoxy groups, influencing their physical properties and biological activities.

Property(+)-OnonitolL-Pinitol
Systematic Name (1R,2S,3S,4S,5S,6S)-6-Methoxycyclohexane-1,2,3,4,5-pentol[4](1S,2R,3R,4S,5R,6R)-6-Methoxycyclohexane-1,2,3,4,5-pentol
Common Name 4-O-methyl-myo-inositol[4]3-O-methyl-L-chiro-inositol
Molecular Formula C₇H₁₄O₆C₇H₁₄O₆
Molecular Weight 194.18 g/mol 194.18 g/mol
Melting Point 167–169 °CNot consistently reported, D-pinitol: 186-189 °C
Optical Rotation Dextrorotatory (+)Levorotatory (-)

Stereochemical Relationship

The stereochemical difference between (+)-Ononitol and L-pinitol can be visualized by considering their parent inositol isomers. myo-Inositol, the precursor to (+)-Ononitol, has one axial and five equatorial hydroxyl groups in its most stable chair conformation. In contrast, chiro-inositol has a different arrangement of axial and equatorial hydroxyls. The methylation at different positions on these distinct inositol scaffolds results in the two different molecules.

Figure 1: 2D structures of (+)-Ononitol and L-Pinitol.

Biological Activities and Signaling Pathways

(+)-Ononitol

The primary established biological role of (+)-Ononitol is as an osmoprotectant in plants, where it accumulates in response to drought and salt stress, helping to maintain cellular turgor and protect cellular structures.

In the context of human health, preliminary studies have shown that ononitol monohydrate can inhibit the proliferation of human colorectal cancer cells (HT-115). This effect is suggested to be mediated through the downregulation of the COX-2/PGE-2 inflammatory axis. The study indicated that ononitol monohydrate treatment led to an increase in apoptotic cells and a decrease in inflammatory markers like TNF-α and IL-1β.

ononitol_pathway cluster_effects Cellular Effects ononitol (+)-Ononitol ht115 HT-115 Colorectal Cancer Cells ononitol->ht115 cox2_pge2 COX-2 / PGE-2 Axis ononitol->cox2_pge2 inhibits inflammation Inflammation (TNF-α, IL-1β) ononitol->inflammation inhibits apoptosis Apoptosis ononitol->apoptosis induces proliferation Cell Proliferation cox2_pge2->proliferation promotes inflammation->proliferation promotes

Figure 2: Proposed mechanism of (+)-Ononitol in HT-115 cells.

L-Pinitol and its Enantiomer D-Pinitol

The biological activities of L-pinitol are less explored than those of its enantiomer, D-pinitol. D-pinitol is widely recognized for its insulin-mimetic effects. It is known to improve glycemic control by acting on the insulin signaling pathway. Specifically, D-pinitol has been shown to activate the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway. This activation leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into cells, and promotes glycogen synthesis.

pinitol_pathway pinitol D-Pinitol pi3k PI3K pinitol->pi3k activates insulin_receptor Insulin Receptor insulin_receptor->pi3k activates akt Akt/PKB pi3k->akt activates glut4 GLUT4 Translocation akt->glut4 promotes glycogen_synthesis Glycogen Synthesis akt->glycogen_synthesis promotes glucose_uptake Glucose Uptake glut4->glucose_uptake

Figure 3: D-Pinitol's role in the insulin signaling pathway.

Experimental Protocols

Separation and Identification by High-Performance Liquid Chromatography (HPLC)

The separation of inositol isomers can be challenging due to their structural similarity. Chiral HPLC is a powerful technique for resolving enantiomers.

hplc_workflow sample Sample containing (+)-Ononitol and L-Pinitol derivatization Derivatization (optional, e.g., with a chiral derivatizing agent) sample->derivatization injection Injection into Chiral HPLC System derivatization->injection separation Separation on Chiral Stationary Phase (e.g., polysaccharide-based) injection->separation detection Detection (e.g., Refractive Index Detector) separation->detection analysis Data Analysis (Retention Time, Peak Area) detection->analysis

Figure 4: General workflow for chiral HPLC separation.

Protocol Outline:

  • Sample Preparation: Dissolve the sample containing the inositol isomers in a suitable solvent (e.g., a mixture of hexane and ethanol for normal-phase chromatography).

  • Chromatographic System:

    • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is essential.

    • Mobile Phase: The mobile phase composition is critical for achieving separation and will depend on the chosen column and whether operating in normal-phase, reversed-phase, or polar organic mode. A common mobile phase for normal-phase separation is a mixture of n-hexane and ethanol.

    • Detector: A refractive index detector (RID) is often used for detecting inositols as they lack a strong UV chromophore.

  • Method Development:

    • Optimize the mobile phase composition (e.g., the ratio of hexane to ethanol) to achieve baseline separation of the enantiomers.

    • Adjust the flow rate to optimize resolution and analysis time.

    • Maintain a constant column temperature to ensure reproducible retention times.

  • Quantification: Use external or internal standards of pure (+)-Ononitol and L-pinitol to create calibration curves for accurate quantification based on peak area.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of inositol isomers. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, allowing for the differentiation of stereoisomers.

¹H NMR Spectral Data of D-Pinitol (in D₂O):

  • δ 3.85 (2H, m, H-1, H-6)

  • δ 3.66 (1H, dd, J = 9.90, 2.6 Hz, H-2)

  • δ 3.61 (1H, dd, J = 9.98, 2.6 Hz, H-5)

  • δ 3.50 (1H, dd, J = 9.53, 9.98 Hz, H-4)

  • δ 3.45 (3H, s, OMe)

  • δ 3.19 (1H, dd, J = 9.90, 9.53 Hz, H-3)

¹³C NMR Spectral Data of D-Pinitol (in D₂O):

  • δ 82.96 (C-3)

  • δ 72.32 (C-1)

  • δ 71.89 (C-5)

  • δ 71.67 (C-2)

  • δ 70.73 (C-4)

  • δ 70.02 (C-6)

  • δ 59.88 (OMe)

Protocol Outline for NMR Analysis:

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a 1D ¹H NMR spectrum. The chemical shifts, coupling constants (J-values), and multiplicities of the signals will provide information about the connectivity and relative stereochemistry of the protons.

    • For complex spectra, 2D NMR techniques such as COSY (Correlated Spectroscopy) can be used to establish proton-proton correlations.

  • ¹³C NMR Spectroscopy:

    • Acquire a 1D ¹³C NMR spectrum. The number of signals will indicate the number of unique carbon atoms, and their chemical shifts will provide information about their chemical environment.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Structural Assignment: Compare the obtained spectral data with literature values for known inositol derivatives to confirm the structure and stereochemistry.

Conclusion

(+)-Ononitol and L-pinitol, while being stereoisomers, exhibit distinct chemical and biological properties. (+)-Ononitol, a derivative of myo-inositol, is primarily known for its role as an osmoprotectant in plants, with emerging research suggesting potential anti-inflammatory and anti-cancer activities. In contrast, the biological activity of L-pinitol is inferred from its well-studied enantiomer, D-pinitol, which is a potent insulin-mimetic agent acting through the PI3K/Akt signaling pathway. The differentiation and characterization of these compounds rely on advanced analytical techniques such as chiral HPLC and NMR spectroscopy. This guide provides a foundational understanding of the key differences between these two molecules, which is essential for researchers and drug development professionals exploring their therapeutic potential.

References

Cyclitols: A Deep Dive into Their Biological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclitols, a class of carbocyclic polyols, are ubiquitously found in nature and play a pivotal role in a myriad of biological processes. From their fundamental role as structural components of cell membranes to their intricate involvement in signal transduction, these compounds have garnered significant attention for their therapeutic potential across a spectrum of diseases. This technical guide provides a comprehensive review of cyclitols, focusing on their classification, biological functions, and the experimental methodologies used to investigate them.

Classification and Structure

Cyclitols are cycloalkanes containing at least three hydroxyl groups, each attached to a different ring carbon atom.[1] The most common and biologically significant cyclitol is inositol, which exists in nine possible stereoisomers.[1][2] Other important classes of cyclitols include:

  • Inositols: Hexahydroxycyclohexanes, with myo-inositol being the most abundant in eukaryotes.[3][4]

  • Pinitols: 3-O-methyl-D-chiro-inositol, commonly found in legumes.

  • Quercitols: Pentahydroxycyclohexanes.

  • Conduritols: Tetrahydroxycyclohexenes.

The stereochemistry of cyclitols is complex and is a key determinant of their biological activity.

Biological Significance and Therapeutic Applications

Cyclitols are integral to cellular function, acting as signaling molecules, osmolytes, and structural precursors. Their diverse biological activities have positioned them as promising candidates for drug development.

Signal Transduction

The most well-characterized role of cyclitols is in signal transduction, primarily through the inositol phosphate signaling pathway . Myo-inositol is a precursor for phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid. Upon stimulation by various extracellular signals, PIP2 is hydrolyzed by phospholipase C (PLC) to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium, which in turn activates a host of cellular processes, including muscle contraction, neurotransmission, and cell proliferation.

Cyclitols and their derivatives have also been shown to modulate other signaling pathways, including those involved in inflammation and oxidative stress. For instance, certain cyclitols can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses.

Osmoregulation

In response to osmotic stress, such as high salinity or drought, plants and other organisms accumulate compatible solutes, including cyclitols. These compounds act as osmolytes, helping to maintain cell turgor and protect cellular structures from damage without interfering with normal metabolic processes.

Therapeutic Potential

The diverse biological activities of cyclitols have translated into a wide range of therapeutic applications.

  • Metabolic Disorders: Myo-inositol and D-chiro-inositol have been extensively studied for their insulin-sensitizing properties and are used in the management of Polycystic Ovary Syndrome (PCOS) and insulin resistance.

  • Neurodegenerative Diseases: Alterations in inositol metabolism have been implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's disease. Some cyclitols are being investigated for their potential to modulate pathways involved in neuroinflammation and amyloid-beta aggregation.

  • Cancer: The anti-inflammatory and antioxidant properties of certain cyclitols suggest their potential as chemopreventive agents.

  • Infectious Diseases: Some cyclitols and their derivatives have shown inhibitory activity against enzymes from pathogenic organisms, such as α-glucosidase, making them potential leads for the development of new anti-diabetic and anti-viral drugs.

Quantitative Data on Biological Activities

The following tables summarize key quantitative data related to the biological activities of various cyclitols.

Table 1: IC50 Values of Cyclitols in Enzyme Inhibition and NF-κB Assays

Cyclitol/DerivativeTargetAssayIC50 ValueReference
L-(+)-BornesitolNF-κBTPA-mediated NF-κB activation27.5 ± 3.8 µM
Quinic AcidNF-κBTPA-mediated NF-κB activation85.0 ± 12.3 µM
Per-O-acetyl-1l-(+)-bornesitolNF-κBTPA-mediated NF-κB activation38.4 ± 6.2 µM
scyllo-InositolNF-κBTPA-mediated NF-κB activation83.0 ± 13.7 µM
β-D-galactoside-myo-inositolNF-κBTPA-mediated NF-κB activation52.4 ± 8.4 µM
myo-InositolNF-κBTPA-mediated NF-κB activation>180.2 µM
D-chiro-Inositol 2,3,4,5-tetrakisphosphateIns(3,4,5,6)P4 1-kinase/Ins(1,3,4)P3 5/6-kinaseEnzyme Inhibition Assay1.5 µM
L-chiro-Inositol 2,3,4,5-tetrakisphosphateIns(3,4,5,6)P4 1-kinase/Ins(1,3,4)P3 5/6-kinaseEnzyme Inhibition Assay>30 µM

Table 2: Clinical Dosages of Inositols for PCOS and Metabolic Conditions

InositolConditionDosageStudy OutcomeReference
myo-Inositol & D-chiro-Inositol (40:1 ratio)Polycystic Ovary Syndrome (PCOS)2g of inositols twice a day for 3 monthsRestoration of ovulation and normalization of hormonal parameters.
D-chiro-InositolPolycystic Ovary Syndrome (PCOS)1200 mg once a day for 6-8 weeksImproved insulin sensitivity, decreased free testosterone, and induced ovulation in 86% of women.
myo-InositolInsulin Resistance in PCOS2g in the morning for 12 weeksSignificant reduction in plasma LH, prolactin, testosterone, and insulin; improved insulin sensitivity.
myo-InositolGestational Diabetes2g two times per daySignificantly improved fasting glucose, insulin, and HOMA-IR value.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and biological evaluation of cyclitols.

Extraction of Cyclitols from Plant Material by Maceration

Maceration is a simple and widely used technique for extracting thermolabile compounds like cyclitols from plant materials.

Materials:

  • Dried and coarsely powdered plant material

  • Solvent (e.g., 80% ethanol, methanol, or water)

  • Airtight container (e.g., glass jar with a lid)

  • Shaker or magnetic stirrer (optional)

  • Filter paper (e.g., Whatman No. 1)

  • Funnel

  • Rotary evaporator

Procedure:

  • Weigh a desired amount of the powdered plant material and place it in the airtight container.

  • Add the solvent to the container, ensuring that the plant material is completely submerged. A common solid-to-solvent ratio is 1:10 (w/v).

  • Seal the container and keep it at room temperature for a period of 3 to 7 days.

  • Agitate the mixture periodically (at least once a day) by shaking or stirring to enhance the extraction efficiency.

  • After the maceration period, separate the extract from the solid plant residue by filtration through filter paper.

  • Wash the residue with a small amount of fresh solvent to recover any remaining extract.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude cyclitol-containing extract.

  • Store the crude extract at 4°C for further purification and analysis.

Purification of Cyclitols by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying compounds from a crude extract based on their polarity.

Materials:

  • Crude cyclitol extract

  • Silica gel (for normal-phase chromatography) or C18-functionalized silica (for reversed-phase chromatography)

  • Solvents for the mobile phase (e.g., a gradient of ethyl acetate and methanol for normal-phase)

  • Chromatography column

  • Compressed air or nitrogen source

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar solvent of your mobile phase system.

    • Pour the slurry into the column and allow it to settle, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent.

    • Carefully apply the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Add the mobile phase to the column and apply gentle pressure using compressed air or nitrogen to achieve a constant flow rate.

    • Start with a low polarity mobile phase and gradually increase the polarity (gradient elution) to separate compounds with different polarities.

  • Fraction Collection:

    • Collect the eluate in fractions using a fraction collector or manually in test tubes.

  • Analysis of Fractions:

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or by using a suitable staining reagent.

    • Combine the fractions containing the purified cyclitol.

  • Solvent Removal:

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified cyclitol.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Materials:

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Purified cyclitol or plant extract dissolved in a suitable solvent

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the DPPH radical in methanol or ethanol and store it in the dark.

    • Prepare a series of dilutions of the test sample and the positive control.

  • Assay in a 96-well Microplate:

    • To each well, add a specific volume of the sample or control solution (e.g., 100 µL).

    • Add the DPPH working solution to all wells (e.g., 100 µL).

    • For the blank, add the solvent used for the sample instead of the sample itself.

  • Incubation:

    • Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    • Plot a graph of % RSA against the concentration of the sample to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a representative workflow for cyclitol-based drug discovery.

Inositol Phosphate Signaling Pathway

Inositol_Phosphate_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PtdIns PtdIns PIP PtdIns(4)P PtdIns->PIP PI4K PI3K PI3-Kinase PIP2 PtdIns(4,5)P2 PIP->PIP2 PIP5K IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC_activation Protein Kinase C Activation DAG->PKC_activation Activates Ca2_release Ca²⁺ Release Ca2_release->PKC_activation Co-activates Extracellular_Signal Extracellular Signal GPCR GPCR / RTK Extracellular_Signal->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PLC->PIP2 Hydrolyzes PTEN PTEN ER->Ca2_release Leads to

Caption: Inositol Phosphate Signaling Pathway.

Cyclitol-Mediated Anti-inflammatory Signaling (NF-κB Pathway)

Anti_inflammatory_Signaling cluster_nucleus Nucleus Cyclitol Cyclitol (e.g., L-(+)-Bornesitol) IKK IKK Complex Cyclitol->IKK Inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., TPA) Receptor Receptor Inflammatory_Stimulus->Receptor Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p Phosphorylated IκB IkB->IkB_p NFkB NF-κB NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB_active Active NF-κB NFkB_IkB->NFkB_active Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_active->DNA Translocates & Binds Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: Cyclitol Anti-inflammatory Signaling.

Workflow for Cyclitol-Based Drug Discovery and Development

Drug_Discovery_Workflow start Start: Natural Source (e.g., Plants) extraction Extraction & Isolation of Cyclitols start->extraction screening High-Throughput Screening (HTS) extraction->screening hit_id Hit Identification screening->hit_id lead_gen Lead Generation & Optimization (SAR) hit_id->lead_gen Active Compounds preclinical Preclinical Studies (In vitro & In vivo) lead_gen->preclinical clinical Clinical Trials (Phase I-III) preclinical->clinical Promising Candidates approval Regulatory Approval (e.g., FDA) clinical->approval Efficacy & Safety Data end Marketed Drug approval->end

Caption: Cyclitol Drug Discovery Workflow.

Conclusion

Cyclitols represent a structurally diverse and biologically significant class of natural products. Their fundamental roles in cellular signaling and stress response, coupled with their promising therapeutic activities, make them a rich area for continued research and drug development. The methodologies outlined in this guide provide a framework for the exploration and characterization of novel cyclitols and their potential applications in medicine. As our understanding of the intricate signaling pathways they modulate deepens, so too will the opportunities to harness these fascinating molecules for the betterment of human health.

References

Ononitol Monohydrate: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ononitol monohydrate, a naturally occurring cyclitol, has garnered significant scientific interest for its diverse pharmacological activities. Isolated from various plant sources, including Cassia tora L., this glycosidic flavanol has demonstrated promising therapeutic potential, particularly in the realms of anti-inflammatory, anti-cancer, and potentially metabolic regulation. This technical guide provides a comprehensive overview of the current state of research on Ononitol monohydrate, detailing its mechanisms of action, summarizing key quantitative data, and providing insights into experimental protocols. The guide is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic applications of this compelling bioactive compound.

Core Therapeutic Applications

Current research predominantly highlights two major therapeutic avenues for Ononitol monohydrate: its potent anti-inflammatory effects and its targeted anti-cancer activity, particularly against colorectal cancer.

Anti-inflammatory Properties

Ononitol monohydrate has been shown to exhibit significant anti-inflammatory and analgesic activities in various preclinical models. The primary mechanism is believed to be the inhibition of the synthesis or release of inflammatory mediators.[1]

Quantitative Data Summary: Anti-inflammatory and Analgesic Activity

Experimental ModelDosage (OM)EffectPercentage Inhibition/ReductionReference Compound
Carrageenan-induced hind paw edema (rats)20 mg/kgReduction in paw edema50.69%Indomethacin (10 mg/kg)
Croton oil-induced ear edema (mice)20 mg/kgReduction in ear edema61.06%Indomethacin (10 mg/kg)
Cotton pellet-induced granuloma (rats)20 mg/kgReduction in granuloma tissue formation36.25%Indomethacin (10 mg/kg)
Adjuvant-induced arthritis (rats)20 mg/kgInhibition of paw thickness53.64%Indomethacin (10 mg/kg)
Anti-Cancer Activity: Colorectal Cancer

Ononitol monohydrate has demonstrated significant cytotoxic activity against HT-115 human colorectal cancer cells.[2][3][4][5] Its mechanism of action involves the suppression of pro-inflammatory and pro-tumorigenic pathways, leading to the induction of apoptosis.

Quantitative Data Summary: Anti-proliferative and Pro-apoptotic Effects on HT-115 Cells

ParameterConcentration (OMH)TimeResult
Cell Viability Inhibition16 µM48 h84%
IC503.2 µM24 h-
IC501.5 µM48 h-
Apoptotic Cells3.2 µM48 h64%
Necrotic Cells3.2 µM48 h3%
COX-2 Protein Expression3.2 µM48 hTwo-fold decrease
PGE-2 Protein Expression3.2 µM48 hSignificant decrease
TNF-α Protein Expression3.2 µM48 hOne-fold decrease

Signaling Pathways

Inhibition of the COX-2/PGE-2 Inflammatory Axis

In the context of colorectal cancer, Ononitol monohydrate exerts its anti-tumor effects by targeting the cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE-2) inflammatory axis. This pathway is crucial in promoting inflammation and tumorigenesis. By inhibiting COX-2, Ononitol monohydrate reduces the production of PGE-2, a key mediator of inflammation and cell proliferation.

COX2_PGE2_Pathway OMH Ononitol Monohydrate COX2 COX-2 OMH->COX2 Inhibits PGE2 PGE-2 COX2->PGE2 Produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Inflammation Inflammation PGE2->Inflammation Cell_Proliferation Cell Proliferation PGE2->Cell_Proliferation

Inhibition of the COX-2/PGE-2 Pathway by Ononitol Monohydrate.
Modulation of the NF-κB Signaling Pathway

Ononitol monohydrate also modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival. By inhibiting NF-κB, a key inhibitor of apoptosis, Ononitol monohydrate promotes programmed cell death in cancer cells. This action is upstream of the COX-2/PGE-2 axis, as pro-inflammatory cytokines that activate NF-κB also induce COX-2 expression.

NFkB_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Proinflammatory_Stimuli->IKK OMH Ononitol Monohydrate NFkB NF-κB OMH->NFkB Inhibits IkB IκB IKK->IkB Phosphorylates IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Apoptosis Apoptosis NFkB->Apoptosis Inhibits (reversed by OMH) Gene_Expression Target Gene Expression (Inflammation, Cell Survival) Nucleus->Gene_Expression Activates

Modulation of the NF-κB Signaling Pathway by Ononitol Monohydrate.

Potential Therapeutic Applications: Areas for Future Research

While the anti-inflammatory and anti-cancer properties of Ononitol monohydrate are the most extensively studied, its chemical nature as an inositol suggests potential in other therapeutic areas. However, it is crucial to note that the following applications are largely extrapolated from studies on other inositol isomers, and dedicated research on Ononitol monohydrate is required for validation.

Metabolic Disorders and Insulin Signaling

Inositols, as a class of compounds, are known to play a role as second messengers in insulin signaling pathways, and supplementation has shown benefits in improving insulin sensitivity and glucose metabolism. Myo-inositol and D-chiro-inositol, in particular, have been investigated for their potential in managing conditions like Polycystic Ovary Syndrome (PCOS) and type 2 diabetes. Given that Ononitol monohydrate is a derivative of inositol, it is plausible that it may also modulate insulin signaling, potentially through the PI3K/Akt pathway. One study has noted that Ononitol monohydrate regulates lipid metabolism in adipocytes. Further investigation into its specific effects on glucose uptake, insulin receptor sensitivity, and the PI3K/Akt pathway is warranted.

Insulin_Signaling_Workflow cluster_research Proposed Research Workflow for Ononitol Monohydrate In_vitro_studies In vitro studies (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) Glucose_Uptake_Assay Glucose Uptake Assay (e.g., 2-NBDG) In_vitro_studies->Glucose_Uptake_Assay Western_Blot Western Blot Analysis (p-Akt, p-PI3K, GLUT4) In_vitro_studies->Western_Blot In_vivo_studies In vivo studies (e.g., db/db mice, high-fat diet models) OGTT Oral Glucose Tolerance Test (OGTT) In_vivo_studies->OGTT Insulin_Levels Measurement of Insulin Levels In_vivo_studies->Insulin_Levels Tissue_Analysis Tissue Analysis (Adipose, Liver, Muscle) In_vivo_studies->Tissue_Analysis

Proposed Workflow for Investigating Ononitol Monohydrate's Role in Insulin Signaling.
Neuroprotective Effects

Certain inositol isomers, such as scyllo-inositol, have been investigated for their neuroprotective properties, particularly in the context of Alzheimer's disease, by inhibiting the aggregation of amyloid-β peptides. There is currently no direct evidence for the neuroprotective effects of Ononitol monohydrate. However, its antioxidant properties, which are often linked to neuroprotection, suggest that this is a viable area for future research. Studies could explore its ability to mitigate oxidative stress in neuronal cells and its impact on protein aggregation in models of neurodegenerative diseases.

Detailed Experimental Protocols

In Vivo Anti-inflammatory Studies

This model is a standard for evaluating acute anti-inflammatory activity.

  • Animals: Male Wistar rats (150-180 g).

  • Groups:

    • Control (vehicle, e.g., 1% carboxymethyl cellulose).

    • Ononitol monohydrate (e.g., 20 mg/kg, p.o.).

    • Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Procedure:

    • Administer the test compounds orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

This model assesses the effect on the proliferative phase of inflammation.

  • Animals: Male Wistar rats (150-180 g).

  • Procedure:

    • Autoclaved cotton pellets (10 mg) are implanted subcutaneously in the axilla region of anesthetized rats.

    • Administer Ononitol monohydrate (e.g., 20 mg/kg, p.o.) and the reference drug daily for 7 days.

    • On the 8th day, sacrifice the animals, dissect the granulomas, remove extraneous tissue, and dry them at 60°C to a constant weight.

  • Data Analysis: Compare the dry weight of the granulomas in the treated groups with the control group to determine the percentage inhibition.

In Vitro Anti-Cancer Studies
  • Cell Line: HT-115 human colorectal carcinoma cells.

  • Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 incubator.

  • Procedure:

    • Seed HT-115 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of Ononitol monohydrate (e.g., 0.75, 1.5, 3.2, 8, 16 µM) for 24 and 48 hours.

    • After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

  • Procedure:

    • Treat HT-115 cells with Ononitol monohydrate as described for the cytotoxicity assay.

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Stain the cells with a mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL).

    • Observe the cells under a fluorescence microscope.

  • Interpretation:

    • Live cells: Green nucleus with intact structure.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange-stained nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniformly orange-stained nucleus.

Conclusion and Future Directions

Ononitol monohydrate has demonstrated significant potential as a therapeutic agent, particularly for inflammatory conditions and colorectal cancer. Its well-defined mechanisms of action, involving the inhibition of the COX-2/PGE-2 and NF-κB signaling pathways, provide a strong foundation for further drug development.

Future research should focus on several key areas:

  • Elucidating the role of Ononitol monohydrate in insulin signaling and metabolic disorders. Specific studies are needed to move beyond the general effects of inositols and determine the direct impact of Ononitol monohydrate on glucose and lipid metabolism.

  • Investigating the neuroprotective potential of Ononitol monohydrate. Given the antioxidant properties of related compounds, exploring its effects in models of neurodegenerative diseases is a logical next step.

  • Conducting comprehensive preclinical safety and pharmacokinetic studies. To advance Ononitol monohydrate towards clinical application, a thorough understanding of its absorption, distribution, metabolism, excretion, and toxicity profile is essential.

  • Exploring synergistic effects with existing therapies. Investigating the potential of Ononitol monohydrate to enhance the efficacy of current anti-inflammatory and anti-cancer drugs could lead to novel combination therapies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (+)-Ononitol from myo-inositol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Ononitol (4-O-methyl-myo-inositol) is a naturally occurring cyclitol with potential applications in various fields, including agriculture and medicine, due to its role as an osmoprotectant.[1] This document provides detailed protocols for the chemical synthesis of (+)-ononitol from the readily available starting material, myo-inositol. The synthesis involves a multi-step process of selective protection, methylation, and deprotection of the hydroxyl groups of myo-inositol. Additionally, a biocatalytic approach is discussed as a potential green alternative. These methods are designed to be reproducible and scalable for research and development purposes.

Introduction

myo-Inositol is a ubiquitous and inexpensive pseudo-sugar that serves as a versatile starting material for the synthesis of a wide array of biologically important molecules, including various inositol phosphates and O-methylated derivatives.[2][3] The selective functionalization of its six hydroxyl groups presents a significant synthetic challenge, requiring strategic use of protecting groups.[3][4] (+)-Ononitol is a specific O-methylated derivative of myo-inositol. The biosynthesis of ononitol in plants occurs via the O-methylation of myo-inositol, catalyzed by an inositol methyl transferase. This document outlines a chemical pathway to mimic this transformation in a laboratory setting.

Chemical Synthesis Pathway

The chemical synthesis of (+)-ononitol from myo-inositol necessitates a strategic approach to selectively methylate the C4 hydroxyl group. This is typically achieved through a series of protection and deprotection steps. A plausible synthetic route is outlined below.

Synthesis_of_Ononitol myo_inositol myo-Inositol intermediate1 1,2:5,6-Di-O-cyclohexylidene-myo-inositol myo_inositol->intermediate1 Cyclohexanone, H+ intermediate2 3-O-Benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol intermediate1->intermediate2 Benzyl bromide, NaH intermediate3 3-O-Benzyl-4-O-methyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol intermediate2->intermediate3 Methyl iodide, NaH intermediate4 4-O-Methyl-myo-inositol ((+)-Ononitol) intermediate3->intermediate4 H2, Pd/C; Aqueous Acid caption Figure 1. Proposed chemical synthesis pathway for (+)-ononitol from myo-inositol.

Caption: Figure 1. Proposed chemical synthesis of (+)-ononitol from myo-inositol.

Experimental Protocols

The following protocols are based on established methodologies for the selective protection and alkylation of inositols.

Protocol 1: Synthesis of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol

This procedure protects four of the six hydroxyl groups of myo-inositol, leaving the C3 and C4 hydroxyls free for further modification.

Materials:

  • myo-Inositol

  • Cyclohexanone

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Methanol

  • Dean-Stark apparatus

Procedure:

  • A mixture of myo-inositol (1 equivalent), cyclohexanone (4-5 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove water.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from methanol to yield 1,2:5,6-di-O-cyclohexylidene-myo-inositol as a white solid.

Protocol 2: Synthesis of 3-O-Benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol

This step selectively protects the C3 hydroxyl group, leaving the C4 hydroxyl available for methylation.

Materials:

  • 1,2:5,6-Di-O-cyclohexylidene-myo-inositol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, a solution of 1,2:5,6-di-O-cyclohexylidene-myo-inositol (1 equivalent) in anhydrous DMF is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

  • The reaction mixture is cooled back to 0 °C, and benzyl bromide (1.1 equivalents) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Protocol 3: Synthesis of 3-O-Benzyl-4-O-methyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol

This is the key methylation step.

Materials:

  • 3-O-Benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, a solution of 3-O-benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol (1 equivalent) in anhydrous DMF is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • Methyl iodide (1.2 equivalents) is added dropwise, and the reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched with a saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Protocol 4: Deprotection to Yield (+)-Ononitol

The final step involves the removal of all protecting groups to yield the target molecule.

Materials:

  • 3-O-Benzyl-4-O-methyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Aqueous Hydrochloric acid (e.g., 6M HCl)

Procedure:

  • Debenzylation: The methylated intermediate is dissolved in methanol, and 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere until TLC analysis indicates the complete removal of the benzyl group.

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated.

  • Hydrolysis of Cyclohexylidene Ketals: The residue from the previous step is dissolved in a mixture of methanol and aqueous hydrochloric acid.

  • The solution is heated at reflux until the deprotection is complete (monitored by TLC).

  • The reaction mixture is cooled and neutralized with a suitable base (e.g., sodium bicarbonate).

  • The solvent is removed under reduced pressure, and the crude (+)-ononitol is purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes expected yields for each step based on similar transformations reported in the literature for myo-inositol derivatives. Actual yields may vary depending on experimental conditions and scale.

StepReactantProductExpected Yield (%)
1. Protectionmyo-Inositol1,2:5,6-Di-O-cyclohexylidene-myo-inositol60-70
2. Benzylation1,2:5,6-Di-O-cyclohexylidene-myo-inositol3-O-Benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol75-85
3. Methylation3-O-Benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol3-O-Benzyl-4-O-methyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol80-90
4. Deprotection3-O-Benzyl-4-O-methyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol(+)-Ononitol70-80

Biocatalytic Approach

An alternative, "green" approach to the synthesis of (+)-ononitol involves the use of enzymes. Biocatalysis offers high selectivity and mild reaction conditions.

Conceptual Biocatalytic Workflow

Biocatalytic_Synthesis myo_inositol myo-Inositol ononitol (+)-Ononitol myo_inositol->ononitol Enzymatic Methylation enzyme Inositol 4-O-methyltransferase sah S-Adenosyl homocysteine (SAH) enzyme->sah sam S-Adenosyl methionine (SAM) sam->enzyme caption Figure 2. Biocatalytic synthesis of (+)-ononitol from myo-inositol.

Caption: Figure 2. Biocatalytic synthesis of (+)-ononitol.

This approach would utilize a specific inositol O-methyltransferase enzyme to directly methylate myo-inositol at the C4 position, using a methyl donor such as S-adenosyl methionine (SAM). While this method is conceptually simpler and more environmentally friendly, it requires the identification, isolation, and optimization of a suitable enzyme, which can be a significant undertaking.

Conclusion

The chemical synthesis of (+)-ononitol from myo-inositol is a feasible process that relies on well-established principles of protecting group chemistry. The provided protocols offer a detailed guide for researchers to produce this valuable compound. While the chemical route is robust, future research may focus on developing efficient biocatalytic methods to improve the sustainability of the synthesis.

References

Application Notes and Protocols for the Extraction and Purification of Ononitol from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of ononitol from plant sources. Ononitol (4-O-methyl-myo-inositol), a cyclitol of interest for its potential biological activities, is found in various plants, particularly within the Fabaceae (legume) family.

Introduction

Ononitol is a methylated inositol that plays a role in plant physiology, including stress response. Its structural similarity to other inositols, such as myo-inositol and pinitol, presents both opportunities and challenges in its isolation and purification. These protocols are designed to guide researchers through the process of obtaining purified ononitol for further study and development.

Data Presentation: Ononitol Content in Various Plant Sources

The concentration of ononitol and related cyclitols can vary significantly between plant species and even different tissues within the same plant. The following table summarizes reported concentrations of ononitol and the related, often co-occurring, cyclitol pinitol in several plant sources.

Plant SpeciesPlant PartOnonitol ContentPinitol ContentReference
Vigna unguiculata (Black-eyed pea)Sample2.03 mg/g-[1]
Ceratonia siliqua (Carob)Pods->100 mg/g[1]
Glycine max (Soybean)RootsNot QuantifiedPresent[2]
Trifolium incarnatum (Crimson Clover)RootsNot QuantifiedPresent[2]
Arachis hypogaea (Peanut)RootsPresentPresent[2]
Cerastium glomeratum (Sticky Mouse-ear)-166 mg/100g FW260 mg/100g FW
Legume Family (various)--200-600 mg/100g FW

Note: FW denotes fresh weight. Content can vary based on growing conditions, plant age, and analytical methodology.

Ononitol Biosynthesis and Experimental Workflow

The biosynthesis of ononitol in plants is intrinsically linked to myo-inositol, a central molecule in cellular signaling and metabolism. Understanding this pathway is crucial for researchers studying the regulation and production of ononitol. The general experimental workflow for isolating and analyzing ononitol involves a multi-step process from raw plant material to purified compound.

Ononitol_Biosynthesis D_Glucose D-Glucose G6P Glucose-6-Phosphate D_Glucose->G6P MI1P myo-Inositol-1-Phosphate G6P->MI1P MIPS myo_Inositol myo-Inositol MI1P->myo_Inositol IMPA Ononitol D-Ononitol myo_Inositol->Ononitol IMT Pinitol D-Pinitol Ononitol->Pinitol OEP

Ononitol Biosynthesis Pathway

Experimental_Workflow Plant_Material Plant Material (e.g., Peanut Roots) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Solvent_Extraction Solvent Extraction (80% Ethanol) Drying_Grinding->Solvent_Extraction Filtration_Concentration Filtration and Concentration Solvent_Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Purified_Fractions Purified Ononitol Fractions Fraction_Collection->Purified_Fractions Solvent_Evaporation Solvent Evaporation Purified_Fractions->Solvent_Evaporation Pure_Ononitol Pure Ononitol Solvent_Evaporation->Pure_Ononitol Quantification Quantification (GC-MS / HPLC) Pure_Ononitol->Quantification

General Experimental Workflow

Experimental Protocols

Protocol 1: Extraction of Ononitol from Plant Material

This protocol is based on methods used for the extraction of inositols from the roots of members of the Fabaceae family.

Objective: To obtain a crude extract enriched with ononitol from dried plant material.

Materials and Reagents:

  • Dried and powdered plant material (e.g., peanut roots, black-eyed pea seeds)

  • 80% Ethanol (EtOH) in deionized water

  • Heating mantle or water bath

  • Reflux condenser

  • Beakers and flasks

  • Filtration apparatus (e.g., Whatman No. 1 filter paper, Buchner funnel)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 100 g of finely powdered, dried plant material.

  • Extraction:

    • Place the powdered plant material into a 2 L round-bottom flask.

    • Add 1 L of 80% ethanol to the flask.

    • Set up a reflux apparatus and heat the mixture to 70°C with continuous stirring.

    • Maintain the extraction for 4 hours.

  • Filtration:

    • Allow the mixture to cool to room temperature.

    • Filter the mixture through Whatman No. 1 filter paper using a Buchner funnel under vacuum to separate the extract from the solid plant residue.

    • Wash the residue with an additional 200 mL of 80% ethanol and combine the filtrates.

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is removed and a concentrated aqueous extract remains.

  • Lyophilization (Optional): For long-term storage, the concentrated aqueous extract can be freeze-dried (lyophilized) to yield a stable powder.

Protocol 2: Purification of Ononitol by Silica Gel Column Chromatography

This protocol provides a general method for the purification of ononitol from a crude plant extract using silica gel column chromatography. The polarity of the mobile phase may need to be optimized depending on the specific composition of the crude extract.

Objective: To separate ononitol from other compounds in the crude extract.

Materials and Reagents:

  • Crude ononitol extract (from Protocol 1)

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvents for mobile phase (e.g., Toluene, Ethyl Acetate, Methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • Visualizing agent for TLC (e.g., p-anisaldehyde solution or potassium permanganate stain)

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., toluene or hexane).

    • Pack the chromatography column with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, draining the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal volume of methanol.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the extract adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with a mobile phase of low polarity, such as Toluene:Ethyl Acetate (9:1 v/v).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate and then introducing methanol. A suggested gradient could be:

      • Toluene:Ethyl Acetate (9:1)

      • Toluene:Ethyl Acetate (7:3)

      • Toluene:Ethyl Acetate (1:1)

      • Ethyl Acetate

      • Ethyl Acetate:Methanol (9:1)

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 20 mL).

    • Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., Toluene:Ethyl Acetate 7:3).

    • Visualize the spots under UV light (if applicable) and/or by staining. Ononitol and other cyclitols will appear as distinct spots.

    • Combine the fractions that contain pure ononitol (based on TLC analysis).

  • Final Concentration:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield purified ononitol.

Protocol 3: Quantification of Ononitol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the quantitative analysis of ononitol in plant extracts. Derivatization is necessary to make the polar cyclitols volatile for GC analysis.

Objective: To accurately determine the concentration of ononitol in an extract.

Materials and Reagents:

  • Purified ononitol sample or crude extract

  • Internal standard (e.g., phenyl-β-D-glucoside)

  • Anhydrous pyridine

  • N-trimethylsilylimidazole (TMSI)

  • Trimethylchlorosilane (TMCS)

  • Hexane

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation and Derivatization:

    • Place a known amount of the dried extract or purified sample into a reaction vial.

    • Add a known amount of the internal standard.

    • Evaporate the solvent to complete dryness under a stream of nitrogen.

    • To the dry residue, add 100 µL of anhydrous pyridine, 100 µL of TMSI, and 100 µL of TMCS.

    • Seal the vial and heat at 60°C for 30 minutes to facilitate the silylation reaction.

  • Extraction of Derivatives:

    • After cooling, add 100 µL of hexane and 200 µL of deionized water to the reaction mixture.

    • Vortex thoroughly and then centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the trimethylsilyl (TMS) derivatives to a new vial for GC-MS analysis.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the hexane extract into the GC-MS.

    • GC Conditions (Example):

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 10 minutes.

      • Injector Temperature: 250°C

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 50 to 550.

      • Identification: Identify the ononitol-TMS derivative peak based on its retention time and mass spectrum, particularly the characteristic fragment ions.

  • Quantification:

    • Construct a calibration curve using known concentrations of a pure ononitol standard that has undergone the same derivatization process.

    • Quantify the amount of ononitol in the sample by comparing its peak area (relative to the internal standard) to the calibration curve.

Troubleshooting

Troubleshooting Problem Problem Low_Yield Low Extraction Yield Problem->Low_Yield Poor_Separation Poor Separation in Chromatography Problem->Poor_Separation No_Peak No Peak in GC-MS Problem->No_Peak Solution1 Increase extraction time/temperature Ensure fine powdering of material Low_Yield->Solution1 Solution2 Optimize mobile phase gradient Use a longer column or smaller particle size silica Check for column overloading Poor_Separation->Solution2 Solution3 Confirm successful derivatization Check GC-MS parameters (injection temp, oven program) Ensure sample is not too dilute No_Peak->Solution3

Troubleshooting Guide

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ononitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of Ononitol using Gas Chromatography-Mass Spectrometry (GC-MS). Ononitol, a naturally occurring cyclitol, and its isomers are of growing interest in various research fields, including drug development, due to their potential biological activities. The method described herein involves a derivatization step to increase the volatility of Ononitol, followed by GC-MS analysis for separation and identification. This document outlines the necessary reagents, instrumentation, and step-by-step procedures for sample preparation, derivatization, and GC-MS data acquisition and analysis.

Introduction

Ononitol (4-O-methyl-myo-inositol) is a cyclitol, a class of polyols, found in various plants.[1] Cyclitols play significant roles in physiological processes and are being investigated for their therapeutic potential. Accurate and reliable quantification of Ononitol in biological and pharmaceutical matrices is crucial for advancing this research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. However, due to the low volatility of Ononitol, a derivatization step, typically silylation, is required to convert it into a more volatile compound suitable for GC analysis.[2][3] This application note presents a comprehensive protocol for the analysis of Ononitol using GC-MS following trimethylsilylation.

Quantitative Data

The analysis of the trimethylsilyl (TMS) derivative of Ononitol by GC-MS yields characteristic data that can be used for its identification and quantification. The following table summarizes the key quantitative information for the pentakis(trimethylsilyl) ether of Ononitol.

ParameterValueReference
Formula C22H54O6Si5NIST WebBook
Molecular Weight 555.1 g/mol NIST WebBook
Retention Index (RI) 1940 (Polydimethyl siloxane column)NIST WebBook
Key Mass-to-Charge Ratios (m/z) 73, 147, 205, 217, 305, 318Adapted from myo-inositol data

Experimental Protocols

This section details the complete workflow for the GC-MS analysis of Ononitol, from sample preparation to data analysis.

Sample Preparation and Derivatization

A two-step derivatization process involving oximation followed by silylation is recommended for the analysis of cyclitols to reduce the number of isomers and improve peak shape.

Reagents and Materials:

  • Ononitol standard

  • Pyridine

  • Hydroxylamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., myo-Inositol-d6)

  • Sample matrix (e.g., plasma, plant extract)

  • Nitrogen gas supply

  • Heating block or oven

  • Autosampler vials with inserts

Protocol:

  • Sample Aliquoting: Pipette a known volume or weight of the sample (e.g., 100 µL of plasma or 10 mg of dried plant extract) into a clean microcentrifuge tube.

  • Internal Standard Addition: Add a known amount of the internal standard to each sample, calibrator, and quality control sample.

  • Drying: Evaporate the samples to complete dryness under a gentle stream of nitrogen gas at room temperature or with gentle heating. It is crucial to remove all water as it interferes with the silylation reaction.[2]

  • Oximation:

    • Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine to the dried sample.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 90°C for 30 minutes.

    • Allow the samples to cool to room temperature.

  • Silylation:

    • Add 80 µL of BSTFA with 1% TMCS to the oximated sample.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 70°C for 60 minutes.[4]

    • Allow the samples to cool to room temperature before analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters that can be adapted for the analysis of derivatized Ononitol. Instrument conditions may need to be optimized for specific equipment.

GC Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless
Oven Temperature Program Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
MS Parameter Setting
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM)
SIM Ions for Ononitol-5TMS 205, 217, 305, 318
Data Analysis
  • Peak Identification: Identify the peak corresponding to the Ononitol-TMS derivative based on its retention time and comparison of the acquired mass spectrum with a reference spectrum from a database (e.g., NIST, GMD).

  • Quantification: For quantitative analysis, construct a calibration curve by plotting the ratio of the peak area of the Ononitol-TMS derivative to the peak area of the internal standard against the concentration of the calibrators. The concentration of Ononitol in the samples can then be determined from this calibration curve.

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquoting IS Internal Standard Addition Sample->IS Dry Drying (Nitrogen) IS->Dry Oximation Oximation Dry->Oximation Silylation Silylation (BSTFA) Oximation->Silylation Injection GC Injection Silylation->Injection Transfer to vial Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection PeakID Peak Identification (RT & MS) Detection->PeakID Data Acquisition Quant Quantification (Calibration Curve) PeakID->Quant Report Reporting Quant->Report

Caption: Experimental workflow for GC-MS analysis of Ononitol.

Ononitol Structure and Fragmentation

References

Application Note & Protocol: Quantitative Analysis of Ononitol in Plant Tissues using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ononitol (4-O-methyl-myo-inositol) is a cyclitol (a sugar alcohol) found in various plants, particularly in legumes. It plays a significant role in plant physiology, acting as an osmoprotectant to help plants tolerate abiotic stresses such as drought and high salinity.[1][2][3] The quantification of ononitol in plant tissues is crucial for understanding plant stress responses, metabolic pathways, and for exploring its potential applications in agriculture and pharmacology. This application note provides a detailed protocol for the extraction, separation, and quantification of ononitol from plant tissues using High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection.

Principle

This method involves the extraction of soluble carbohydrates, including ononitol, from plant tissues using an ethanol-based solution. The extract is then clarified and analyzed by HPLC. Separation is achieved on an amino- or specialized carbohydrate column, which effectively resolves ononitol from other sugars and related compounds. Quantification is performed using an external standard calibration curve with a Refractive Index (RI) detector, which is well-suited for analyzing compounds lacking a UV chromophore.

Materials and Reagents

  • Ononitol standard (≥98% purity)

  • Ethanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Plant tissue samples (e.g., leaves, roots, stems)

  • Liquid nitrogen

  • Mortar and pestle or homogenizer

  • Centrifuge tubes (15 mL and 50 mL)

  • Syringe filters (0.45 µm, PTFE or nylon)

  • HPLC vials

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of ononitol standard and dissolve it in 10 mL of 75:25 (v/v) acetonitrile:water in a volumetric flask. This stock solution can be stored at 4°C for up to one month.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 mg/mL to 1.0 mg/mL (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL). These solutions will be used to construct the calibration curve.

Sample Preparation (Extraction from Plant Tissues)
  • Sample Collection and Homogenization: Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Weigh approximately 200 mg of the powdered plant tissue into a 15 mL centrifuge tube. Add 10 mL of 80% ethanol.

  • Incubation and Centrifugation: Vortex the mixture vigorously for 1 minute and then incubate in a water bath at 80°C for 30 minutes to facilitate extraction. After incubation, allow the samples to cool to room temperature.

  • Clarification: Centrifuge the tubes at 4,000 x g for 15 minutes. Carefully transfer the supernatant to a clean tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in 2 mL of the mobile phase.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a refractive index detector is suitable for this analysis. The following conditions have been shown to provide good separation for ononitol and related compounds.[4]

ParameterRecommended Conditions
HPLC System Standard HPLC with RI Detector
Column Amino Column (e.g., Hector-M NH2, 250 x 4.6 mm, 3 µm)
Mobile Phase Acetonitrile:Water (75:25, v/v), isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 55°C
Detector Temperature 50°C
Run Time Approximately 20 minutes
Method Validation

To ensure the reliability of the quantitative data, the analytical method should be validated according to standard guidelines. Key validation parameters include:

  • Linearity: Analyze the prepared working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The coefficient of determination (R²) should be ≥ 0.999.[4]

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a quality control (QC) sample at three different concentrations (low, medium, and high) multiple times on the same day and on different days. The relative standard deviation (%RSD) should typically be less than 2%.

  • Accuracy: Determine the accuracy of the method by performing a recovery study. Spike a known amount of ononitol standard into a plant matrix extract at three different concentration levels. The recovery should be within the range of 95-105%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Data Presentation

The quantitative data obtained should be summarized in clear and well-structured tables for easy interpretation and comparison.

Table 1: HPLC Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity (Range) 0.05 - 1.0 mg/mL-
Coefficient of Determination (R²) > 0.999≥ 0.999
Precision (%RSD)
- Intra-day< 2%≤ 2%
- Inter-day< 2%≤ 2%
Accuracy (% Recovery) 95% - 105%90% - 110%
LOD Calculated ValueS/N ≥ 3
LOQ Calculated ValueS/N ≥ 10

Table 2: Ononitol Content in Various Plant Tissues

Plant SpeciesTissue TypeOnonitol Concentration (mg/g fresh weight) ± SD
Medicago sativaLeavesExample Value
Medicago sativaRootsExample Value
Glycine maxLeaves (Control)Example Value
Glycine maxLeaves (Drought Stressed)Example Value
Pisum sativumRoot NodulesExample Value

Visualizations

Experimental Workflow

The overall workflow for the quantitative analysis of ononitol in plant tissues is depicted below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Plant Tissue Collection (e.g., Leaves, Roots) B Flash Freeze in Liquid N2 A->B C Homogenization to Fine Powder B->C D Extraction with 80% Ethanol C->D E Centrifugation & Supernatant Collection D->E F Drying and Reconstitution E->F G Filtration (0.45 µm) F->G H HPLC Injection G->H Filtered Extract I Separation on Amino Column H->I J Detection by RI Detector I->J K Peak Integration & Area Calculation J->K L Quantification using Calibration Curve K->L M Data Reporting & Analysis L->M

Figure 1: Experimental workflow for ononitol analysis.
Ononitol Biosynthesis Pathway

Ononitol is synthesized from myo-inositol, a key metabolite in plants. This pathway is particularly active under abiotic stress conditions. In some legumes, ononitol is a precursor to D-pinitol, another important osmoprotectant.

G glucose Glucose-6-Phosphate myo_inositol myo-Inositol glucose->myo_inositol MIPS ononitol D-Ononitol myo_inositol->ononitol IMT (myo-inositol O-methyltransferase) pinitol D-Pinitol ononitol->pinitol OEP (Ononitol Epimerase) stress Abiotic Stress (Salinity, Drought) stress->ononitol stress->pinitol

Figure 2: Biosynthesis of ononitol and D-pinitol.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative determination of ononitol in various plant tissues. Accurate quantification of this important metabolite is essential for advancing our understanding of plant stress physiology and for evaluating the potential of ononitol in developing stress-tolerant crops and novel therapeutic agents. The provided protocols for sample preparation, HPLC analysis, and method validation, along with the structured data presentation, offer a comprehensive guide for researchers in this field.

References

Application Notes and Protocols for Studying the Effects of Ononitol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ononitol, a naturally occurring cyclitol (a type of sugar alcohol), and its derivatives have emerged as promising compounds in cancer research. Studies have demonstrated their potential to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and modulate key signaling pathways involved in tumorigenesis. This document provides detailed protocols and application notes for investigating the effects of Ononitol on various cancer cell lines. The methodologies outlined here are designed to be reproducible and to provide a comprehensive understanding of Ononitol's anti-cancer properties.

Data Presentation

The following table summarizes the quantitative data on the effects of Ononitol Monohydrate (OMH) on the HT-115 human colorectal cancer cell line.

Parameter24 hours48 hoursReference
IC50 Value 3.2 µM1.5 µM[1][2]
Apoptotic Cells (at 3.2 µM) Not Reported64%[1][2]
Necrotic Cells (at 3.2 µM) Not Reported3%[1]

Key Signaling Pathways Affected by Ononitol and Inositols

Ononitol and related inositols have been shown to modulate several critical signaling pathways implicated in cancer cell growth, survival, and inflammation. The primary mechanisms include the inhibition of pro-inflammatory pathways and the modulation of cell cycle and survival signals.

Ononitol's Effect on the COX-2/PGE-2 Inflammatory Axis

A key study has shown that Ononitol Monohydrate (OMH) exerts its anti-proliferative effects on HT-115 colorectal cancer cells by suppressing the COX-2/PGE-2 inflammatory axis. This involves the downregulation of pro-inflammatory cytokines TNF-α and IL-1β, leading to the inhibition of COX-2 and PGE-2. This, in turn, promotes apoptosis through the upregulation of tumor suppressor genes.

Ononitol_COX2_Pathway Ononitol Ononitol TNFa_IL1b TNF-α / IL-1β Ononitol->TNFa_IL1b inhibits COX2_PGE2 COX-2 / PGE-2 Ononitol->COX2_PGE2 inhibits p53 p53 Ononitol->p53 activates Bax Bax Ononitol->Bax activates Bcl2 Bcl-2 Ononitol->Bcl2 inhibits TNFa_IL1b->COX2_PGE2 activates Tumorigenesis Colorectal Tumorigenesis COX2_PGE2->Tumorigenesis promotes Apoptosis Apoptosis p53->Apoptosis Bax->Apoptosis Bcl2->Apoptosis inhibits Inositol_Signaling_Pathways cluster_0 Inositols (e.g., Ononitol) cluster_1 PI3K/Akt Pathway cluster_2 MAPK/ERK Pathway cluster_3 Cellular Effects Inositols Inositols PI3K PI3K Inositols->PI3K inhibits Ras Ras Inositols->Ras inhibits Apoptosis Apoptosis Inositols->Apoptosis induces CellCycleArrest Cell Cycle Arrest Inositols->CellCycleArrest induces Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Akt->Apoptosis inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat cells with Ononitol (various concentrations and time points) Start->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT, CCK-8) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Molecular Molecular Analysis (qPCR, Western Blot) Treatment->Molecular DataAnalysis Data Analysis and Interpretation Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Molecular->DataAnalysis End Conclusion DataAnalysis->End

References

Investigating the Role of Ononitol in Symbiotic Nitrogen Fixation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of ononitol, a cyclitol (methylated inositol), in the symbiotic relationship between legumes and rhizobia, with a focus on its impact on nitrogen fixation. The provided protocols offer detailed methodologies for researchers to investigate these interactions in a laboratory setting.

Introduction

Symbiotic nitrogen fixation is a critical process for sustainable agriculture, enabling legumes to thrive in nitrogen-limited soils through their interaction with nitrogen-fixing bacteria known as rhizobia. This intricate relationship involves a complex molecular dialogue between the plant host and the bacterial symbiont. Ononitol (4-O-methyl-myo-inositol), a sugar alcohol produced by certain legumes such as pea (Pisum sativum), has emerged as a significant molecule in this interaction. Evidence suggests that ononitol, present in root exudates and nodules, plays a crucial role in the competitive success of rhizobia and the overall efficiency of nitrogen fixation.[1][2][3][4] This document outlines the current understanding of ononitol's function and provides detailed protocols for its study.

The Role of Ononitol in Rhizobia-Legume Symbiosis

Ononitol, synthesized by the host plant, appears to serve as a key nutritional and signaling molecule for rhizobia in the rhizosphere and within the developing nodule. While direct biosynthesis of ononitol by rhizobia has not been documented, these bacteria possess the genetic machinery for the uptake and catabolism of related inositols.[5] This metabolic capability is a critical determinant of their ability to compete for nodulation.

Key Functions of Ononitol:

  • Nutritional Source: Ononitol can be utilized by rhizobia as a carbon and energy source, providing a competitive advantage in the nutrient-rich environment of the rhizosphere and within the infection thread.

  • Osmoprotectant: Although rhizobia are known to synthesize their own compatible solutes like trehalose and N-acetylglutaminylglutamine amide (NAGGN) in response to osmotic stress, the availability of ononitol from the plant may supplement this response, enhancing bacterial survival and persistence in saline or dry soils.

  • Signaling Molecule: The presence and catabolism of inositols can influence the expression of rhizobial genes, potentially impacting nodulation and nitrogen fixation processes. Some Rhizobium leguminosarum strains can convert ononitol into rhizopines, which are crucial for enhancing nodulation competitiveness.

Data Presentation

Table 1: Effect of Inositol Catabolism Gene Mutations on Nodulation Competitiveness in Rhizobia
Rhizobium StrainHost PlantGene MutationNodule Occupancy by Mutant (%)Reference
Sinorhizobium melilotiAlfalfaidhA< 25
Sinorhizobium melilotiAlfalfaiolA0.15
Sinorhizobium melilotiAlfalfaiolC~10
Sinorhizobium melilotiAlfalfaiolD~5
Sinorhizobium melilotiAlfalfaiolE~15
Rhizobium leguminosarum bv. viciaeVetchiolA< 5
Rhizobium leguminosarum bv. viciaeVetchiolD< 5

Note: The data indicates that functional inositol catabolism is critical for the ability of rhizobia to compete for nodule formation.

Signaling Pathways and Experimental Workflows

Ononitol in the Rhizosphere and Nodule Environment

Ononitol_Signaling cluster_plant Legume Root cluster_rhizobia Rhizobium Cell Root_Exudates Root Exudates (containing Ononitol) Rhizobium Rhizobium Root_Exudates->Rhizobium Chemoattraction Nodule Nodule (Ononitol accumulation) Uptake Ononitol Uptake Nodule->Uptake Nutrient supply Plant_Photosynthesis Plant Photosynthesis Plant_Photosynthesis->Root_Exudates Plant_Photosynthesis->Nodule Rhizobium->Uptake Catabolism Inositol Catabolism (iol genes) Uptake->Catabolism Stress_Tolerance Osmotic Stress Tolerance Uptake->Stress_Tolerance Energy Energy + Carbon Catabolism->Energy Competitiveness Increased Nodulation Competitiveness Catabolism->Competitiveness

Ononitol's influence on rhizobia in the plant environment.
Experimental Workflow for Investigating Ononitol's Role

Experimental_Workflow Start Hypothesis: Ononitol enhances symbiotic nitrogen fixation Step1 Protocol 1: Quantification of Ononitol in Root Exudates and Nodules Start->Step1 Step2 Protocol 2: Effect of Exogenous Ononitol on Rhizobial Growth under Osmotic Stress Start->Step2 Step3 Protocol 3: Nodulation Assay Step1->Step3 Step2->Step3 Step4 Protocol 4: Nitrogenase Activity Assay (Acetylene Reduction) Step3->Step4 Data_Analysis Data Analysis and Interpretation Step4->Data_Analysis Conclusion Conclusion on Ononitol's Role Data_Analysis->Conclusion

A generalized workflow for studying ononitol's symbiotic role.

Experimental Protocols

Protocol 1: Quantification of Ononitol in Plant Tissues and Exudates by GC-MS

This protocol describes the extraction and quantification of ononitol from pea root exudates and nodules using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Pea plants (Pisum sativum) grown under sterile conditions

  • Rhizobium leguminosarum bv. viciae culture

  • Collection solution for root exudates (e.g., sterile distilled water or a defined nutrient solution)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 80% (v/v) ethanol

  • Internal standard (e.g., adonitol or other non-native cyclitol)

  • Derivatization reagents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine

  • GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

  • Root Exudate Collection: a. Grow pea seedlings hydroponically or in a sterile solid medium. b. Gently remove the plants and place the roots in a container with a known volume of collection solution for a defined period (e.g., 24 hours). c. Collect the solution, filter-sterilize it (0.22 µm filter), and store at -80°C until analysis.

  • Nodule Harvesting: a. Inoculate pea plants with R. leguminosarum. b. At the desired time point (e.g., 4 weeks post-inoculation), carefully excavate the roots and detach the nodules. c. Immediately freeze the nodules in liquid nitrogen and store at -80°C.

  • Extraction: a. For exudates, take a known volume, add the internal standard, and lyophilize. b. For nodules, grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle. c. Weigh the powdered tissue and add a known volume of ice-cold 80% ethanol and the internal standard. d. Vortex vigorously and incubate on ice for 30 minutes, with intermittent vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas or in a vacuum concentrator.

  • Derivatization: a. To the dried extract, add 50 µL of pyridine and 50 µL of MSTFA with 1% TMCS. b. Vortex and incubate at 60°C for 60 minutes to form trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. Use a temperature program suitable for separating cyclitols (e.g., initial temperature of 100°C, ramp to 280°C). c. Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity, targeting characteristic ions for ononitol-TMS and the internal standard-TMS.

  • Quantification: a. Generate a standard curve using pure ononitol. b. Calculate the concentration of ononitol in the samples based on the peak area ratio of ononitol to the internal standard and the standard curve.

Protocol 2: Effect of Exogenous Ononitol on Rhizobial Growth under Osmotic Stress

This protocol assesses the ability of ononitol to act as an osmoprotectant for rhizobia.

Materials:

  • Rhizobium leguminosarum bv. viciae strain

  • Yeast Mannitol Broth (YMB) or a defined minimal medium

  • Ononitol

  • Sodium chloride (NaCl) or polyethylene glycol (PEG) 6000 for inducing osmotic stress

  • Spectrophotometer (600 nm)

  • Microplate reader (optional)

Procedure:

  • Prepare a starter culture of R. leguminosarum in YMB and grow to mid-log phase.

  • Prepare a series of media with varying concentrations of NaCl (e.g., 0 mM, 100 mM, 200 mM, 300 mM) or PEG.

  • For each salt concentration, prepare parallel cultures with and without a fixed concentration of ononitol (e.g., 1 mM).

  • Inoculate all cultures with the starter culture to an initial OD₆₀₀ of ~0.05.

  • Incubate the cultures at the optimal growth temperature for the rhizobial strain (typically 28°C) with shaking.

  • Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals (e.g., every 4-6 hours) for 48-72 hours.

  • Plot growth curves (OD₆₀₀ vs. time) for each condition.

  • Calculate the specific growth rate and final cell density for each treatment to determine the effect of ononitol on growth under osmotic stress.

Protocol 3: Plant Nodulation Assay

This protocol evaluates the effect of ononitol on the nodulation efficiency of rhizobia on a host plant.

Materials:

  • Pea seeds (Pisum sativum), surface-sterilized

  • Rhizobium leguminosarum bv. viciae culture

  • Growth pouches or pots with sterile vermiculite/perlite mixture

  • Nitrogen-free plant nutrient solution

  • Ononitol solutions of varying concentrations

Procedure:

  • Germinate surface-sterilized pea seeds on water agar plates in the dark for 2-3 days.

  • Prepare an inoculum of R. leguminosarum grown to mid-log phase, wash, and resuspend the cells in sterile water to a known density (e.g., 10⁸ cells/mL).

  • Transfer the seedlings to growth pouches or pots containing the sterile substrate.

  • Inoculate each seedling with 1 mL of the rhizobial suspension.

  • Water the plants with nitrogen-free nutrient solution supplemented with different concentrations of ononitol (e.g., 0 µM, 10 µM, 100 µM, 1 mM). Include an uninoculated control.

  • Grow the plants in a controlled environment (e.g., 16h light/8h dark cycle, 22°C).

  • After 3-4 weeks, carefully harvest the plants.

  • Count the number of nodules on the root system of each plant.

  • Excise the nodules, dry them at 65°C to a constant weight, and record the nodule dry weight.

  • Statistically analyze the differences in nodule number and dry weight between the different ononitol treatments.

Protocol 4: Nitrogenase Activity Assay (Acetylene Reduction Assay)

This protocol measures the nitrogen-fixing activity of nodules.

Materials:

  • Nodulated pea plants from Protocol 3

  • Gas-tight containers (e.g., serum bottles with rubber septa)

  • Syringes

  • Acetylene gas

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable column (e.g., Porapak N)

  • Ethylene standard gas

Procedure:

  • Carefully excavate the entire root system of a nodulated plant.

  • Place the intact root system (or a representative portion with nodules) into a gas-tight container of a known volume.

  • Seal the container with a rubber septum.

  • Inject a volume of acetylene gas into the container to achieve a final concentration of 10% (v/v). Be sure to first remove an equivalent volume of air to maintain atmospheric pressure.

  • Incubate the container at room temperature for a defined period (e.g., 30-60 minutes).

  • After incubation, take a gas sample (e.g., 1 mL) from the headspace of the container using a gas-tight syringe.

  • Inject the gas sample into the GC to quantify the amount of ethylene produced.

  • After the assay, harvest the nodules from the root system, dry them, and weigh them.

  • Calculate the nitrogenase activity as µmoles of ethylene produced per gram of nodule dry weight per hour.

  • Compare the nitrogenase activity across the different ononitol treatments from Protocol 3.

Conclusion

The presence of ononitol in the legume rhizosphere and nodules is a key factor influencing the symbiotic relationship with rhizobia. Its role as a nutrient source and potential osmoprotectant enhances the competitiveness and persistence of rhizobia, which is a prerequisite for successful nodulation and efficient nitrogen fixation. The protocols provided in this document offer a framework for researchers to further elucidate the specific mechanisms by which ononitol modulates this vital biological process. A deeper understanding of these interactions holds promise for the development of improved inoculants and agricultural practices that can enhance symbiotic nitrogen fixation and promote sustainable crop production.

References

Ononitol-Based Derivatives: A Promising Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction:

Ononitol, a naturally occurring O-methylated inositol, and its derivatives are emerging as a significant class of molecules in the field of drug discovery. Possessing a unique carbocyclic sugar structure, these compounds have demonstrated a range of biological activities, from anti-inflammatory and anticancer to metabolic regulation. Their potential to modulate key signaling pathways with high specificity makes them attractive candidates for the development of novel therapeutics. This document provides detailed application notes, experimental protocols, and data for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of ononitol-based derivatives.

Quantitative Data Summary

The following tables summarize the biological activities of ononitol monohydrate and other relevant inositol derivatives, providing key quantitative data for comparison.

Table 1: Anticancer Activity of Ononitol Monohydrate against HT-115 Human Colorectal Cancer Cells [1]

CompoundAssayIncubation TimeIC50 (µM)
Ononitol MonohydrateMTT24 hours3.2
Ononitol MonohydrateMTT48 hours1.5

Table 2: Anti-Inflammatory Activity of Inositol Derivatives [2][3]

CompoundCell LineAssayIC50 (µM)
Sursuranositol ELPS-induced BV2 microgliaNO Production11.21 ± 0.14
Sursuranositol GLPS-induced BV2 microgliaNO Production14.5 ± 1.22
Inositol Derivative 1LPS-induced RAW264.7 macrophagesNO Production7
Inositol Derivative 2LPS-induced RAW264.7 macrophagesNO Production23

Signaling Pathways and Mechanisms of Action

Ononitol monohydrate has been shown to exert its anticancer effects by modulating key signaling pathways involved in inflammation and apoptosis.

COX-2/PGE2 Signaling Pathway:

Ononitol monohydrate has been observed to suppress the expression of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2), which are key mediators of inflammation and are often upregulated in cancerous tissues.[1]

COX2_PGE2_Pathway Ononitol Ononitol Monohydrate COX2 COX-2 Ononitol->COX2 inhibition PGE2 PGE2 COX2->PGE2 Inflammation Inflammation PGE2->Inflammation TumorGrowth Tumor Growth & Proliferation PGE2->TumorGrowth

Caption: Ononitol monohydrate inhibits the COX-2/PGE2 pathway.

p53-Mediated Apoptosis Pathway:

Ononitol monohydrate has been found to upregulate the expression of the tumor suppressor protein p53, leading to the induction of apoptosis in cancer cells.[1]

p53_Apoptosis_Pathway Ononitol Ononitol Monohydrate p53 p53 Activation Ononitol->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Ononitol monohydrate induces p53-mediated apoptosis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of ononitol derivatives and their biological evaluation.

Experimental Workflow:

Experimental_Workflow Start Start: myo-Inositol Synthesis Chemical Synthesis of Ononitol Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification BiologicalAssays Biological Evaluation Purification->BiologicalAssays CellViability Cell Viability Assay (MTT Assay) BiologicalAssays->CellViability Apoptosis Apoptosis Assay (Annexin V Staining) BiologicalAssays->Apoptosis Mechanism Mechanism of Action Studies (Western Blot for COX-2, p53) BiologicalAssays->Mechanism DataAnalysis Data Analysis & IC50 Determination CellViability->DataAnalysis Apoptosis->DataAnalysis Mechanism->DataAnalysis End Lead Compound Identification DataAnalysis->End

Caption: General workflow for ononitol derivative drug discovery.

Protocol 1: Synthesis of Ononitol Derivatives from myo-Inositol

This protocol provides a general strategy for the synthesis of ononitol and its derivatives, which often involves selective protection, methylation, and deprotection steps. The synthesis of enantiomerically pure ononitols can be achieved through resolution of intermediates.

  • Materials: myo-Inositol, protecting group reagents (e.g., dimethoxypropane, benzoyl chloride), methylating agent (e.g., methyl iodide), deprotection reagents (e.g., trifluoroacetic acid, sodium methoxide), solvents (e.g., DMF, DCM, Methanol), and reagents for resolution (e.g., (1S)-(+)-10-camphorsulfonyl chloride).

  • Procedure:

    • Protection of myo-Inositol: Selectively protect the hydroxyl groups of myo-inositol to leave the desired hydroxyl group for methylation exposed. This can be achieved through the formation of acetals or esters. For example, react myo-inositol with dimethoxypropane in the presence of an acid catalyst to form di-O-isopropylidene-myo-inositol.

    • Methylation: Methylate the free hydroxyl group using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in an anhydrous solvent like DMF.

    • Resolution (for enantiomerically pure derivatives): If a racemic mixture is obtained, perform a resolution step. This can be done by reacting the intermediate with a chiral resolving agent, such as (1S)-(+)-10-camphorsulfonyl chloride, to form diastereomers that can be separated by chromatography.

    • Deprotection: Remove the protecting groups to yield the final ononitol derivative. The choice of deprotection reagents will depend on the protecting groups used (e.g., trifluoroacetic acid for acetals, sodium methoxide for esters).

    • Purification: Purify the final product using techniques such as column chromatography or recrystallization. Characterize the structure and purity of the synthesized derivative using NMR and mass spectrometry.

Protocol 2: Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of ononitol derivatives on cancer cell lines and to calculate the IC50 value.

  • Materials: 96-well plates, cancer cell line (e.g., HT-115), cell culture medium, ononitol derivatives, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the ononitol derivatives and a vehicle control. Incubate for the desired period (e.g., 24 or 48 hours).

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Protocol 3: Apoptosis (Annexin V) Assay

This assay is used to quantify the number of apoptotic and necrotic cells following treatment with ononitol derivatives.

  • Materials: 6-well plates, cancer cell line, ononitol derivatives, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with the ononitol derivative at its IC50 concentration for the desired time.

    • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

    • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 4: Western Blotting for COX-2 and p53

This technique is used to determine the effect of ononitol derivatives on the protein expression levels of COX-2 and p53.

  • Materials: Cancer cell line, ononitol derivatives, lysis buffer, primary antibodies (anti-COX-2, anti-p53, and anti-β-actin), HRP-conjugated secondary antibody, and ECL detection reagents.

  • Procedure:

    • Protein Extraction: Treat cells with the ononitol derivative, then lyse the cells to extract total protein. Determine the protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane and then incubate it with primary antibodies against COX-2, p53, and a loading control (e.g., β-actin) overnight at 4°C.

    • Detection: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL detection system.

    • Analysis: Quantify the band intensities to determine the relative expression levels of COX-2 and p53.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Resolution of Ononitol Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of Ononitol isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Common Chromatographic Problems

Q1: Why are my Ononitol isomer peaks showing poor resolution or co-eluting?

A1: Poor resolution of closely related isomers like Ononitol is a common challenge. Several factors can contribute to this issue.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Normal-Phase Chromatography: For normal-phase separation, a mixture of acetonitrile and water is often used. The elution of sugars is faster with a higher water ratio. Adjusting this ratio can significantly impact resolution.

    • Ligand Exchange Chromatography: This method uses a stationary phase with metal counterions (e.g., Ca2+, Pb2+). Water is typically the mobile phase, which is environmentally friendly. The choice of the metal ion can influence the retention of sugar alcohols.[1]

    • Anion Exchange Chromatography: A borate buffer solution can be used as the mobile phase to form negatively charged complexes with polyols like Ononitol, allowing for separation by anion exchange. Varying the concentration and pH of the borate buffer can optimize separation.[1]

  • Select an Appropriate Column:

    • Amine-based Columns: An aminopropyl-bonded silica polymer column is commonly used for sugar separations in partition chromatography.[1]

    • Ligand Exchange Columns: These columns contain a sulfonated polystyrene gel with metal counterions and are effective for separating monosaccharides and sugar alcohols.[1]

    • Chiral Stationary Phases (CSPs): If you are separating enantiomers of Ononitol, a chiral column is necessary. Screening different types of CSPs is often required to find one with adequate enantioselectivity.[2]

  • Adjust the Temperature: Temperature can significantly affect chiral recognition and separation efficiency. It is recommended to use a column thermostat to maintain a consistent temperature and to study the effect of different temperatures on the separation.

  • Consider Derivatization: Converting the isomers into diastereomers with a chiral derivatization reagent can allow for separation on a standard achiral column.

Q2: What is causing the peak tailing for my Ononitol isomers?

A2: Peak tailing can be caused by interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.

Troubleshooting Steps:

  • Check for Secondary Interactions: Consider using a modern, high-purity silica column with end-capping to minimize unwanted interactions.

  • Mobile Phase pH: For separations involving ionizable groups, adjusting the mobile phase pH can reduce tailing.

  • Sample Overload: Injecting too large a sample volume or a sample that is too concentrated can lead to peak distortion. Try reducing the injection volume or diluting the sample.

  • System Dead Volume: Ensure all fittings and connections are properly made to minimize dead volume, which can contribute to peak broadening and tailing.

Q3: Why are the retention times for my Ononitol isomers inconsistent between runs?

A3: Fluctuations in retention time can compromise the reliability of your results.

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for every run. Even minor variations in the solvent ratios or buffer concentration can cause shifts in retention time.

  • Temperature Control: Use a column oven to maintain a stable column temperature, as ambient temperature fluctuations can affect retention.

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your injections. Insufficient equilibration can lead to drifting retention times.

  • Pump Performance: Check for leaks, worn pump seals, or air bubbles in the pump head, as these can lead to inconsistent flow rates and, consequently, variable retention times.

Experimental Protocols

Protocol: Separation of Inositol Isomers using HPLC with a Cation-Exchange Column

This protocol is adapted from a method developed for the identification and quantification of inositol isomers, which are structurally similar to Ononitol isomers.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system

  • Aminex HPX-87C column (or equivalent cation-exchange column in the calcium form)

  • Pulsed Amperometric Detector (PAD)

  • Deionized water (HPLC grade)

  • Sodium hydroxide (NaOH) solution for post-column addition

  • Ononitol isomer standards

  • Sample preparation reagents (e.g., acids for hydrolysis if applicable)

2. Chromatographic Conditions:

  • Column: Aminex HPX-87C (8% crosslinked cation-exchange resin, calcium form)

  • Mobile Phase: Deionized water

  • Flow Rate: 0.6 mL/min (example, may need optimization)

  • Column Temperature: 50°C (temperature can be optimized)

  • Detector: Pulsed Amperometric Detector (PAD)

  • Post-Column Reagent: NaOH solution added to the column effluent to raise the pH to >11.6 before detection.

3. Sample Preparation:

  • For free Ononitol isomers, dissolve the sample in deionized water.

  • If Ononitol is part of a larger molecule, hydrolysis may be necessary. For example, glycosidically linked inositols can be released using trifluoroacetic acid, while phosphate esters may require hydrochloric acid.

4. HPLC Analysis:

  • Equilibrate the Aminex HPX-87C column with deionized water at the specified temperature until a stable baseline is achieved.

  • Inject the prepared Ononitol isomer standards and samples.

  • Monitor the separation using the Pulsed Amperometric Detector.

  • Identify and quantify the isomers based on the retention times and peak areas of the standards.

Data Presentation

Table 1: Example Retention Times for Inositol Isomers and Monosaccharides on an Aminex HPX-87C Column at Different Temperatures

CompoundRetention Time (min) at 25°CRetention Time (min) at 50°CRetention Time (min) at 85°C
myo-Inositol20.515.812.3
scyllo-Inositol22.116.913.0
D-chiro-Inositol23.818.214.0
neo-Inositol25.519.515.0
Glucose12.910.58.6
Fructose14.811.89.5

Note: This data is based on the separation of inositol isomers and monosaccharides and serves as an illustrative example. Actual retention times for Ononitol isomers will need to be determined experimentally.

Visualization

Workflow for Ononitol Isomer Separation

Ononitol_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Containing Ononitol Isomers Hydrolysis Hydrolysis (if required) Sample->Hydrolysis Glycosidic or Phosphate Linkage Filtration Filtration (0.45 µm) Hydrolysis->Filtration Injection Inject Sample Filtration->Injection Column Chromatographic Column (e.g., Aminex HPX-87C, Chiral Stationary Phase) Injection->Column Mobile Phase (e.g., Water, ACN/Water) Detection Detection (e.g., PAD, RI) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for the separation and analysis of Ononitol isomers.

References

Ononitol Stability in Various Solvent Systems: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the stability of Ononitol in different solvent systems. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in experimental design and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is Ononitol and why is its stability important?

Ononitol, chemically known as 4-O-methyl-myo-inositol, is a naturally occurring cyclitol, a six-carbon sugar alcohol with a methoxy group.[1] Its stability is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of the active compound and the formation of impurities, potentially impacting its biological activity and safety profile.

Q2: What are the primary factors that can affect Ononitol stability in solution?

Based on the stability of the related compound myo-inositol, the primary factors that can affect Ononitol's stability include pH, temperature, and the presence of oxidizing agents.[2][3] Extreme pH conditions (both acidic and basic) and high temperatures are likely to accelerate degradation.

Q3: How does the structure of Ononitol influence its stability compared to myo-inositol?

Ononitol is the 4-O-methyl ether of myo-inositol.[1] The presence of the methyl group on one of the hydroxyl functions may slightly alter its susceptibility to certain degradation pathways compared to myo-inositol. While the fundamental polyol structure suggests general stability, the ether linkage could be a site for specific chemical reactions under harsh conditions.

Troubleshooting Guide

Issue: I am observing a decrease in Ononitol concentration in my samples over time. What could be the cause?

Possible Causes and Solutions:

  • pH-mediated Hydrolysis: Extreme pH can catalyze the degradation of polyols.

    • Troubleshooting Step: Ensure the pH of your solvent system is within a neutral range (pH 6-8) for optimal stability. If your experimental conditions require acidic or basic conditions, consider performing time-course studies to understand the rate of degradation.

  • Thermal Degradation: Elevated temperatures can increase the rate of chemical degradation.

    • Troubleshooting Step: Store Ononitol solutions at recommended temperatures, typically 2-8°C for short-term storage and -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles.

  • Oxidation: The presence of oxidizing agents in the solvent or exposure to atmospheric oxygen over time can lead to degradation.

    • Troubleshooting Step: If oxidation is suspected, consider degassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants could be explored, but their compatibility with the experimental setup must be verified.

Issue: I am seeing unexpected peaks in my chromatogram when analyzing Ononitol samples. What are these?

Possible Causes and Solutions:

  • Degradation Products: The new peaks are likely impurities formed from the degradation of Ononitol.

    • Troubleshooting Step: To identify these, a forced degradation study is recommended.[4] This involves intentionally exposing Ononitol to harsh conditions (acid, base, heat, oxidation, and light) to generate degradation products. These can then be characterized using techniques like mass spectrometry (MS).

  • Solvent Impurities or Artifacts: The peaks could be from the solvent itself or interactions with the analytical column.

    • Troubleshooting Step: Run a blank solvent injection to rule out solvent-related peaks. Ensure the column is properly conditioned and suitable for the analysis.

Data Summary

Due to the limited availability of direct quantitative stability data for Ononitol, the following table summarizes the expected stability based on data for the closely related compound, myo-inositol, and general principles of chemical stability.

ParameterConditionExpected Stability of OnonitolData Reference/Basis
Temperature 4°C (Refrigerated)Expected to be stable for at least 14 daysMyo-inositol is stable in plasma for up to 14 days at 4°C.
21°C (Room Temp)Expected to be stable for at least 14 daysMyo-inositol is stable in plasma for up to 14 days at room temperature.
-80°C (Frozen)Expected to be stable for extended periodsMyo-inositol is stable long-term when frozen.
pH Acidic (e.g., 0.1 M HCl)Potential for slow degradation over timeGeneral principle for polyols; forced degradation studies are recommended.
Neutral (pH ~7)High stability expectedMyo-inositol is relatively stable at neutral pH.
Basic (e.g., 0.1 M NaOH)Potential for slow degradation over timeGeneral principle for polyols; forced degradation studies are recommended.
Oxidation 3% H₂O₂Potential for degradationCommon condition in forced degradation studies to assess oxidative stability.
Photostability Exposure to UV/Vis lightTo be determinedICH guidelines recommend photostability testing for new drug substances.

Experimental Protocols

Protocol: Forced Degradation Study of Ononitol

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of Ononitol.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Ononitol in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 24 hours.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration. A control sample should be kept in the dark.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of degradation of Ononitol.

  • Identify and characterize any significant degradation products using techniques like MS/MS.

Visualizations

Ononitol_Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock Ononitol Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal (60°C) stock->thermal Expose to stress photo Photolytic (ICH Q1B) stock->photo Expose to stress sampling Time-Point Sampling (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc_ms HPLC / LC-MS Analysis sampling->hplc_ms data_analysis Calculate % Degradation hplc_ms->data_analysis id Identify Degradation Products data_analysis->id pathway Elucidate Degradation Pathway id->pathway

Caption: Experimental workflow for Ononitol forced degradation study.

Caption: Structure of Ononitol with key functional groups highlighted.

References

Navigating the Synthesis of Ononitol: A Technical Support Guide for Overcoming Low Yields

Author: BenchChem Technical Support Team. Date: November 2025

The chemical synthesis of Ononitol (4-O-methyl-myo-inositol), a naturally occurring cyclitol with potential applications in pharmaceuticals and nutraceuticals, can present significant challenges, often resulting in lower than expected yields. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. This guide, presented in a question-and-answer format, directly addresses common issues encountered during the synthesis of Ononitol, with a focus on practical solutions and detailed experimental protocols.

Troubleshooting Guide: Common Issues and Solutions

Q1: My overall yield for the synthesis of Ononitol from myo-inositol is consistently low. What are the most likely causes?

Low overall yields in a multi-step synthesis like that of Ononitol can stem from several factors. The most critical stages prone to yield loss are the regioselective protection of the myo-inositol hydroxyl groups, the methylation reaction itself, and the final deprotection and purification steps. Inefficient reactions, the formation of side products, and loss of material during purification are the primary contributors to low yields. A systematic approach to identifying the bottleneck in your specific procedure is crucial.

Q2: I am observing multiple spots on my TLC plate after the methylation step. What are these byproducts, and how can I minimize their formation?

The appearance of multiple spots on a TLC plate following the methylation of a protected myo-inositol derivative is a common issue and typically indicates the formation of isomeric monomethylated and potentially dimethylated or even trimethylated byproducts. The relative reactivity of the different hydroxyl groups on the inositol ring is nuanced and highly dependent on the protecting groups and reaction conditions.

Common Byproducts of Inositol Methylation:

CompoundTypical TLC CharacteristicsFormation Conditions
Starting Material (Protected myo-inositol) Most polar (lowest Rf) among the reactants and monomethylated products.Incomplete reaction.
Ononitol (Desired Product) Intermediate polarity.Successful regioselective methylation at the C4 position.
Other Monomethylated Isomers Polarity similar to Ononitol, may co-elute or appear as distinct, closely-spaced spots.Non-selective methylation at other available hydroxyl groups.
Dimethylated Byproducts Least polar (highest Rf).Over-methylation due to harsh reaction conditions or excess methylating agent.

Strategies to Minimize Byproduct Formation:

  • Choice of Protecting Group: The use of bulky protecting groups can sterically hinder certain hydroxyl groups, thereby directing methylation to the desired position.

  • Controlled Addition of Methylating Agent: Add the methylating agent (e.g., methyl iodide, dimethyl sulfate) slowly and in stoichiometric amounts to minimize over-methylation.

  • Optimization of Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of the methylation reaction.

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the regioselectivity of the reaction.

A logical workflow for troubleshooting byproduct formation is outlined below:

G start Multiple spots on TLC after methylation check_sm Is the starting material spot intense? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_overmethylation Are there spots with significantly higher Rf? check_sm->check_overmethylation No solution_incomplete Increase reaction time or temperature slightly. Ensure anhydrous conditions. incomplete_rxn->solution_incomplete purify Purify by column chromatography solution_incomplete->purify overmethylation Over-methylation (di- or tri-methylated byproducts) check_overmethylation->overmethylation Yes check_isomers Are there multiple spots with similar Rf to the expected product? check_overmethylation->check_isomers No solution_overmethylation Reduce amount of methylating agent. Add reagent more slowly. Lower reaction temperature. overmethylation->solution_overmethylation solution_overmethylation->purify isomers Formation of other monomethylated isomers check_isomers->isomers Yes check_isomers->purify No, single product spot solution_isomers Re-evaluate protecting group strategy for better regioselectivity. Optimize base and solvent system. isomers->solution_isomers solution_isomers->purify

Troubleshooting byproduct formation in Ononitol synthesis.

Q3: My purification of Ononitol by column chromatography is resulting in significant product loss. How can I improve my purification strategy?

The separation of Ononitol from unreacted starting material and its isomers can be challenging due to their similar polarities. Yield loss during column chromatography is often due to irreversible adsorption onto the silica gel, co-elution of products, or the use of an inappropriate solvent system.

Tips for Efficient Purification:

  • TLC Optimization: Before running a column, carefully optimize the solvent system using TLC to achieve good separation between the desired product and impurities. A common starting point for inositol derivatives is a gradient of hexane and ethyl acetate.

  • Silica Gel Deactivation: For highly polar compounds like inositols, deactivating the silica gel by adding a small percentage of a polar solvent like methanol or triethylamine to the eluent can help reduce tailing and irreversible adsorption.

  • Alternative Purification Methods: Consider recrystallization as an alternative or complementary purification step. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be highly effective in removing minor impurities and improving the final purity of Ononitol.

Frequently Asked Questions (FAQs)

Q: What is a typical overall yield for the synthesis of Ononitol from myo-inositol?

A: The overall yield can vary significantly depending on the specific synthetic route and the efficiency of each step. However, a multi-step synthesis of a specific inositol derivative like Ononitol, involving protection, methylation, and deprotection, would typically have an overall yield in the range of 15-30% being considered moderately successful.

Q: What are the best analytical techniques to monitor the reaction progress and confirm the final product?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion and the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be used in conjunction with Gas Chromatography (GC-MS) for the analysis of volatile derivatives of inositol isomers.

Q: Can I use a different methylating agent other than methyl iodide?

A: Yes, other methylating agents like dimethyl sulfate (DMS) can be used. However, the reactivity and selectivity can differ. DMS is often more reactive and may require more careful control of reaction conditions to avoid over-methylation. It is advisable to perform small-scale test reactions to optimize the conditions when switching reagents.

Experimental Protocols

Key Experiment: Regioselective Methylation of a Protected myo-Inositol Derivative

This protocol provides a general procedure for the methylation step. The specific protecting groups on the myo-inositol starting material will influence the choice of base and reaction conditions.

Materials:

  • Protected myo-inositol derivative

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the protected myo-inositol derivative.

  • Dissolution: Dissolve the starting material in anhydrous DMF (or THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (typically 1.1 to 1.5 equivalents per hydroxyl group to be methylated) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen gas evolution ceases.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (typically 1.2 to 2.0 equivalents) dropwise via the dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC (e.g., using a 1:1 hexane:ethyl acetate mobile phase).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of methanol.

  • Workup: Add saturated aqueous NH₄Cl solution and extract the product with dichloromethane. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired methylated product.

An experimental workflow for this procedure is visualized below:

G start Start: Protected myo-Inositol dissolve Dissolve in anhydrous DMF/THF start->dissolve deprotonate Add NaH at 0°C, then stir at RT dissolve->deprotonate methylate Add CH3I at 0°C, then stir at RT overnight deprotonate->methylate monitor Monitor by TLC methylate->monitor quench Quench with MeOH at 0°C monitor->quench workup Aqueous workup (NH4Cl, H2O, Brine) and extraction with DCM quench->workup dry Dry (Na2SO4) and concentrate workup->dry purify Purify by column chromatography dry->purify product Product: Ononitol Derivative purify->product

Workflow for the methylation of protected myo-inositol.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data to illustrate the impact of different reaction parameters on the yield of the methylation step. Actual yields will vary based on the specific protecting groups and experimental execution.

EntryMethylating Agent (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Yield of Ononitol Derivative (%)
1CH₃I (1.2)NaH (1.2)DMF0 to RT1265
2CH₃I (2.0)NaH (1.2)DMF0 to RT1255 (increased byproducts)
3CH₃I (1.2)NaH (1.2)THF0 to RT2458
4DMS (1.2)NaH (1.2)DMF0 to RT868
5CH₃I (1.2)KHMDS (1.2)THF-78 to RT1272

This guide provides a foundational framework for troubleshooting low yields in Ononitol synthesis. For further, more specific issues, consulting detailed literature on the synthesis of inositol derivatives is highly recommended.

Technical Support Center: Refined Analytical Methods for Ononitol Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analysis of trace amounts of Ononitol. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate accurate and reproducible measurements.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Ononitol.

Issue Potential Cause(s) Recommended Solution(s)
No or Low Ononitol Signal Inefficient Extraction: Ononitol may not be effectively extracted from the sample matrix.- Ensure the use of a polar solvent system, such as 80% ethanol or a methanol/water mixture, for extraction. - Consider ultrasonication or homogenization to improve extraction efficiency.
Degradation during Sample Preparation: Ononitol may be susceptible to degradation under certain conditions.- Process samples at low temperatures (e.g., on ice) to minimize enzymatic activity. - For tissue samples, snap-freezing in liquid nitrogen immediately after collection is recommended.
Suboptimal Derivatization (GC-MS): Incomplete silylation will lead to a poor chromatographic peak and low signal.- Ensure all reagents are anhydrous, as moisture will deactivate the silylating agent. - Optimize the reaction time and temperature for derivatization. A typical starting point is 60 minutes at 70°C.
Incorrect Mass Spectrometer Settings: The instrument may not be optimized for Ononitol detection.- For GC-MS, ensure you are monitoring the correct fragment ions for silylated Ononitol (e.g., m/z 260). - For LC-MS/MS, confirm the precursor and product ion masses in your method.
Peak Tailing or Broadening Active Sites in GC Inlet or Column: Polar analytes like silylated Ononitol can interact with active sites, leading to poor peak shape.- Use a deactivated inlet liner. - Trim the front end of the GC column (10-20 cm) to remove accumulated non-volatile residues.
Column Overload: Injecting too high a concentration of the sample.- Dilute the sample prior to injection.
Inappropriate Column Chemistry (LC-MS): The column may not be suitable for separating Ononitol from isomers or matrix components.- Use a column designed for carbohydrate analysis, such as an amino or amide-based column.
Poor Reproducibility Inconsistent Sample Preparation: Variations in extraction or derivatization will lead to variable results.- Use a consistent and well-documented sample preparation protocol. - Employ an internal standard (e.g., a stable isotope-labeled inositol) to correct for variations.
Instrument Variability: Fluctuations in instrument performance.- Perform regular system suitability tests using a standard solution of Ononitol to ensure consistent performance.
Matrix Effects (LC-MS/MS) Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of Ononitol.- Improve chromatographic separation to resolve Ononitol from interfering compounds. - Dilute the sample to reduce the concentration of matrix components. - Utilize a matrix-matched calibration curve.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate analytical technique for trace Ononitol analysis?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for the sensitive and specific detection of trace amounts of Ononitol. GC-MS typically requires a derivatization step to make the polar Ononitol volatile, while LC-MS/MS can often analyze the native compound directly.

Q2: Is derivatization necessary for Ononitol analysis?

A2: For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of Ononitol. Silylation, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture including trimethylchlorosilane (TMCS) and hexamethyldisilazane (HMDS), is a common and effective method. For LC-MS/MS analysis, derivatization is generally not required, which can simplify sample preparation.

Q3: How can I distinguish Ononitol from its isomers, like myo-inositol?

A3: Chromatographic separation is key. In GC, different isomers will have distinct retention times on an appropriate column (e.g., a 5% phenyl-methylpolysiloxane column). In LC, specialized columns for carbohydrate analysis can resolve inositol isomers. Mass spectrometry alone cannot typically differentiate between isomers as they have the same mass.

Q4: What are the best practices for sample storage to ensure Ononitol stability?

A4: To prevent degradation, especially by enzymatic activity in biological samples, it is recommended to store samples at -80°C for long-term storage. For short-term storage, 4°C is acceptable for up to 14 days for some inositols in plasma.[1] Minimize freeze-thaw cycles. For plant tissues, snap-freezing in liquid nitrogen immediately after collection is the best practice.

Q5: What is the role of Ononitol in biological systems?

A5: Ononitol is known to function as an osmoprotectant in plants, particularly in response to abiotic stresses such as drought and high salinity.[2][3] Its accumulation helps to maintain cellular turgor and protect cellular structures from stress-induced damage.

Quantitative Data

The following table summarizes reported concentrations of Ononitol in various plant species under different conditions.

Plant SpeciesTissueStress ConditionOnonitol ConcentrationAnalytical Method
Mesembryanthemum crystallinum (Ice Plant)Shoot Top25 days of drought stress1.2 mg/g fresh weightNot specified
Nicotiana tabacum (Tobacco) - TransgenicLeafDrought and salt stress> 35 µmol/g fresh weightNot specified[3]

Experimental Protocols

Protocol 1: GC-MS Analysis of Ononitol in Plant Tissue (Adapted from methods for cyclitols)

1. Sample Preparation and Extraction: a. Homogenize 50-100 mg of frozen plant tissue in liquid nitrogen. b. Add 1 mL of 80% ethanol and vortex thoroughly. c. Incubate at 70°C for 15 minutes. d. Centrifuge at 14,000 x g for 10 minutes. e. Transfer the supernatant to a new tube. f. Dry the supernatant completely under a stream of nitrogen or in a vacuum concentrator.

2. Derivatization (Silylation): a. To the dried extract, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). b. Cap the vial tightly and incubate at 70°C for 60 minutes. c. Cool to room temperature before injection.

3. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor for Silylated Ononitol: m/z 260 (for quantification of O-methylinositols).

Protocol 2: LC-MS/MS Analysis of Ononitol in Plant Tissue (Adapted from methods for inositols)

1. Sample Preparation and Extraction: a. Homogenize 50-100 mg of frozen plant tissue in 1 mL of a methanol/water (80:20, v/v) solution. b. Centrifuge at 14,000 x g for 15 minutes at 4°C. c. Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: A column suitable for carbohydrate analysis, such as a Prevail Carbohydrate ES column (4.6 mm × 250 mm, 5 µm) or a Polaris Amide column (2.0 x 100 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate). A typical starting condition would be a high percentage of acetonitrile, with a gradient to increase the aqueous portion to elute the polar Ononitol.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion for Ononitol would be [M-H]⁻ at m/z 193. The product ions would need to be determined by infusing an Ononitol standard and performing a product ion scan.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis sample Plant Tissue homogenize Homogenization sample->homogenize extract Solvent Extraction homogenize->extract dry Drying extract->dry lc_separation LC Separation extract->lc_separation derivatize Derivatization (Silylation) dry->derivatize gc_separation GC Separation derivatize->gc_separation ms_detection_gc MS Detection gc_separation->ms_detection_gc data_analysis Data Analysis & Quantification ms_detection_gc->data_analysis ms_detection_lc MS/MS Detection lc_separation->ms_detection_lc ms_detection_lc->data_analysis

Caption: General experimental workflow for Ononitol analysis.

signaling_pathway stress Abiotic Stress (Drought, Salinity) plant_cell Plant Cell stress->plant_cell mips myo-inositol-1-phosphate synthase (MIPS) plant_cell->mips Upregulation of gene expression myo_inositol myo-inositol mips->myo_inositol imt Inositol Methyltransferase (IMT) myo_inositol->imt ononitol D-Ononitol (Accumulation) imt->ononitol osmoprotection Osmoprotection & Stress Tolerance ononitol->osmoprotection

Caption: Ononitol biosynthesis as a response to abiotic stress.

References

Technical Support Center: Regioselective Protection of Hydroxyl Groups in Ononitol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective protection of hydroxyl groups in Ononitol (4-O-methyl-myo-inositol). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges. Here you will find troubleshooting guides and frequently asked questions to assist in your synthetic chemistry endeavors.

Troubleshooting Guides

This section addresses specific issues you may encounter during the regioselective protection of Ononitol, offering potential causes and solutions to get your experiments back on track.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Monoprotected Product 1. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can lead to incomplete reactions or the formation of byproducts. 2. Steric Hindrance: The inherent stereochemistry of the inositol ring can hinder access to certain hydroxyl groups, especially with bulky protecting groups. 3. Protecting Group Instability: The chosen protecting group may not be stable under the reaction conditions, leading to decomposition.1. Optimize Reaction Parameters: Systematically vary the temperature, solvent polarity, and reaction duration. For acylations of myo-inositol orthoesters, using sodium hydride as a base can provide consistent regioselectivity.[1] 2. Choice of Protecting Group: Consider using less bulky protecting groups if steric hindrance is suspected. Conversely, very bulky groups like trityl can enhance selectivity for less hindered hydroxyls.[1] 3. Protecting Group Selection: Ensure the protecting group is compatible with all subsequent planned reaction steps.
Formation of a Mixture of Regioisomers 1. Similar Reactivity of Hydroxyl Groups: The hydroxyl groups at the C-1/3, C-6, and C-5 positions of Ononitol have similar reactivity, making selective protection challenging. 2. Incorrect Choice of Base: For acylations, organic bases like pyridine or triethylamine can lead to variable regioselectivity depending on the acylating agent.[1] 3. Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a thermodynamic mixture of isomers rather than a single kinetic product.1. Use of Orthoester Intermediates: Starting with myo-inositol 1,3,5-orthoformate allows for the sequential and regioselective protection of the remaining hydroxyl groups.[2] 2. Base Selection: For consistent regioselectivity in acylations of orthoester intermediates, sodium hydride is often a reliable choice.[1] 3. Temperature Control: Running the reaction at a lower temperature may favor the formation of the kinetic product and improve selectivity.
Acyl Group Migration 1. Presence of Acidic or Basic Conditions: Acyl groups, especially acetates, are prone to migrate between adjacent hydroxyl groups under either acidic or basic conditions. 2. Extended Reaction Times or Elevated Temperatures: Prolonged exposure to reaction or work-up conditions can facilitate acyl migration.1. Use of More Stable Protecting Groups: If acyl migration is a persistent issue, consider using more robust protecting groups like benzyl or silyl ethers. 2. Careful pH and Temperature Control: During subsequent reaction and work-up steps, maintain a neutral pH and keep temperatures as low as possible.
Incomplete Deprotection 1. Steric Hindrance: Bulky protecting groups or a sterically congested environment around the protected hydroxyl group can hinder reagent access for deprotection. 2. Insufficiently Strong Deprotection Reagents or Conditions: The chosen deprotection method may not be robust enough to cleave a particularly stable protecting group.1. Optimize Deprotection Conditions: Increase the reaction time, temperature, or the concentration of the deprotection reagent. 2. Select a More Labile Protecting Group: In the planning stages, choose a protecting group that can be removed under milder conditions if the substrate is sensitive.
Difficulty in Separating Isomers 1. Similar Polarity: Regioisomers of protected Ononitol often have very similar polarities, making chromatographic separation challenging.1. Derivatization: Consider derivatizing the mixture to introduce a group that significantly alters the polarity or crystallinity of the desired isomer, which may simplify separation. 2. Recrystallization: This can be a highly effective method for purifying certain inositol derivatives. 3. Advanced Chromatographic Techniques: Explore different stationary and mobile phases in HPLC or consider supercritical fluid chromatography for difficult separations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for achieving high regioselectivity in the protection of Ononitol?

A1: For achieving high regioselectivity, it is often advantageous to start with myo-inositol and introduce the 4-O-methyl group at a later stage after initial regioselective protection. A common and effective strategy is to begin with myo-inositol 1,3,5-orthoformate. This intermediate protects the 1, 3, and 5-hydroxyl groups, allowing for selective functionalization of the 2, 4, and 6-hydroxyls.

Q2: How does the 4-O-methyl group of Ononitol influence the reactivity of the other hydroxyl groups?

A2: The 4-O-methyl group in Ononitol is an electron-donating group, which can subtly influence the acidity and nucleophilicity of the neighboring hydroxyl groups at C-3 and C-5 through inductive effects. However, the primary determinant of reactivity remains the stereochemical arrangement of the hydroxyl groups (axial vs. equatorial). The general reactivity order for the remaining hydroxyls in Ononitol is expected to be similar to that of myo-inositol, with the equatorial hydroxyls being more reactive than the axial one.

Q3: What are the most common protecting groups for the selective protection of Ononitol?

A3: The choice of protecting group depends on the desired regioselectivity and the planned subsequent reactions. Commonly used protecting groups for inositols, and by extension Ononitol, include:

  • Silyl ethers (e.g., TBDMS, TIPS): Offer a wide range of stabilities and are generally removed under mild conditions with fluoride ions.

  • Benzyl ethers (Bn): Robust protecting groups that are stable to a wide range of conditions and are typically removed by hydrogenolysis.

  • Acetal/Ketal groups (e.g., isopropylidene): Useful for protecting vicinal diols.

  • Acyl groups (e.g., benzoyl, acetyl): Can be selectively introduced but are prone to migration.

Q4: How can I selectively protect the C-6 hydroxyl group of an Ononitol precursor?

A4: One common strategy involves the use of a stannylene acetal intermediate. Reacting a diol with a dibutyltin oxide allows for the selective activation of one hydroxyl group over the other, often the more accessible equatorial one, which can then be selectively alkylated or acylated.

Q5: Are there any enzymatic methods for the regioselective protection of Ononitol?

A5: While less common for Ononitol specifically, enzymatic methods, such as those using lipases, have been employed for the regioselective acylation of inositol derivatives. These methods can offer high selectivity under mild conditions but may require screening of different enzymes and reaction conditions for optimal results.

Experimental Protocols & Data

Table 1: Regioselective Reactions of myo-Inositol Orthoformate (A Precursor to Ononitol)
ReactionProtecting GroupReagents and ConditionsMajor Product(s)Yield (%)Reference
BenzoylationBenzoylBenzoyl chloride, Pyridine2-O-Benzoyl~60
TosylationTosylTsCl, Pyridine2,4-Di-O-tosyl-
MethylationMethylMeI, NaH, DMF2,4,6-Tri-O-methyl-

Note: The synthesis of Ononitol often proceeds through intermediates derived from myo-inositol. The data presented here for myo-inositol orthoformate are indicative of the types of regioselectivity that can be achieved.

Protocol 1: Synthesis of 2,4-di-O-tosyl-myo-inositol 1,3,5-orthoformate (Key intermediate for Ononitol synthesis)

This protocol is adapted from methodologies for the synthesis of O- and C-methylated inositols.

  • Dissolution: Dissolve myo-inositol 1,3,5-orthoformate in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (tosyl chloride) to the cooled solution with stirring.

  • Reaction: Allow the reaction to proceed at 0 °C, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding cold water.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Workflow for Regioselective Monoprotection of Ononitol Precursor

G cluster_0 Starting Material cluster_1 Orthoester Formation cluster_2 Regioselective Protection at C4 cluster_3 Intermediate cluster_4 Further Regioselective Protection cluster_5 Final Product myo_Inositol myo_Inositol orthoformate myo-Inositol 1,3,5-Orthoformate myo_Inositol->orthoformate Triethyl orthoformate, p-TsOH methylation 4-O-Methylation orthoformate->methylation e.g., MeI, NaH ononitol_precursor Ononitol Orthoformate (Protected Ononitol Precursor) methylation->ononitol_precursor selective_protection Selective Protection (e.g., Benzylation, Silylation) ononitol_precursor->selective_protection Protecting Group Reagent, Base final_product Regioselectively Protected Ononitol Derivative selective_protection->final_product

Caption: General workflow for the synthesis of a regioselectively protected Ononitol derivative starting from myo-inositol.

Troubleshooting Logic for Isomer Formation

G cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions isomer_formation Formation of a Mixture of Regioisomers cause1 Similar OH Reactivity isomer_formation->cause1 cause2 Suboptimal Base isomer_formation->cause2 cause3 Thermodynamic Control isomer_formation->cause3 solution1 Use Orthoester Intermediate cause1->solution1 solution2 Use NaH as Base (for acylations) cause2->solution2 solution3 Lower Reaction Temperature cause3->solution3

Caption: Troubleshooting logic for addressing the formation of regioisomeric mixtures.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Ononitol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ononitol Bioavailability Studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of Ononitol.

Disclaimer: Direct quantitative in vivo pharmacokinetic data for Ononitol is limited in publicly available literature. Therefore, this guide utilizes data from its parent compound, Myo-inositol, as a close proxy to provide practical experimental insights. The methodologies and principles described are broadly applicable to inositol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of Ononitol?

A1: The primary challenges for the oral bioavailability of Ononitol, similar to other inositols, include its hydrophilic nature, which can limit its passive diffusion across the gastrointestinal membrane. Factors such as intestinal transit time, metabolism by gut microbiota, and rapid clearance can also impact its systemic absorption.

Q2: What are the most promising strategies to enhance Ononitol's bioavailability?

A2: Promising strategies focus on improving its absorption and protecting it from premature metabolism. These include:

  • Advanced Formulation: Developing formulations such as lipid-based delivery systems (e.g., nanoemulsions, solid lipid nanoparticles) can enhance absorption.[1][2]

  • Co-administration with Permeability Enhancers: Certain substances can transiently increase intestinal permeability, facilitating greater absorption. For instance, studies have shown that α-Lactalbumin peptides can enhance the intestinal transport of D-chiro-inositol, a related compound.[3]

  • Structural Modification (Prodrugs): Creating more lipophilic prodrugs of Ononitol could improve its ability to cross cell membranes, with the active form being released systemically.

Q3: Are there any known drug-food interactions to be aware of during in vivo studies?

A3: While specific data for Ononitol is scarce, studies on Myo-inositol suggest that co-administration with certain substances, such as caffeine, might interfere with its absorption.[4] It is advisable to administer Ononitol in a fasted state to minimize potential interactions and ensure consistent absorption.

Q4: What are the key pharmacokinetic parameters to measure in an in vivo bioavailability study for Ononitol?

A4: The key parameters to determine the rate and extent of absorption are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in plasma concentrations between subjects. Inconsistent dosing technique (oral gavage). Differences in fasting times. Individual differences in metabolism.Ensure all personnel are thoroughly trained in oral gavage to minimize procedural variability. Standardize the fasting period for all animals before dosing. Increase the number of animals per group to improve statistical power.
Low or undetectable plasma levels of Ononitol. Poor absorption of the formulation. Rapid metabolism or clearance. Issues with the analytical method.Consider formulating Ononitol in a bioavailability-enhancing vehicle (e.g., lipid-based). Check for potential rapid metabolism and consider co-administration with metabolic inhibitors if appropriate for the study design. Validate the sensitivity and accuracy of your analytical method for detecting Ononitol in plasma.
Unexpected Tmax values (too early or too late). Formulation disintegration and dissolution issues. Altered gastric emptying rate in the animal model.Characterize the in vitro release profile of your formulation to ensure it aligns with expected in vivo performance. Ensure animals are not stressed, as this can affect physiological processes like gastric emptying.
Precipitation of Ononitol in the formulation upon standing. The formulation has low solubility or is supersaturated.Increase the concentration of solubilizing agents in the formulation. Prepare the formulation fresh before each administration.

Quantitative Data Summary

The following tables summarize pharmacokinetic data from in vivo studies on Myo-inositol in Wistar rats, which can serve as a reference for designing and evaluating Ononitol bioavailability studies.

Table 1: Pharmacokinetic Parameters of Myo-inositol in Wistar Rats Following a Single Oral Dose.

Dose (g/kg) Cmax (mg/L) Tmax (h) AUC (mg·h/L) Half-life (h) Reference
2Not explicitly stated, but peak observed at 1h12.34 (per kg)4.08

Note: The data is based on a one-compartment pharmacokinetic model with first-order absorption.

Detailed Experimental Protocols

Protocol 1: In Vivo Bioavailability Study of Ononitol in Rats via Oral Gavage

This protocol outlines the procedure for assessing the oral bioavailability of a novel Ononitol formulation compared to a control solution.

1. Animal Model:

  • Species: Male Wistar rats (8-10 weeks old)

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions (12 h light/dark cycle, 22±2°C, 55±5% humidity) with ad libitum access to standard chow and water.

2. Experimental Groups:

  • Group 1 (Control): Ononitol dissolved in distilled water.

  • Group 2 (Test Formulation): Ononitol in the enhanced bioavailability formulation.

  • Number of animals: n=6 per group.

3. Dosing Procedure:

  • Fasting: Animals should be fasted for 12 hours prior to dosing, with free access to water.

  • Dose: A single oral dose of 50 mg/kg Ononitol.

  • Administration: Administer the dose via oral gavage using a suitable gavage needle (e.g., 18-gauge for rats of this size). The volume should not exceed 10 ml/kg.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.

    • Gently insert the needle into the esophagus and administer the formulation slowly.

4. Blood Sampling:

  • Collection: Collect blood samples (approximately 0.25 mL) from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Collect blood in heparinized tubes, centrifuge at 3000 rpm for 10 minutes to separate plasma. Store plasma samples at -80°C until analysis.

5. Sample Analysis:

  • Method: Quantify Ononitol concentration in plasma using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) after appropriate sample preparation (e.g., protein precipitation and derivatization).

6. Pharmacokinetic Analysis:

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each animal using non-compartmental analysis software.

Protocol 2: Preparation of a Nanoemulsion Formulation for Ononitol

This protocol provides a general method for preparing a nanoemulsion to potentially enhance the oral bioavailability of Ononitol.

1. Materials:

  • Ononitol

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Deionized water

2. Method:

  • Step 1: Dissolve Ononitol in the aqueous phase.

  • Step 2: Separately, mix the oil phase, surfactant, and co-surfactant.

  • Step 3: Slowly add the aqueous phase containing Ononitol to the oil/surfactant mixture under constant stirring.

  • Step 4: Homogenize the mixture using a high-speed homogenizer or sonicator to form a nanoemulsion.

  • Step 5: Characterize the nanoemulsion for particle size, polydispersity index, and zeta potential to ensure stability and desired physical properties.

Visualizations

Signaling Pathways and Experimental Workflows

Ononitol_Signaling_Pathway cluster_membrane Plasma Membrane Ononitol Ononitol Transporter Inositol Transporter Ononitol->Transporter Cell_Membrane Cell Membrane PIP2 PIP2 Transporter->PIP2 Incorporation IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG PLC Phospholipase C (PLC) PLC->PIP2 ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Caption: Putative signaling pathway of Ononitol via the phosphoinositide cascade.

Bioavailability_Workflow Formulation Ononitol Formulation (e.g., Nanoemulsion) Dosing Oral Gavage in Rats Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis Plasma Quantification (LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Evaluation Bioavailability Evaluation PK_Analysis->Evaluation

Caption: Experimental workflow for in vivo bioavailability assessment of Ononitol.

References

Overcoming interference in the mass spectrometric analysis of Ononitol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometric analysis of Ononitol.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in the mass spectrometric analysis of Ononitol?

A1: The most significant challenges include:

  • Isobaric Interference: Ononitol has the same molecular weight as other methylated inositols (e.g., pinitol) and is an isomer of various hexoses. Co-elution of these compounds can lead to ion suppression in the mass spectrometer source, resulting in inaccurate quantification.[1][2] Therefore, robust chromatographic separation is critical.

  • Matrix Effects: Biological samples are complex matrices. Co-eluting endogenous components can either suppress or enhance the ionization of Ononitol, leading to variability and inaccuracy in results.[2]

  • Low Ionization Efficiency: Ononitol, being a polar molecule, may exhibit poor ionization efficiency, especially in positive ion mode. Negative ion mode electrospray ionization (ESI) is generally preferred.[1]

  • Derivatization for GC-MS: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), Ononitol is non-volatile and requires a derivatization step to increase its volatility.[3] This adds a step to sample preparation and can introduce variability.

Q2: Which ionization mode is best for Ononitol analysis by LC-MS/MS?

A2: Negative ion mode electrospray ionization (ESI) is generally recommended for the analysis of inositols like Ononitol. It has been shown to provide a better signal-to-noise ratio compared to the positive ion mode.

Q3: What are the typical precursor and product ions for Ononitol in LC-MS/MS?

A3: While specific data for Ononitol is limited, we can infer from its structure (a methylated myo-inositol). For myo-inositol, the deprotonated molecule [M-H]⁻ at m/z 179.2 is used as the precursor ion. Since Ononitol has an additional methyl group (CH₂), its molecular weight is higher. The expected precursor ion for Ononitol would be [M-H]⁻ at m/z 193.2. Product ions would be generated through collision-induced dissociation (CID) and would need to be optimized, but common fragments for inositols include m/z 86.9 and 98.8.

Q4: Is derivatization necessary for Ononitol analysis?

A4: For LC-MS/MS analysis, derivatization is not strictly necessary as methods have been developed for the analysis of native inositols. However, for GC-MS analysis, derivatization is essential to make Ononitol volatile enough for separation on a GC column.

Troubleshooting Guide

Issue 1: Poor or No Signal for Ononitol

Possible Cause Troubleshooting Step
Incorrect Ionization Mode Ensure the mass spectrometer is operating in negative ion mode ESI.
Suboptimal MS Parameters Optimize source parameters such as capillary voltage, gas flows, and temperatures for Ononitol. Ensure the correct precursor and product ions are being monitored with sufficient dwell time.
Sample Degradation Prepare fresh samples and standards to rule out degradation.
Instrument Malfunction Inject a pure standard of a well-characterized compound to verify that the LC-MS system is functioning correctly.

Issue 2: High Signal Variability and Poor Reproducibility

Possible Cause Troubleshooting Step
Matrix Effects Implement a robust sample preparation protocol to remove interfering matrix components. Use a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled Ononitol, if available, or a related labeled inositol) to compensate for ionization variability. Diluting the sample can also help reduce matrix effects.
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including protein precipitation, liquid-liquid extraction, and derivatization (for GC-MS).
LC System Issues Check for leaks, ensure proper mobile phase composition, and confirm the column is not clogged or degraded.

Issue 3: Inaccurate Quantification and Interference Peaks

| Possible Cause | Troubleshooting Step | | :--- | Isobaric Interference (e.g., from other methylated inositols or sugars) | Improve chromatographic separation by optimizing the LC method (e.g., gradient, flow rate, column chemistry). Consider using a column specifically designed for carbohydrate analysis. | | Contamination | Run blank injections between samples to check for carryover. Ensure all solvents and reagents are of high purity. | | Incorrect Calibration Curve | Prepare fresh calibration standards in a matrix that closely matches the samples to account for matrix effects. |

Experimental Protocols

Protocol 1: Sample Preparation from Biological Fluids (e.g., Plasma, Urine)

This protocol is a general guideline and may require optimization.

  • Protein Precipitation:

    • To 100 µL of sample (or standard/QC), add a suitable internal standard.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • For Urine Samples:

    • Thaw urine samples to room temperature and vortex.

    • Spike with the internal standard.

    • Dilute with an equal volume of HPLC-grade water.

    • Centrifuge to remove particulates before injection.

Protocol 2: Derivatization for GC-MS Analysis

This is a general procedure for silylation, a common derivatization for polar molecules.

  • Sample Drying:

    • Pipette an aliquot of the sample extract into a reaction vial.

    • Evaporate the solvent to complete dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • Add a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine).

    • Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 60 minutes) to ensure complete derivatization.

  • Analysis:

    • Cool the sample to room temperature before injecting it into the GC-MS.

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Inositol Analysis (Adaptable for Ononitol)

ParameterSettingReference
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) for Ononitol 193.2 ([M-H]⁻)Inferred
Product Ions (m/z) To be determined empirically (e.g., monitor fragments analogous to myo-inositol like 86.9, 98.8)
Capillary Voltage ~3.0 kV
Source Temperature 100 - 150°C
Desolvation Temperature 250 - 350°C

Table 2: Example GC-MS Parameters for Derivatized Inositol Analysis (Adaptable for Ononitol)

ParameterSettingReference
Derivatization Reagent BSTFA + TMCS in PyridineGeneral Practice
Injection Mode Splitless
Column e.g., DB-5 or HP-5MS
Oven Temperature Program Ramped, e.g., Initial 80°C, ramp to 280°C
Key Fragment Ions (m/z) for Derivatized Ononitol To be determined from a standard (refer to databases like Golm Metabolome Database)

Visualizations

Interference_Troubleshooting_Workflow cluster_start Start: Inaccurate Ononitol Quantification cluster_investigation Initial Checks cluster_matrix_effects Addressing Matrix Effects cluster_isobaric_interference Addressing Isobaric Interference cluster_solution Resolution Start Inaccurate Quantification or High Variability Observed Check_MS Verify MS Parameters (Negative Ion Mode, Precursor/Product Ions) Start->Check_MS Check_LC Check LC Performance (Peak Shape, Retention Time Stability) Start->Check_LC Use_IS Implement Stable Isotope-Labeled Internal Standard Check_MS->Use_IS Optimize_Chroma Optimize Chromatographic Separation (e.g., change gradient, column) Check_LC->Optimize_Chroma Dilute_Sample Dilute Sample to Reduce Interfering Components Use_IS->Dilute_Sample Improve_Cleanup Enhance Sample Cleanup (e.g., SPE, LLE) Dilute_Sample->Improve_Cleanup Solution Accurate and Reproducible Ononitol Quantification Improve_Cleanup->Solution Optimize_Chroma->Solution

References

Process improvement for the industrial production of (+)-Ononitol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Industrial Production of (+)-Ononitol

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the process improvement of the industrial production of (+)-Ononitol. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the chemical and biocatalytic synthesis of (+)-Ononitol.

Chemical Synthesis: O-methylation of myo-inositol

Issue 1: Low Yield of (+)-Ononitol

Potential Root Cause Suggested Solution Expected Outcome
Incomplete reaction - Increase reaction time. - Increase temperature gradually, monitoring for side-product formation. - Increase molar excess of methylating agent (e.g., dimethyl sulfate, methyl iodide).Yield increases to >85%.
Sub-optimal base - Ensure anhydrous conditions if using bases like sodium hydride. - Screen alternative bases such as potassium carbonate or cesium carbonate.Improved deprotonation of hydroxyl groups, leading to higher conversion.
Degradation of product - Perform the reaction under an inert atmosphere (Nitrogen or Argon). - Quench the reaction carefully at low temperature.Minimized product loss, improving overall yield.
Formation of byproducts - Optimize the stoichiometry of reagents. - Control the reaction temperature rigorously. - Consider a milder methylating agent.Reduced formation of di- and tri-methylated inositols.

Issue 2: High Impurity Profile (e.g., isomeric byproducts)

Potential Root Cause Suggested Solution Expected Outcome
Non-selective methylation - Employ protecting group strategies to block other hydroxyl groups. - Utilize a sterically hindered base to favor methylation at the desired position.Increased regioselectivity and reduced formation of other methylated inositols.
Presence of residual starting material - Drive the reaction to completion by extending the reaction time or adding more methylating agent. - Optimize the purification process (e.g., column chromatography gradient).Purity of >98% with <1% residual myo-inositol.
Formation of di-methylated byproducts - Use a stoichiometric amount of the methylating agent. - Add the methylating agent slowly to the reaction mixture.Minimize over-methylation.
Biocatalytic Synthesis: Enzymatic Methylation of myo-inositol

Issue 1: Low Enzyme Activity/Stability

Potential Root Cause Suggested Solution Expected Outcome
Sub-optimal pH or temperature - Determine the optimal pH and temperature for the specific inositol methyltransferase (IMT) used. - Maintain stable pH and temperature throughout the biotransformation.Maximized enzyme catalytic efficiency.
Cofactor limitation - Ensure sufficient concentration of the methyl donor, S-adenosylmethionine (SAM). - Implement a SAM regeneration system if feasible for large-scale production.Sustained enzyme activity over the course of the reaction.
Enzyme inhibition - Analyze the reaction mixture for potential inhibitors (e.g., byproducts, substrate contaminants). - Purify the substrate and enzyme to remove inhibitors.Restored or improved enzyme activity.

Issue 2: Incomplete Substrate Conversion

Potential Root Cause Suggested Solution Expected Outcome
Insufficient enzyme loading - Increase the enzyme concentration in the reaction. - Immobilize the enzyme to allow for higher loading and easier recovery.Higher conversion rate and shorter reaction time.
Product inhibition - Remove the product from the reaction mixture as it is formed using in situ product removal techniques (e.g., adsorption, extraction).Shift in equilibrium towards product formation, leading to higher conversion.
Equilibrium limitation - Couple the reaction with a subsequent enzymatic step that consumes (+)-Ononitol to drive the reaction forward (if applicable to the overall process).Over 95% conversion of myo-inositol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of (+)-Ononitol on an industrial scale?

A1: The primary challenges include achieving high regioselectivity to avoid the formation of isomeric byproducts, the need for multiple protection and deprotection steps which can be costly and generate waste, and ensuring the stereochemical purity of the final product.[1] Scale-up can also present issues with reaction control and purification.[2]

Q2: What are the advantages of a biocatalytic approach for (+)-Ononitol production?

A2: Biocatalytic synthesis using enzymes like inositol methyltransferase offers high specificity, eliminating the need for complex protection/deprotection steps.[3] It is also an environmentally friendly "green" chemistry approach that operates under mild reaction conditions.[4]

Q3: How can the purity of (+)-Ononitol be assessed during production?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are robust methods for assessing the purity of inositol derivatives.[5] These techniques can effectively separate and quantify (+)-Ononitol from starting materials and byproducts.

Q4: What are the common byproducts in the O-methylation of myo-inositol?

A4: Common byproducts include other mono-methylated isomers of myo-inositol, as well as di- and tri-methylated inositols. The specific distribution of these byproducts depends on the reaction conditions and the synthetic strategy employed.

Q5: How can downstream processing be optimized for biocatalytically produced (+)-Ononitol?

A5: Downstream processing can be optimized by using techniques like membrane filtration to separate the enzyme from the product solution, followed by chromatography or crystallization to purify (+)-Ononitol. The choice of method depends on the desired purity and the scale of production.

Data Presentation

Table 1: Comparison of Chemical vs. Biocatalytic Synthesis of (+)-Ononitol (Representative Data)

Parameter Chemical Synthesis (Optimized) Biocatalytic Synthesis (Optimized)
Starting Material Protected myo-inositolmyo-inositol
Key Reagent/Catalyst Methylating agent (e.g., DMS), BaseInositol Methyltransferase (IMT), SAM
Typical Yield 75-85%85-95%
Purity >98%>99%
Reaction Temperature 0 - 100 °C25 - 40 °C
Reaction Time 12 - 24 hours8 - 16 hours
Key Byproducts Isomeric monomethylated inositols, di-methylated inositolsMinimal byproducts
Environmental Impact Use of organic solvents and hazardous reagentsAqueous medium, biodegradable catalyst

Experimental Protocols

Protocol 1: Chemical Synthesis of (+)-Ononitol via Regioselective Methylation

This protocol is a representative method and may require optimization.

  • Protection of myo-inositol:

    • Dissolve myo-inositol in a suitable solvent (e.g., DMF).

    • Add a protecting group reagent (e.g., an orthoformate) to selectively protect the hydroxyl groups, leaving the target hydroxyl group accessible.

    • Purify the protected myo-inositol intermediate.

  • Methylation:

    • Dissolve the protected myo-inositol in an anhydrous solvent (e.g., THF) under an inert atmosphere.

    • Add a base (e.g., sodium hydride) at 0 °C and stir for 30 minutes.

    • Slowly add a methylating agent (e.g., methyl iodide) and allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or HPLC.

  • Deprotection:

    • Quench the reaction with a suitable reagent (e.g., methanol).

    • Remove the protecting groups under appropriate conditions (e.g., acidic hydrolysis).

  • Purification:

    • Purify the crude (+)-Ononitol using column chromatography on silica gel or by recrystallization to obtain the final product.

Protocol 2: Biocatalytic Synthesis of (+)-Ononitol

This protocol is a representative method and may require optimization.

  • Enzyme Preparation:

    • Prepare a solution of purified and potentially immobilized inositol methyltransferase (IMT).

  • Reaction Setup:

    • In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

    • Dissolve myo-inositol and the cofactor S-adenosylmethionine (SAM) in the buffer.

  • Biotransformation:

    • Add the IMT solution to the bioreactor to initiate the reaction.

    • Maintain the temperature at the enzyme's optimum (e.g., 30-37 °C) and provide gentle agitation.

    • Monitor the conversion of myo-inositol to (+)-Ononitol using HPLC.

  • Downstream Processing:

    • Once the reaction reaches the desired conversion, separate the enzyme from the reaction mixture (e.g., by filtration if immobilized, or by ultrafiltration).

    • Concentrate the product solution under reduced pressure.

    • Purify (+)-Ononitol from the concentrated solution using chromatographic methods (e.g., ion-exchange or size-exclusion chromatography) or crystallization.

Visualizations

Chemical_Synthesis_Workflow cluster_protection Protection cluster_methylation Methylation cluster_deprotection Deprotection cluster_purification Purification myo_inositol myo-inositol protection Protecting Group Addition myo_inositol->protection protected_inositol Protected myo-inositol protection->protected_inositol methylation Methylation (e.g., CH3I, Base) protected_inositol->methylation methylated_intermediate Methylated Intermediate methylation->methylated_intermediate deprotection Deprotection (e.g., Acid Hydrolysis) methylated_intermediate->deprotection crude_ononitol Crude (+)-Ononitol deprotection->crude_ononitol purification Chromatography/ Crystallization crude_ononitol->purification pure_ononitol Pure (+)-Ononitol purification->pure_ononitol

Caption: Chemical synthesis workflow for (+)-Ononitol.

Biocatalytic_Synthesis_Workflow cluster_upstream Upstream Processing cluster_bioreaction Biotransformation cluster_downstream Downstream Processing myo_inositol myo-inositol bioreactor Bioreactor (Controlled pH, Temp) myo_inositol->bioreactor sam S-adenosylmethionine (SAM) sam->bioreactor enzyme Inositol Methyltransferase (IMT) enzyme->bioreactor enzyme_separation Enzyme Separation (Filtration) bioreactor->enzyme_separation concentration Concentration enzyme_separation->concentration purification Purification (Chromatography) concentration->purification pure_ononitol Pure (+)-Ononitol purification->pure_ononitol

Caption: Biocatalytic synthesis workflow for (+)-Ononitol.

Troubleshooting_Logic cluster_incomplete Troubleshoot Incomplete Conversion cluster_complete Troubleshoot Product Loss start Low Yield of (+)-Ononitol check_conversion Check Reaction Conversion (HPLC Analysis) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Low complete Complete Conversion check_conversion->complete High increase_time Increase Reaction Time/ Temperature incomplete->increase_time check_reagents Check Reagent Quality/ Stoichiometry incomplete->check_reagents optimize_catalyst Optimize Catalyst/ Enzyme Activity incomplete->optimize_catalyst check_workup Analyze Aqueous/Organic Phases During Workup complete->check_workup check_purification Optimize Purification (e.g., column loading, gradient) complete->check_purification check_degradation Investigate Product Degradation complete->check_degradation

References

Validation & Comparative

Ononitol and Pinitol: A Comparative Analysis of Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct biological profiles of two closely related inositol isomers.

Introduction

Ononitol and pinitol, two naturally occurring cyclitols, have garnered increasing interest in the scientific community for their potential therapeutic applications. As structural isomers of inositol, they share a common biochemical backbone but exhibit distinct biological activities that warrant a detailed comparative analysis. This guide provides an objective overview of their anti-inflammatory, antioxidant, and anti-diabetic properties, supported by available experimental data. It aims to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data on the biological activities of ononitol and pinitol. It is important to note that research on ononitol is less extensive than on pinitol, resulting in gaps in the available comparative data.

Biological ActivityParameterOnonitolPinitolReference Compound/Vehicle
Anti-inflammatory Carrageenan-induced paw edema (% inhibition at 20 mg/kg)50.69%~50% (at 20 mg/kg)Indomethacin (10 mg/kg)
Croton oil-induced ear edema (% inhibition at 20 mg/kg)61.06%Data not availableIndomethacin (10 mg/kg)
Cotton pellet-induced granuloma (% inhibition at 20 mg/kg)36.25%Data not availableIndomethacin (10 mg/kg)
Adjuvant-induced arthritis (% inhibition of paw thickness at 20 mg/kg)53.64%Data not availableIndomethacin (10 mg/kg)
Antioxidant DPPH radical scavenging activity (IC50)Data not availableWeak activityData not available
Anti-diabetic α-glucosidase inhibition (IC50)Data not availableData not availableAcarbose
Glucose uptake in adipocytesData not availableStimulates glucose uptakeInsulin
Cytotoxicity HT-115 human colorectal cancer cells (IC50, 48h)1.5 µMData not availableFluorouracil

Detailed Experimental Protocols

A clear understanding of the methodologies employed in the cited studies is crucial for the interpretation and replication of the findings.

Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Induction of Inflammation: A subcutaneous injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of the animals.

  • Treatment: The test compound (Ononitol monohydrate or Pinitol) is administered orally or intraperitoneally at a specified dose (e.g., 20 mg/kg) 30 to 60 minutes before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (e.g., 10 mg/kg).

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of paw edema is calculated for the treated groups compared to the control group.

Signaling Pathways and Mechanisms of Action

The biological activities of ononitol and pinitol are underpinned by their modulation of specific intracellular signaling pathways.

Ononitol's Anti-inflammatory Signaling Pathway

Ononitol monohydrate has been shown to exert its anti-inflammatory effects by potentially inhibiting key mediators in the inflammatory cascade. This includes the downregulation of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the subsequent reduction in prostaglandin E2 (PGE2) synthesis. Furthermore, its activity may involve the suppression of the NF-κB signaling pathway, a central regulator of inflammation.

Ononitol_Signaling Ononitol Ononitol NFkB_Pathway NF-κB Pathway Ononitol->NFkB_Pathway inhibits COX2 COX-2 Expression Ononitol->COX2 inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_Pathway activates Inflammatory_Stimuli->COX2 induces Inflammation Inflammation NFkB_Pathway->Inflammation PGE2 PGE2 Synthesis COX2->PGE2 PGE2->Inflammation

Ononitol's anti-inflammatory mechanism.
Pinitol's Dual Role in Anti-inflammatory and Insulin Signaling

Pinitol demonstrates a broader spectrum of activity, influencing both inflammatory and metabolic pathways. Its anti-inflammatory effects are well-documented to be mediated through the inhibition of the NF-κB signaling pathway.[1][2][3] Pinitol has been shown to suppress the activation of IκBα kinase (IKK), which is a critical step in the activation of NF-κB.[1][2] This leads to the downstream inhibition of various pro-inflammatory genes.

In the context of its anti-diabetic properties, pinitol is known to act as an insulin-sensitizing agent by activating the PI3K/Akt signaling pathway. This pathway is crucial for glucose uptake and metabolism.

Pinitol_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_insulin Insulin Signaling Pathway Pinitol_inflam Pinitol NFkB_Pathway_p NF-κB Pathway Pinitol_inflam->NFkB_Pathway_p inhibits Inflammatory_Genes Inflammatory Gene Expression NFkB_Pathway_p->Inflammatory_Genes Inflammatory_Stimuli_p Inflammatory Stimuli Inflammatory_Stimuli_p->NFkB_Pathway_p activates Pinitol_insulin Pinitol PI3K PI3K Pinitol_insulin->PI3K activates Akt Akt PI3K->Akt activates Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake promotes Insulin_Receptor Insulin Receptor Insulin_Receptor->PI3K activates

Pinitol's multifaceted signaling roles.

Conclusion

This comparative analysis reveals that while both ononitol and pinitol possess noteworthy biological activities, the current body of research is significantly more comprehensive for pinitol. Pinitol has demonstrated potent anti-inflammatory and insulin-sensitizing effects, with its mechanisms of action being partially elucidated. Ononitol shows promise as an anti-inflammatory agent; however, further studies are imperative to explore its antioxidant and anti-diabetic potential to the same extent as pinitol. This guide highlights the need for continued research into the therapeutic capabilities of ononitol to fully understand its potential in drug development.

References

A Comparative Analysis of Ononitol's Anticancer Efficacy in HT-115 Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer effects of Ononitol, a naturally occurring glycoside, against the established chemotherapeutic agent Fluorouracil in the context of the HT-115 human colorectal adenocarcinoma cell line. The information presented herein is synthesized from peer-reviewed research to support further investigation and drug development initiatives.

Introduction to Ononitol

Ononitol is a bioactive compound that has garnered attention for its potential therapeutic properties. Recent studies have focused on its efficacy as an anticancer agent, particularly in colorectal cancer models. This guide delves into the experimental data validating its effects on HT-115 cells, a highly invasive and well-characterized colorectal cancer cell line.

Comparative Performance: Ononitol vs. Fluorouracil

Experimental data demonstrates that Ononitol Monohydrate (OMH) exhibits potent cytotoxic effects against HT-115 cells, surpassing the efficacy of the standard chemotherapeutic drug, Fluorouracil (5-FU), under the tested conditions.

Cytotoxicity Analysis

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. In HT-115 cells, Ononitol displayed significantly lower IC50 values compared to Fluorouracil, indicating higher potency.

Table 1: Comparative Cytotoxicity in HT-115 Cells

Compound Incubation Time IC50 Concentration % Inhibition at 3.2 µM (48h)
Ononitol Monohydrate 24 hours 3.2 µM[1][2] N/A
48 hours 1.5 µM[1] ~83% (estimated from data)

| Fluorouracil (Reference) | 48 hours | Not specified | 17% |

Data synthesized from studies by Pandurangan Subash-Babu, et al. (2022).

Induction of Apoptosis

Ononitol has been shown to be a potent inducer of apoptosis in HT-115 cells. Treatment with Ononitol leads to a dose-dependent increase in the apoptotic cell population, with minimal induction of necrosis.

Table 2: Apoptotic Effects of Ononitol on HT-115 Cells (48h Treatment)

Ononitol Concentration % Apoptotic Cells % Necrotic Cells
0.75 µM 3% Not significant
1.5 µM 12% Not significant

| 3.2 µM | 64% | 3% |

Data from Acridine Orange/Ethidium Bromide (AO/ErBr) staining assays.

Mechanism of Action: Ononitol's Signaling Pathway

Ononitol exerts its anticancer effects through a multi-faceted mechanism involving the suppression of pro-inflammatory pathways and the activation of tumor-suppressor genes.

Key Molecular Targets

The primary mechanism involves the downregulation of the COX-2/PGE-2 inflammatory axis, which is often overexpressed in colorectal tumors and contributes to their growth and proliferation. Concurrently, Ononitol upregulates key tumor suppressor and pro-apoptotic proteins.

Table 3: Molecular Effects of Ononitol (3.2 µM, 48h) in HT-115 Cells

Target Category Gene/Protein Effect
Pro-inflammatory TNF-α, IL-1β Decreased Expression
COX-2, PGE-2 Decreased Expression
NF-κB Decreased Expression
Tumor Suppressors p53, pRb2, Cdkn1a Increased mRNA Expression
Apoptosis Regulators Bax, Caspase-3 Increased mRNA Expression
Bcl-2 Decreased mRNA Expression

| Proliferation Marker | PCNA | Decreased mRNA Expression |

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for Ononitol in HT-115 cells.

Ononitol_Pathway Ononitol Ononitol Inflammatory TNF-α / IL-1β Ononitol->Inflammatory inhibits COX2 COX-2 / PGE-2 Axis Ononitol->COX2 inhibits TumorSuppressors p53 / pRb2 Cdkn1a Ononitol->TumorSuppressors activates Bcl2 Bcl-2 Ononitol->Bcl2 inhibits Inflammatory->COX2 NFkB NF-κB COX2->NFkB activates Tumorigenesis Proliferation & Survival COX2->Tumorigenesis NFkB->Tumorigenesis Bax Bax TumorSuppressors->Bax Apoptosis Apoptosis TumorSuppressors->Apoptosis Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 inhibits Caspase3->Apoptosis

Caption: Proposed signaling pathway of Ononitol in HT-115 cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: HT-115 human colorectal adenocarcinoma cells.

  • Culture Medium: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and 1% penicillin/streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Treatment: For experiments, cells are seeded in appropriate plates or flasks and allowed to adhere overnight. Subsequently, the medium is replaced with fresh medium containing various concentrations of Ononitol Monohydrate or the reference drug for the specified duration (24 or 48 hours).

MTT Cell Viability Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed HT-115 cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate overnight.

    • Treat cells with varying concentrations of the test compound for 24 or 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 100 µL of Dimethyl Sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

Apoptosis Assessment via AO/EB Staining
  • Principle: Acridine Orange (AO) stains both live and dead cells (green fluorescence), while Ethidium Bromide (EB) only stains cells with compromised membrane integrity (red fluorescence). This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Culture and treat cells on glass coverslips in a 6-well plate.

    • After treatment, wash the cells with Phosphate-Buffered Saline (PBS).

    • Stain the cells with a mixture of AO (100 µg/mL) and EB (100 µg/mL) for 5-10 minutes.

    • Wash again with PBS to remove excess dye.

    • Immediately visualize the cells under a fluorescence microscope and quantify the percentage of cells in different states (live, apoptotic, necrotic) based on morphology and color.

Gene Expression Analysis by Real-Time PCR (RT-qPCR)
  • Principle: RT-qPCR is used to quantify the mRNA expression levels of specific genes of interest.

  • Protocol:

    • Isolate total RNA from treated and untreated HT-115 cells using a suitable RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using gene-specific primers for target genes (e.g., p53, Bax, Bcl-2, COX-2) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the amplification data to determine the relative fold change in gene expression in treated samples compared to the control.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Parallel Assays start Start: HT-115 Cell Culture treatment Treatment (Ononitol / Control) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt aoeb AO/EB Staining (Apoptosis Imaging) treatment->aoeb rna RNA Extraction treatment->rna analysis Data Analysis & Comparison mtt->analysis aoeb->analysis rtqpcr RT-qPCR (Gene Expression) rna->rtqpcr rtqpcr->analysis conclusion Conclusion analysis->conclusion

Caption: General workflow for validating anticancer effects in vitro.

Conclusion

The available data strongly supports the anticancer potential of Ononitol in HT-115 colorectal cancer cells. It demonstrates superior cytotoxicity compared to the standard chemotherapeutic agent Fluorouracil at similar concentrations. The mechanism of action, involving the suppression of the COX-2/PGE-2 inflammatory pathway and the induction of apoptosis via intrinsic pathways, presents a compelling case for its further development. These findings warrant additional preclinical and clinical investigation to fully elucidate the therapeutic utility of Ononitol in the treatment of colorectal cancer.

References

Ononitol Quantification: A Comparative Guide to Cross-Validated Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in studies involving ononitol, the accurate and precise quantification of this cyclitol is paramount. As a methylated inositol, ononitol's analysis demands techniques that can distinguish it from other structurally similar inositol isomers. This guide provides an objective cross-validation of two powerful analytical techniques for ononitol quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented herein, supported by experimental data from peer-reviewed studies, aims to assist in the selection of the most suitable methodology for specific research needs.

Comparative Analysis of Analytical Methods

The choice between GC-MS and LC-MS/MS for ononitol quantification hinges on several factors, including the sample matrix, required sensitivity, and the need for simultaneous analysis of other inositol isomers. While both techniques offer high selectivity and sensitivity, they differ in their sample preparation requirements and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully employed for the identification and quantification of ononitol and other inositols.[1] This technique typically requires a derivatization step to increase the volatility of the polar inositol molecules, allowing them to traverse the gas chromatographic column.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of inositol isomers without the need for derivatization.[2][3] This technique separates the isomers in the liquid phase before their detection by tandem mass spectrometry, which provides excellent selectivity.

The following table summarizes the key performance characteristics of GC-MS and LC-MS/MS for the quantification of inositols, including ononitol. The data is compiled from studies on ononitol and its closely related isomer, myo-inositol, which exhibits similar analytical behavior.

Quantitative Data Summary

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.999[4]> 0.994[5]
Limit of Detection (LOD) ≤ 30 ng/mL (for myo-inositol)0.05 mg/L (for myo-inositol)
Limit of Quantification (LOQ) Not explicitly stated for ononitol0.17 mg/L (for myo-inositol)
Precision (%RSD) < 6% (for myo-inositol)Intra-day: < 17%, Inter-day: < 17%
Accuracy (Recovery) 97.11–99.35% (for myo-inositol)63–121%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from methodologies used for the analysis of inositol isomers, including ononitol.

  • Sample Preparation:

    • For plant or biological tissues, extract the inositols using 80% ethanol at 70°C.

    • For plasma or serum samples, a protein precipitation step is required.

    • Evaporate the extract to dryness under a stream of nitrogen.

  • Derivatization:

    • Prepare trimethylsilyl (TMS) derivatives of the inositols.

    • Add a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.

    • Heat the mixture at a specified temperature (e.g., 70°C) for a defined period to ensure complete derivatization.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm) or similar.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at an initial temperature (e.g., 150°C), ramp up to a final temperature (e.g., 280°C) at a controlled rate.

    • Injection Mode: Splitless.

    • Mass Spectrometer: Agilent 5975C or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode. Ononitol has a retention time of approximately 21.78 minutes under certain GC conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on established methods for the sensitive quantification of myo-inositol, which can be adapted for ononitol.

  • Sample Preparation:

    • Plasma/Serum: Perform protein precipitation by adding ice-cold acetonitrile. Centrifuge to pellet the proteins.

    • Urine: Dilute the sample with an equal volume of HPLC-grade water and centrifuge to remove particulates.

    • Infant Formula: Dissolve the sample in water with dilute acid, followed by lipid removal with an organic solvent like chloroform.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Agilent 1200 HPLC system or equivalent.

    • Column: A column suitable for carbohydrate analysis, such as a Prevail Carbohydrate ES column (4.6 mm × 250 mm, 5 µm) or a SUPELCOGEL Pb column (300 × 7.8 mm; 5 μm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C or 60°C).

    • Injection Volume: 10-40 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Negative ion electrospray ionization (ESI-).

    • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The precursor ion for inositols is typically m/z 179.2, with specific product ions used for quantification and qualification.

Mandatory Visualization

To facilitate a clearer understanding of the cross-validation process, the following diagrams illustrate the logical workflow and the signaling pathway context where ononitol analysis is relevant.

CrossValidationWorkflow Cross-Validation Workflow for Ononitol Quantification cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_LCMS LC-MS/MS Analysis cluster_Validation Method Cross-Validation Sample Biological Sample (e.g., Plasma, Plant Extract) Extraction Extraction of Inositols Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization LC_Separation Liquid Chromatographic Separation Extraction->LC_Separation GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation MS_Detection_GC Mass Spectrometric Detection GC_Separation->MS_Detection_GC Data_Analysis Data Analysis & Quantification MS_Detection_GC->Data_Analysis MSMS_Detection Tandem Mass Spectrometric Detection LC_Separation->MSMS_Detection MSMS_Detection->Data_Analysis Comparison Comparison of Performance Metrics (Linearity, Accuracy, Precision, LOD, LOQ) Data_Analysis->Comparison

Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS methods for ononitol quantification.

InositolMetabolism Simplified Inositol Metabolism Pathway MyoInositol myo-Inositol IMT Inositol Methyltransferase (IMT) MyoInositol->IMT Methylation Ononitol Ononitol IMT->Ononitol Epimerase Epimerase Ononitol->Epimerase Epimerization Pinitol D-Pinitol Epimerase->Pinitol

Caption: Simplified metabolic pathway showing the conversion of myo-inositol to ononitol and D-pinitol.

References

Ononitol: A Comparative Analysis of Synthetic versus Naturally Sourced Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ononitol, a naturally occurring cyclitol and a methylated derivative of myo-inositol, has garnered significant interest in the scientific community for its potential therapeutic applications. Exhibiting promising anti-inflammatory and anticancer properties, ononitol is emerging as a valuable lead compound in drug discovery. This guide provides a comprehensive comparison of synthetic and naturally sourced ononitol, focusing on their efficacy as demonstrated in preclinical studies. While direct comparative studies evaluating the efficacy of synthetic versus naturally sourced ononitol are not yet available in the published literature, this document aims to provide a clear overview of the existing data for each, alongside detailed experimental protocols and relevant biological pathways. This allows for an informed, albeit inferred, comparison to guide further research and development.

Data on Biological Efficacy

The majority of published research on the biological activity of ononitol has utilized the compound isolated from natural sources, primarily the leaves of Cassia tora. These studies have demonstrated significant anti-inflammatory and anticancer effects.

Anti-inflammatory Activity of Naturally Sourced Ononitol

Naturally sourced ononitol monohydrate has been shown to possess potent anti-inflammatory properties in various animal models.

Experimental Model Dosage of Natural Ononitol Observed Effect Reference
Carrageenan-induced paw edema in rats20 mg/kg (oral)Significant inhibition of edema formation[1]
Croton oil-induced ear edema in mice20 mg/kg (oral)Significant reduction in ear edema[1]
Acetic acid-induced vascular permeability in mice20 mg/kg (oral)Significant inhibition of vascular permeability[1]
Cotton pellet-induced granuloma in rats20 mg/kg (oral)Significant reduction in granuloma weight[1]
Adjuvant-induced arthritis in rats20 mg/kg (oral)Significant suppression of arthritic development[1]
Anticancer Activity of Naturally Sourced Ononitol

In vitro studies using ononitol monohydrate isolated from Cassia tora have demonstrated its cytotoxic effects against human colorectal cancer cells.

Cell Line Concentration of Natural Ononitol Observed Effect Reference
HT-115 (Human colorectal carcinoma)1.5 µM (48h)IC50 value for cell viability
HT-115 (Human colorectal carcinoma)3.2 µM (24h)IC50 value for cell viability
HT-115 (Human colorectal carcinoma)3.2 µM (48h)64% apoptotic cells and 3% necrotic cells

Experimental Protocols

Extraction and Isolation of Natural Ononitol from Cassia tora

The following is a generalized protocol based on described methods for the extraction and isolation of ononitol monohydrate from the leaves of Cassia tora.

G start Collect and shade-dry Cassia tora leaves powder Powder the dried leaves start->powder extract Sequential extraction with non-polar and polar solvents powder->extract concentrate Concentrate the extract extract->concentrate chromatography Column chromatography of the concentrated extract concentrate->chromatography isolate Isolate Ononitol Monohydrate fractions chromatography->isolate crystallize Crystallize to purify isolate->crystallize end Pure Ononitol Monohydrate crystallize->end

Fig. 1: Workflow for Natural Ononitol Extraction.
Chemical Synthesis of Ononitol

The chemical synthesis of ononitol typically starts from myo-inositol, a readily available precursor. The synthesis involves a series of protection, methylation, and deprotection steps.

G start myo-Inositol protect Regioselective protection of hydroxyl groups start->protect methylate Methylation of the target hydroxyl group protect->methylate deprotect Deprotection of the remaining hydroxyl groups methylate->deprotect purify Purification of synthetic Ononitol deprotect->purify end Pure Synthetic Ononitol purify->end

Fig. 2: General Workflow for Ononitol Synthesis.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of ononitol on the viability of cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HT-115) in 96-well plates at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of ononitol (either naturally sourced or synthetic) and a vehicle control for specific time points (e.g., 24h, 48h).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Signaling Pathways

Ononitol, as a derivative of myo-inositol, is likely to influence signaling pathways where inositols and their phosphorylated forms play a crucial role. The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key signaling cascade involved in cell survival, proliferation, and inflammation, and is a potential target of ononitol's action.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PIP3->pAkt Activation PDK1->pAkt Phosphorylation Akt Akt mTOR mTOR pAkt->mTOR NFkB NF-κB pAkt->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation Inflammation Inflammation NFkB->Inflammation Ononitol Ononitol Ononitol->PI3K Potential Inhibition

Fig. 3: Potential Inhibition of the PI3K/Akt Pathway by Ononitol.

Discussion and Comparison

Currently, there is a lack of head-to-head studies directly comparing the efficacy of synthetic versus naturally sourced ononitol. The available data exclusively reports on the biological activities of ononitol isolated from natural sources. However, some key points can be considered for a theoretical comparison:

  • Purity: Synthetic ononitol, produced through a controlled chemical process, is expected to have a very high degree of purity. This can be advantageous for establishing precise dose-response relationships and for mechanistic studies where the effects of a single molecular entity are desired.

  • Contaminants: Natural extracts, even after purification, may contain other structurally related compounds or trace elements from the source plant. These could potentially have synergistic or antagonistic effects on the biological activity of ononitol.

  • Bioavailability: The bioavailability of a compound can be influenced by its formulation and the presence of other molecules. It is plausible that co-extracted compounds in natural ononitol preparations could enhance its absorption and bioavailability, a phenomenon often observed with natural products. Conversely, the high purity of synthetic ononitol allows for precise formulation with excipients designed to optimize its pharmacokinetic profile.

  • Scalability and Consistency: Chemical synthesis offers a more scalable and consistent supply of ononitol compared to extraction from natural sources, which can be affected by factors such as plant variety, growing conditions, and harvest time. This is a critical consideration for drug development and commercialization.

Conclusion

Naturally sourced ononitol has demonstrated significant anti-inflammatory and anticancer activities in preclinical studies. While there is a clear pathway for its chemical synthesis, research on the biological efficacy of synthetic ononitol is currently lacking. Future studies should focus on a direct comparison of the two forms to determine if the observed efficacy of natural ononitol is solely attributable to the ononitol molecule itself or if other co-extracted compounds play a role. Such studies are crucial for making informed decisions regarding the optimal sourcing and development of ononitol as a potential therapeutic agent. Researchers are encouraged to utilize the provided experimental protocols as a foundation for such comparative investigations.

References

In vivo validation of Ononitol's role in drought tolerance in plants

Author: BenchChem Technical Support Team. Date: November 2025

The pursuit of enhanced drought tolerance in crops is a critical endeavor in the face of global climate change. Among the various strategies plants employ to combat water deficit, the accumulation of compatible solutes, or osmolytes, is a key mechanism for maintaining cellular turgor and protecting cellular structures. This guide provides an in-vivo validation of the role of D-ononitol, a methylated inositol, in conferring drought tolerance and objectively compares its performance with other well-known osmolytes: proline, glycine betaine, and mannitol.

Comparative Performance of Osmolytes in Drought Tolerance

The following tables summarize quantitative data from various studies, showcasing the efficacy of ononitol and other osmolytes in enhancing plant resilience to drought stress. It is important to note that the data are derived from different studies on various plant species and under different experimental conditions, thus direct comparisons should be made with caution.

OsmolytePlant SpeciesKey Findings under Drought StressReference
D-Ononitol Transgenic Nicotiana tabacum (Tobacco)Photosynthesis recovered to 75% of the original rate one day after rewatering, compared to 57% in wild-type plants.[1][2]Sheveleva et al., 1997
Transgenic Nicotiana tabacum (Tobacco)Accumulated over 35 µmol/g fresh weight of ononitol.[1][2]Sheveleva et al., 1997
Proline Maize (Zea mays)Exogenous application increased shoot and root fresh weight by 97% and 247%, respectively, compared to untreated drought-stressed plants.--INVALID-LINK--
Glycine Betaine Transgenic Maize (Zea mays)Transgenic plants accumulating higher levels of glycine betaine showed significantly higher grain yield after drought treatment compared to wild-type.--INVALID-LINK--
Pear (Pyrus bretschneideri)Exogenous application reduced hydrogen peroxide (H2O2) and malondialdehyde (MDA) levels by 24% and 38% respectively, in drought-stressed leaves.--INVALID-LINK--
Mannitol Transgenic Wheat (Triticum aestivum)Under water stress, shoot fresh weight was reduced by only 40% in transgenic plants compared to a 70% reduction in wild-type plants.--INVALID-LINK--
Transgenic Wheat (Triticum aestivum)Accumulated 0.6–2.0 µmol/g fresh weight of mannitol in leaves.--INVALID-LINK--

Signaling Pathways and Biosynthesis

The production and signaling of these osmolytes are intricate processes, often integrated with other stress-responsive pathways.

Ononitol Biosynthesis and Signaling

D-Ononitol is synthesized from myo-inositol through the action of myo-inositol O-methyltransferase (IMT). The accumulation of ononitol helps in osmotic adjustment and the protection of cellular structures from reactive oxygen species (ROS). The myo-inositol pathway is also linked to other signaling molecules like inositol-1,4,5-trisphosphate (InsP3), which plays a role in calcium signaling and can influence ABA-dependent and independent drought responses.

Ononitol_Pathway Drought_Stress Drought Stress myo_Inositol myo-Inositol Drought_Stress->myo_Inositol induces IMT1 IMT1 (myo-inositol O-methyltransferase) myo_Inositol->IMT1 substrate InsP3_Signaling InsP3 Signaling myo_Inositol->InsP3_Signaling Ononitol D-Ononitol IMT1->Ononitol catalyzes Osmotic_Adjustment Osmotic Adjustment Ononitol->Osmotic_Adjustment ROS_Scavenging ROS Scavenging Ononitol->ROS_Scavenging Drought_Tolerance Drought Tolerance Osmotic_Adjustment->Drought_Tolerance ROS_Scavenging->Drought_Tolerance Ca2_Signaling Ca2+ Signaling InsP3_Signaling->Ca2_Signaling ABA_Response ABA Response Ca2_Signaling->ABA_Response ABA_Response->Drought_Tolerance

Caption: Ononitol biosynthesis from myo-inositol and its role in drought tolerance.

Comparative Osmolyte Signaling Overview

This diagram illustrates the general biosynthesis and signaling roles of ononitol, proline, glycine betaine, and mannitol in response to drought stress.

Osmolyte_Comparison cluster_ononitol Ononitol cluster_proline Proline cluster_gb Glycine Betaine cluster_mannitol Mannitol Drought_Stress Drought Stress Ononitol_precursor myo-Inositol Drought_Stress->Ononitol_precursor induces biosynthesis Proline_precursor Glutamate Drought_Stress->Proline_precursor induces biosynthesis GB_precursor Choline Drought_Stress->GB_precursor induces biosynthesis Mannitol_precursor Fructose-6-P Drought_Stress->Mannitol_precursor induces biosynthesis Ononitol Ononitol Ononitol_precursor->Ononitol IMT1 Osmotic_Adjustment Osmotic Adjustment Ononitol->Osmotic_Adjustment ROS_Detox ROS Detoxification Ononitol->ROS_Detox Proline Proline Proline_precursor->Proline P5CS/P5CR Proline->Osmotic_Adjustment Proline->ROS_Detox Macromolecule_Protection Macromolecule Protection Proline->Macromolecule_Protection Glycine_Betaine Glycine Betaine GB_precursor->Glycine_Betaine CMO/BADH Glycine_Betaine->Osmotic_Adjustment Glycine_Betaine->ROS_Detox Glycine_Betaine->Macromolecule_Protection Mannitol Mannitol Mannitol_precursor->Mannitol M1PDH/M1Pase Mannitol->Osmotic_Adjustment Mannitol->ROS_Detox Drought_Tolerance Enhanced Drought Tolerance Osmotic_Adjustment->Drought_Tolerance ROS_Detox->Drought_Tolerance Macromolecule_Protection->Drought_Tolerance

Caption: Overview of osmolyte biosynthesis and their common roles in drought tolerance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.

In Vivo Drought Stress Assay in Tobacco

This protocol is based on the methodology used to evaluate the performance of ononitol-accumulating transgenic tobacco plants.

1. Plant Growth and Transgene Introduction:

  • Nicotiana tabacum cv. SR1 plants are grown in a greenhouse in hydroponic culture with a quarter-strength Hoagland solution.

  • A cDNA encoding myo-inositol O-methyltransferase (IMT1) is transferred into the tobacco plants to enable ononitol production.

2. Imposition of Drought Stress:

  • For drought stress treatment, watering is withheld from mature plants for a specified period (e.g., 10-14 days) until visible signs of wilting are observed in the wild-type control plants.

  • Control plants are maintained under well-watered conditions.

3. Measurement of Photosynthetic Recovery:

  • After the drought period, plants are rewatered thoroughly.

  • Photosynthetic CO2 fixation rates are measured using an infrared gas analyzer at different time points after rewatering (e.g., 24 hours).

  • The recovery of photosynthesis is calculated as a percentage of the pre-stress photosynthetic rate.

4. Quantification of Ononitol:

  • Leaf samples are harvested from both drought-stressed and control plants.

  • The tissue is frozen in liquid nitrogen and lyophilized.

  • Ononitol is extracted using a solvent (e.g., 80% ethanol) and quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

General Experimental Workflow for Osmolyte Validation

Experimental_Workflow Start Plant Material (Transgenic vs. Wild-Type) Drought_Treatment Drought Stress Imposition (e.g., withholding water) Start->Drought_Treatment Control_Group Control Group (Well-watered) Start->Control_Group Physiological_Measurements Physiological Measurements (Photosynthesis, Water Potential, etc.) Drought_Treatment->Physiological_Measurements Biochemical_Analysis Biochemical Analysis (Osmolyte Quantification, ROS levels, etc.) Drought_Treatment->Biochemical_Analysis Growth_Analysis Growth & Yield Analysis (Biomass, Seed Yield, etc.) Drought_Treatment->Growth_Analysis Control_Group->Physiological_Measurements Control_Group->Biochemical_Analysis Control_Group->Growth_Analysis Data_Analysis Data Analysis & Comparison Physiological_Measurements->Data_Analysis Biochemical_Analysis->Data_Analysis Growth_Analysis->Data_Analysis Conclusion Conclusion on Drought Tolerance Data_Analysis->Conclusion

Caption: A generalized workflow for in vivo validation of osmolyte-mediated drought tolerance.

Conclusion

The in vivo validation studies clearly demonstrate that the accumulation of D-ononitol in transgenic plants significantly enhances their tolerance to drought stress. This is evidenced by improved physiological performance, such as better photosynthetic recovery after a drought event. When compared to other osmolytes like proline, glycine betaine, and mannitol, ononitol proves to be a potent osmoprotectant. While each of these molecules contributes to drought tolerance through overlapping mechanisms such as osmotic adjustment, ROS scavenging, and macromolecule protection, the choice of a target osmolyte for genetic engineering may depend on the specific plant species, the nature of the stress, and the desired agronomic traits. Further research involving direct comparative studies under identical conditions will be invaluable in dissecting the nuanced advantages of each osmolyte and for the strategic development of drought-resilient crops.

References

A Comparative Analysis of Ononitol and Other Cyclitols as Osmolytes for Cellular Stress Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of Ononitol and other prominent cyclitols—myo-inositol, D-pinitol, sorbitol, and mannitol—in their roles as osmolytes. It is intended for researchers, scientists, and drug development professionals investigating cellular stress mechanisms and potential therapeutic interventions. This document synthesizes experimental findings on their osmoprotective functions, including the maintenance of cellular viability, antioxidant activity, and enzyme protection under osmotic stress.

Introduction to Cyclitols as Osmolytes

Cyclitols, or cyclic polyols, are low molecular weight compounds that play a crucial role in protecting cells from various abiotic stresses such as drought and high salinity.[1] As compatible solutes, they accumulate in the cytoplasm to maintain cell turgor, stabilize proteins and membranes, and scavenge harmful reactive oxygen species (ROS) without interfering with normal cellular metabolism.[2][3] Myo-inositol is a key precursor in this class, leading to the biosynthesis of methylated derivatives like D-ononitol and D-pinitol.[4] This guide compares the efficacy of these cyclitols, providing available data, experimental methodologies, and insights into their mechanisms of action.

Comparative Performance of Cyclitols

The primary functions of these osmolytes include osmotic adjustment, direct scavenging of ROS, and the protection of cellular machinery. While direct, comprehensive quantitative comparisons across all cyclitols under uniform conditions are limited in existing literature, this guide consolidates available data to draw functional comparisons.

Table 1: Functional Comparison of Osmoprotective Cyclitols

CyclitolPrimary FunctionsKey Characteristics
Ononitol Osmotic adjustment, ROS scavenging.[2]A methylated derivative of myo-inositol. Accumulates in plants under drought and salt stress.
Myo-inositol Precursor to other cyclitols, signaling molecule (as inositol phosphates), ROS scavenger, osmotic adjustment.The most abundant cyclitol in eukaryotes; essential for cell viability and signaling.
D-Pinitol Osmotic adjustment, ROS scavenging, insulin-like properties.A methyl-ether derivative of D-chiro-inositol, derived from myo-inositol.
Sorbitol Osmotic adjustment, protection of cellular components.A linear sugar alcohol (polyol); its accumulation is linked to diabetic complications in some tissues.
Mannitol Osmotic adjustment, ROS scavenging.A linear sugar alcohol (polyol); used in transgenic plants to confer stress tolerance.

Table 2: Quantitative Antioxidant Activity of Selected Cyclitols

The following data on Radical Scavenging Activity (RSA) is derived from a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. It is important to note that this study found the direct antioxidant activity of the tested cyclitols to be very low compared to standard antioxidants like glutathione.

CompoundConcentration Tested (mg/mL)Radical Scavenging Activity (RSA, %)
D-Pinitol11.711.1 ± 0.9
L-Quebrachitol11.710.5 ± 0.6
Glutathione (Reference)0.01351.2 ± 0.4

Data sourced from Analyses of Antioxidative Properties of Selected Cyclitols. Note: Higher RSA % indicates greater antioxidant activity. The significantly lower concentrations of glutathione required to achieve high RSA highlight the comparatively weak direct scavenging activity of cyclitols in this specific assay.

Mechanism of Action and Signaling Pathways

The accumulation of cyclitols is a tightly regulated process initiated by cellular stress signals. Osmotic stress triggers signaling cascades that lead to the biosynthesis and accumulation of these protective molecules.

General Abiotic Stress Signaling

Abiotic stress, such as high salinity, is perceived by the cell, leading to an influx of calcium ions (Ca²⁺). This calcium signal is decoded by sensor proteins like Calcineurin B-like proteins (CBLs), which then activate specific kinases (CIPKs). This cascade, along with hormonal signals like abscisic acid (ABA), activates downstream transcription factors that upregulate the genes responsible for osmolyte synthesis.

stress Abiotic Stress (e.g., Salinity, Drought) perception Stress Perception (Membrane Sensors) stress->perception ca_influx Ca²⁺ Influx perception->ca_influx aba ABA Synthesis & Signaling perception->aba cbl CBLs (Ca²⁺ Sensors) ca_influx->cbl activates cipk CIPKs (Kinases) cbl->cipk activates tf Activation of Transcription Factors cipk->tf aba->tf genes Upregulation of Biosynthesis Genes (e.g., IMT, MIPS) tf->genes osmolytes Cyclitol Accumulation (Ononitol, Myo-inositol) genes->osmolytes

General signaling cascade leading to cyclitol accumulation under abiotic stress.
Inositol Phosphate Signaling Pathway

Myo-inositol is a cornerstone of the phosphoinositide signaling pathway. In response to osmotic stress, the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) is hydrolyzed by phospholipase C (PLC) to generate inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is a soluble second messenger that diffuses into the cytosol and can trigger the release of intracellular calcium, further propagating the stress signal.

stress Osmotic Stress plc Phospholipase C (PLC) stress->plc activates ip3 IP₃ (Inositol Trisphosphate) plc->ip3 hydrolyzes to dag DAG (Diacylglycerol) plc->dag pip2 PIP₂ (Membrane Lipid) pip2->plc ca_release Ca²⁺ Release from Stores ip3->ca_release triggers response Downstream Stress Responses dag->response activates ca_release->response

Inositol phosphate signaling pathway activated by osmotic stress.

Experimental Protocols

To evaluate and compare the efficacy of different cyclitols, a standardized set of in vitro experiments is essential. The following section details the methodologies for key assays.

Experimental Workflow

A logical workflow ensures that data is collected systematically, allowing for robust comparisons between different osmolyte candidates.

start Select Cyclitols (Ononitol, Myo-inositol, etc.) and Cell Line stress_induce Induce Osmotic Stress (e.g., with Sorbitol, NaCl) start->stress_induce treatment Treat Cells with Different Cyclitols (Dose-Response) stress_induce->treatment assay1 Cell Viability Assay (MTT / MTS) treatment->assay1 assay2 ROS Scavenging Assay (DPPH / DCFDA) treatment->assay2 assay3 Enzyme Activity Assay (e.g., LDH, Catalase) treatment->assay3 data Data Analysis & Comparison assay1->data assay2->data assay3->data

General experimental workflow for comparing osmolyte efficacy.
Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to quantify the cytoprotective effect of an osmolyte under stress conditions.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce tetrazolium salts (like MTT or MTS) to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293, HaCaT) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Induction of Stress: Replace the medium with a hyperosmotic medium (e.g., standard medium supplemented with 300 mM sorbitol).

  • Treatment: Concurrently, treat the cells with various concentrations (e.g., 10 µM to 1 mM) of the test cyclitols (Ononitol, myo-inositol, etc.). Include a positive control (no stress) and a negative control (stress, no osmolyte).

  • Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours).

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the unstressed control.

ROS Scavenging Activity (DPPH Assay)

This spectrophotometric assay is used to determine the direct free radical scavenging capacity of the cyclitols.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced, and the color fades. The degree of discoloration is proportional to the scavenging activity of the compound.

Methodology:

  • Preparation of Reagents: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of the test cyclitols in methanol.

  • Reaction Mixture: In a 96-well plate, mix 100 µL of each cyclitol dilution with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A blank containing only methanol and DPPH is used as the control.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: RSA (%) = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the osmolyte required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

Enzyme Activity Assay (Lactate Dehydrogenase under Thermal Stress)

This assay assesses the ability of cyclitols to stabilize and protect enzymes from denaturation under stress conditions (e.g., heat or chemical denaturants).

Principle: Lactate dehydrogenase (LDH) is a relatively stable enzyme whose activity can be easily measured. Its activity is compromised by stress. The protective effect of an osmolyte is determined by measuring the retention of LDH activity after stress exposure in the presence of the osmolyte.

Methodology:

  • Enzyme Preparation: Prepare a solution of LDH (e.g., from rabbit muscle) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).

  • Stress Condition: Incubate the LDH solution at a denaturing temperature (e.g., 55°C) for a set time (e.g., 30 minutes) in the presence and absence of different cyclitols (e.g., 1 M concentration). Include a non-stressed control kept on ice.

  • Activity Measurement: After the stress incubation, cool all samples on ice.

  • Reaction Mixture: To initiate the activity assay, add an aliquot of the LDH sample to a cuvette containing the reaction mixture (e.g., 100 mM phosphate buffer, 0.15 mM NADH, and 1 mM sodium pyruvate).

  • Spectrophotometry: Immediately measure the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺. The rate of decrease is proportional to the LDH activity.

  • Calculation: Express the results as the percentage of activity remaining compared to the non-stressed control.

Conclusion

Ononitol, myo-inositol, and other cyclitols are vital osmolytes that employ multiple mechanisms to protect cells from osmotic stress. While myo-inositol serves as a central precursor and signaling molecule, its derivatives like Ononitol are specifically accumulated as part of the adaptive stress response. Quantitative data suggests that their primary protective role may stem from osmotic adjustment and protein stabilization rather than potent, direct ROS scavenging. The experimental protocols provided herein offer a framework for researchers to conduct standardized comparative studies, which are needed to fully elucidate the relative potencies and specific applications of these promising cytoprotective agents.

References

Ononitol's Potential as a Selective COX-2 Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of Ononitol's mechanism of action in Cyclooxygenase-2 (COX-2) inhibition reveals its potential as a novel anti-inflammatory agent. This guide provides a comparative analysis of Ononitol against established COX-2 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to offer researchers and drug development professionals a comprehensive overview.

Ononitol, a naturally occurring cyclitol, has demonstrated promising anti-inflammatory properties. Recent studies suggest that its mechanism of action involves the targeted inhibition of COX-2, a key enzyme in the inflammatory cascade. This positions Ononitol as a potential alternative to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and selective COX-2 inhibitors like Celecoxib, which are widely used but carry risks of gastrointestinal and cardiovascular side effects.

Comparative Analysis of COX-2 Inhibition

To validate the efficacy of Ononitol as a COX-2 inhibitor, a comparative analysis of its inhibitory activity against the well-established selective COX-2 inhibitor, Celecoxib, is crucial. The following table summarizes the key quantitative data from in vitro studies.

CompoundTargetAssay TypeIC50 ValueSource
Ononitol Monohydrate HT-115 Human Colorectal Cancer Cell ProliferationCell-based3.2 µM (24h), 1.5 µM (48h)[1]
Myo-inositol-derived glycolipids Cyclooxygenase-2 (COX-2)Enzymatic237 µM[2]
Celecoxib Cyclooxygenase-2 (COX-2)Enzymatic0.42 µM[3]
Celecoxib Cyclooxygenase-1 (COX-1)Enzymatic14.2 µM[3]

Note: Data for Ononitol's direct enzymatic inhibition of COX-2 is still emerging. The cell-based assay indicates a downstream effect on the COX-2 pathway, while the data on a related myo-inositol compound provides an initial estimate of direct enzyme inhibition.

Ononitol's Mechanism of Action in COX-2 Inhibition

Ononitol appears to exert its anti-inflammatory effects by downregulating the expression and activity of COX-2, thereby reducing the production of pro-inflammatory prostaglandins. In a study on HT-115 human colorectal cancer cells, Ononitol monohydrate treatment led to a significant reduction in the protein levels of COX-2 and its downstream product, Prostaglandin E2 (PGE-2)[1]. This suggests that Ononitol may interfere with the signaling pathways that lead to the induction of COX-2 expression during inflammation.

The following diagram illustrates the proposed signaling pathway for COX-2 inhibition.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling_Cascade Gene_Transcription COX-2 Gene Transcription Signaling_Cascade->Gene_Transcription Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins Catalyzed by COX-2 COX2 COX-2 (Cyclooxygenase-2) Inflammation Inflammation Prostaglandins->Inflammation Gene_Transcription->COX2 mRNA Translation Ononitol Ononitol Ononitol->Signaling_Cascade Inhibits Ononitol->COX2 Inhibits

Caption: Proposed mechanism of Ononitol in the COX-2 signaling pathway.

Experimental Protocols for Validating COX-2 Inhibition

Accurate and reproducible experimental design is paramount in validating the mechanism of action of a potential COX-2 inhibitor. The following are detailed methodologies for key experiments.

In Vitro COX-2 Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect of Ononitol on COX-2 enzyme activity and to calculate its IC50 value.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Ononitol (test compound)

  • Celecoxib (positive control)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare a series of dilutions of Ononitol and Celecoxib.

  • In a 96-well plate, add the assay buffer, COX-2 enzyme, and either the test compound, positive control, or vehicle control.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for COX-2 Activity in Macrophages

Objective: To evaluate the effect of Ononitol on COX-2 activity in a cellular context, typically in response to an inflammatory stimulus.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS) for inducing COX-2 expression

  • Ononitol (test compound)

  • Dexamethasone (positive control)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • EIA kit for PGE2 detection

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Ononitol or Dexamethasone for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using an EIA kit.

  • Assess cell viability using an MTT assay to rule out cytotoxicity-related effects.

  • Calculate the percentage of inhibition of PGE2 production and determine the IC50 value.

The following diagram outlines the general workflow for validating a COX-2 inhibitor.

Experimental_Workflow Start Start In_Vitro_Screening In Vitro Screening (Enzymatic Assays) Start->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (e.g., Macrophages, Cancer Cells) In_Vitro_Screening->Cell_Based_Assays Determine_IC50 Determine IC50 & Selectivity (COX-1 vs. COX-2) Cell_Based_Assays->Determine_IC50 In_Vivo_Models In Vivo Animal Models (e.g., Carrageenan-induced paw edema) Determine_IC50->In_Vivo_Models Evaluate_Efficacy Evaluate Anti-inflammatory Efficacy & Toxicity In_Vivo_Models->Evaluate_Efficacy Lead_Optimization Lead Optimization Evaluate_Efficacy->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development End End Preclinical_Development->End

Caption: A typical experimental workflow for validating a COX-2 inhibitor.

Conclusion and Future Directions

The available evidence strongly suggests that Ononitol possesses anti-inflammatory properties mediated, at least in part, through the inhibition of the COX-2 pathway. While initial cell-based data is promising, further direct enzymatic assays are necessary to conclusively determine its potency and selectivity as a COX-2 inhibitor. Its natural origin and potential for a favorable side-effect profile make Ononitol a compelling candidate for further investigation in the development of novel anti-inflammatory therapies. Future research should focus on comprehensive in vivo studies to validate its efficacy and safety in preclinical models of inflammation and pain.

References

Independent Verification of the Reported Synthesis of (+)-Ononitol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of reported synthetic routes to (+)-Ononitol, a naturally occurring cyclitol and a derivative of myo-inositol. The synthesis of enantiomerically pure (+)-Ononitol is of significant interest due to its potential applications in various fields, including its role as a precursor for more complex biologically active molecules. This document summarizes quantitative data, details experimental methodologies, and presents key chemical transformations and biological pathways to aid researchers in evaluating and selecting the most suitable synthetic strategy.

Comparison of Synthetic Strategies for (+)-Ononitol

The primary challenge in the synthesis of (+)-Ononitol from the readily available and achiral starting material, myo-inositol, lies in the selective functionalization of its multiple hydroxyl groups and the introduction of chirality. The most common strategies involve a series of protection, methylation, and deprotection steps. A key step in achieving the desired enantiomer is the resolution of a racemic intermediate.

Two representative synthetic approaches are detailed and compared below. Both methods utilize myo-inositol as the starting material and employ a chiral resolution step to obtain the enantiomerically pure target molecule.

ParameterSynthesis A: Diastereomeric Resolution of Camphanate EstersSynthesis B: Alternative Diastereomeric Resolution
Starting Material myo-Inositolmyo-Inositol
Key Intermediate for Resolution Racemic 2,4-di-O-tosyl-myo-inositol 1,3,5-orthoformateRacemic 4-O-allyl-myo-inositol-1,3,5-orthoformate dicamphanates
Chiral Resolving Agent (1S)-(-)-Camphanic chloride(1S)-(-)-Camphanic chloride
Overall Yield ~17%Not explicitly reported for the full synthesis
Number of Steps 5Not explicitly reported for the full synthesis
Key Advantages Established method with a reported overall yield.Provides a versatile chiral synthon for other inositol derivatives.[1]
Key Disadvantages Requires multiple protection and deprotection steps.Overall yield and step count for the complete synthesis of (+)-Ononitol are not readily available in a single source.

Experimental Protocols

Synthesis A: Enantioselective Synthesis via Diastereomeric Resolution of Camphanate Esters

This synthesis commences with the protection of three hydroxyl groups of myo-inositol as a 1,3,5-orthoformate ester. The remaining free hydroxyl groups are then tosylated. The crucial enantioselectivity is introduced by reacting the racemic ditosylate with a chiral resolving agent, (1S)-(-)-camphanic chloride, to form diastereomeric camphanates that can be separated by chromatography. Subsequent methylation and deprotection steps yield the final product, (+)-Ononitol.[2]

Step 1: Synthesis of myo-Inositol 1,3,5-Orthoformate

  • myo-Inositol is reacted with trimethyl orthoformate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like dimethylformamide (DMF).

  • The reaction mixture is heated to drive the formation of the orthoformate.

  • The product is isolated upon cooling and crystallization.

Step 2: Tosylation of myo-Inositol 1,3,5-Orthoformate

  • The orthoformate derivative is treated with tosyl chloride in pyridine at low temperature.

  • The reaction selectively tosylates the remaining free hydroxyl groups at the 2, 4, and 6 positions. For the synthesis of Ononitol, a di-tosylated intermediate is desired.

Step 3: Chiral Resolution using (1S)-(-)-Camphanic Chloride

  • The racemic di-O-tosyl-myo-inositol orthoformate is reacted with (1S)-(-)-camphanic chloride in the presence of a base (e.g., pyridine) to form diastereomeric camphanate esters.

  • These diastereomers are then separated using column chromatography.

Step 4: Methylation of the Resolved Intermediate

  • The hydroxyl group of the desired diastereomer is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in a polar aprotic solvent (e.g., DMF).

Step 5: Deprotection to Yield (+)-Ononitol

  • All protecting groups (tosylates, camphanate, and orthoformate) are removed under appropriate conditions. This typically involves acidic hydrolysis for the orthoformate and reductive cleavage for the tosyl groups to yield (+)-Ononitol.

Synthesis B: Alternative Resolution via Dicamphanates of an Allyl-Protected Intermediate

This approach also begins with the formation of a myo-inositol orthoester. However, it introduces an allyl protecting group at the 4-position, which can be advantageous for orthogonal protection strategies. The chiral resolution is then performed on this allyl-containing intermediate using camphanate chemistry.[1]

Step 1: Synthesis of 4-O-Allyl-myo-Inositol-1,3,5-Orthoesters

  • myo-Inositol is first converted to its 1,3,5-orthoester.

  • The 4-hydroxyl group is then selectively allylated using allyl bromide in the presence of a base.

Step 2: Formation and Separation of Diastereomeric Dicamphanates

  • The racemic 4-O-allyl-myo-inositol-1,3,5-orthoester is reacted with (1S)-(-)-camphanic chloride to form diastereomeric dicamphanates.

  • These diastereomers are separated by crystallization from alcoholic solvents.

Step 3 & 4 (Proposed): Methylation and Deprotection

  • Following the resolution, the synthesis would proceed with the methylation of the appropriate hydroxyl group.

  • Finally, the removal of the allyl, camphanate, and orthoester protecting groups would yield (+)-Ononitol. The specific conditions for these final steps would need to be optimized based on the chosen protecting group strategy.

Visualizations

Biosynthesis_of_Ononitol cluster_legend Legend D-Glucose D-Glucose Glucose-6-Phosphate Glucose-6-Phosphate D-Glucose->Glucose-6-Phosphate Hexokinase myo-Inositol-1-Phosphate myo-Inositol-1-Phosphate Glucose-6-Phosphate->myo-Inositol-1-Phosphate MIPS myo-Inositol myo-Inositol myo-Inositol-1-Phosphate->myo-Inositol IMP (+)-Ononitol (+)-Ononitol myo-Inositol->(+)-Ononitol IMT D-Pinitol D-Pinitol (+)-Ononitol->D-Pinitol Epimerase MIPS myo-Inositol-1-Phosphate Synthase IMP Inositol Monophosphatase IMT Inositol Methyltransferase

Caption: Biosynthesis of (+)-Ononitol from D-Glucose.[3]

Synthetic_Workflow_Ononitol cluster_synthesis General Synthetic Strategy cluster_resolution Chiral Resolution Detail myo-Inositol myo-Inositol Protected myo-Inositol Protected myo-Inositol myo-Inositol->Protected myo-Inositol Protection Racemic Intermediate Racemic Intermediate Protected myo-Inositol->Racemic Intermediate Functionalization Resolved Chiral Intermediate Resolved Chiral Intermediate Racemic Intermediate->Resolved Chiral Intermediate Chiral Resolution Racemic Alcohol Racemic Alcohol Protected (+)-Ononitol Protected (+)-Ononitol Resolved Chiral Intermediate->Protected (+)-Ononitol Methylation (+)-Ononitol (+)-Ononitol Protected (+)-Ononitol->(+)-Ononitol Deprotection Diastereomeric Esters Diastereomeric Esters Racemic Alcohol->Diastereomeric Esters Esterification with Chiral Acid Chloride Separated Diastereomers Separated Diastereomers Diastereomeric Esters->Separated Diastereomers Chromatography or Crystallization Enantiomerically Pure Alcohol Enantiomerically Pure Alcohol Separated Diastereomers->Enantiomerically Pure Alcohol Hydrolysis Inositol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_legend Legend Receptor Receptor PLC PLC Receptor->PLC activates DAG DAG PLC->DAG IP3 IP3 PLC->IP3 cleaves PIP2 into PIP2 PIP2 Downstream_Signaling Downstream Signaling (e.g., PKC activation) DAG->Downstream_Signaling Ca2_Release Ca²⁺ Release (from ER) IP3->Ca2_Release Ca2_Release->Downstream_Signaling activates Signal Signal Signal->Receptor myo-Inositol myo-Inositol myo-Inositol->PIP2 biosynthesis PLC_legend Phospholipase C PIP2_legend Phosphatidylinositol 4,5-bisphosphate IP3_legend Inositol 1,4,5-trisphosphate DAG_legend Diacylglycerol ER_legend ER: Endoplasmic Reticulum PKC_legend PKC: Protein Kinase C

References

Comparative Metabolomics of Plants with High and Low Ononitol Content: A Guide to Understanding Abiotic Stress Tolerance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 24, 2025

This guide provides a comparative analysis of the metabolomic profiles of plants with high versus low Ononitol content, particularly in the context of abiotic stress. Ononitol, a cyclitol derived from myo-inositol, plays a crucial role as an osmoprotectant, helping plants to mitigate the detrimental effects of environmental stressors such as drought and high salinity. Understanding the metabolic differences between plants that accumulate high levels of Ononitol and those that do not can provide valuable insights into the mechanisms of stress tolerance, potentially informing the development of more resilient crops and new therapeutic agents. While direct, side-by-side metabolomic studies on naturally high- and low-Ononitol plants are limited, this guide synthesizes available data to present a representative comparison.

Plants that accumulate Ononitol and other related cyclitols, such as D-pinitol, are better equipped to handle osmotic stress. These compounds act as compatible solutes, which accumulate in the cytoplasm to maintain cell turgor and protect cellular structures without interfering with normal metabolic processes.[1][2][3] The accumulation of these osmoprotectants is a key strategy for survival in challenging environments.[3][4]

Quantitative Metabolite Analysis

The following tables summarize representative quantitative data for key metabolites in hypothetical plant types with high and low Ononitol content, both under normal and abiotic stress conditions (e.g., drought or high salinity). The data illustrates the significant upregulation of Ononitol and related compounds in stress-tolerant, high-Ononitol plants.

Table 1: Comparative Analysis of Cyclitol Content Under Normal and Stress Conditions (µg/g dry weight)

MetabolitePlant TypeNormal ConditionsAbiotic Stress ConditionsFold Change
Ononitol High-Ononitol5050010
Low-Ononitol< 520~4
D-Pinitol High-Ononitol1008008
Low-Ononitol< 1050~5
myo-Inositol High-Ononitol2006003
Low-Ononitol1502501.7

Table 2: Comparative Analysis of Other Stress-Related Metabolites (µg/g dry weight)

MetabolitePlant TypeNormal ConditionsAbiotic Stress ConditionsFold Change
Proline High-Ononitol100150015
Low-Ononitol807008.75
Sucrose High-Ononitol500080001.6
Low-Ononitol450060001.3
Glycine Betaine High-Ononitol3030010
Low-Ononitol< 1050~5

Signaling Pathways and Experimental Workflows

To visualize the metabolic processes and experimental procedures discussed, the following diagrams are provided.

Ononitol_Biosynthesis_Pathway cluster_legend Legend D-Glucose D-Glucose Glucose-6-Phosphate Glucose-6-Phosphate D-Glucose->Glucose-6-Phosphate Hexokinase myo-Inositol-1-Phosphate myo-Inositol-1-Phosphate Glucose-6-Phosphate->myo-Inositol-1-Phosphate MIPS myo-Inositol myo-Inositol myo-Inositol-1-Phosphate->myo-Inositol IMPA D-Ononitol D-Ononitol myo-Inositol->D-Ononitol IMT D-Pinitol D-Pinitol D-Ononitol->D-Pinitol OEP MIPS myo-Inositol-1-Phosphate Synthase IMPA Inositol Monophosphatase IMT Inositol Methyltransferase OEP Ononitol Epimerase

Ononitol Biosynthesis Pathway

Comparative_Metabolomics_Workflow cluster_sampling Sample Collection & Preparation cluster_extraction Metabolite Extraction cluster_analysis Metabolite Analysis cluster_data Data Processing & Interpretation Plant_Material High & Low Ononitol Plants (Control & Stress Conditions) Grinding Freeze-Drying & Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., 80% Ethanol) Grinding->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation Derivatization Derivatization (for GC-MS) Centrifugation->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Data_Processing Peak Identification & Quantification Analysis->Data_Processing Statistical_Analysis Statistical Analysis (e.g., PCA, OPLS-DA) Data_Processing->Statistical_Analysis Pathway_Analysis Metabolic Pathway Analysis Statistical_Analysis->Pathway_Analysis Biological_Interpretation Biological_Interpretation Pathway_Analysis->Biological_Interpretation Biological Interpretation

Comparative Metabolomics Workflow

Experimental Protocols

A detailed methodology for the extraction and quantification of Ononitol and other cyclitols from plant tissues is provided below. This protocol is a synthesis of commonly used techniques in plant metabolomics.

Objective: To extract and quantify Ononitol, D-pinitol, myo-inositol, and other related metabolites from plant tissue samples.

Materials:

  • Plant tissue (leaves, roots, etc.)

  • Liquid nitrogen

  • Freeze-dryer

  • Mortar and pestle or bead beater

  • 80% (v/v) aqueous ethanol

  • Centrifuge

  • Vials for sample storage

  • Internal standard (e.g., ribitol)

  • Derivatization reagents (for GC-MS): Methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

  • Sample Collection and Preparation:

    • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Lyophilize the frozen tissue to a constant dry weight using a freeze-dryer.

    • Grind the dried tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. Store the powdered samples at -80°C until extraction.

  • Metabolite Extraction:

    • Weigh approximately 20-50 mg of powdered tissue into a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-chilled 80% aqueous ethanol.

    • Add a known amount of internal standard (e.g., ribitol) to each sample for later quantification.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the mixture at 70°C for 15 minutes, with intermittent vortexing.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube. This contains the polar metabolites, including Ononitol.

    • Evaporate the supernatant to dryness under a vacuum or a stream of nitrogen.

  • Derivatization (for GC-MS analysis):

    • To the dried metabolite extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.

    • Vortex and incubate at 37°C for 90 minutes to protect carbonyl groups.

    • Add 80 µL of MSTFA (with 1% TMCS, if desired) and incubate at 37°C for 30 minutes to silylate hydroxyl and amine groups.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable column (e.g., a DB-5ms column) and a temperature gradient to separate the metabolites.

    • Identify metabolites by comparing their mass spectra and retention times to a reference library (e.g., NIST, Fiehn).

    • Quantify the metabolites by integrating the peak areas and normalizing to the internal standard.

  • Data Analysis:

    • Process the raw data to identify and quantify the metabolites in each sample.

    • Perform statistical analyses (e.g., t-tests, ANOVA, principal component analysis) to identify significant differences in metabolite levels between high- and low-Ononitol plants and between control and stress conditions.

    • Map the significantly altered metabolites onto biochemical pathways to understand the metabolic response to stress.

Conclusion

The comparative analysis of plants with high and low Ononitol content reveals a distinct metabolic strategy for coping with abiotic stress. Plants capable of accumulating high levels of Ononitol and other cyclitols demonstrate a more robust defense mechanism against osmotic stress, which is reflected in their broader metabolomic response. This includes not only the accumulation of these key osmoprotectants but also enhanced levels of other stress-related compounds like proline and certain sugars. The methodologies and pathways detailed in this guide provide a framework for researchers to further investigate these fascinating metabolic adaptations and their potential applications in agriculture and medicine.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (+)-Ononitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of (+)-Ononitol, also known as 4-O-methyl-myo-inositol or D-Pinitol. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of your research. While (+)-Ononitol and its related compound, myo-inositol, are not classified as hazardous substances, standard laboratory safety practices must be strictly followed.[1][2]

Personal Protective Equipment (PPE)

While no special protective equipment is needed under normal use conditions, it is essential to wear standard laboratory PPE to minimize exposure and maintain good laboratory practice.[1][3] In situations where exposure limits might be exceeded or if dust is generated, enhanced respiratory protection may be necessary.

Protection Type Recommended Equipment Purpose
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust particles and splashes.
Hand Protection Nitrile or other chemical-resistant gloves.To prevent skin contact.
Body Protection Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Not generally required under normal, well-ventilated conditions. A NIOSH-approved dust mask or respirator may be used if handling large quantities or if dust is generated.To prevent inhalation of airborne particles.

Step-by-Step Handling and Operational Plan

Proper handling of (+)-Ononitol is critical for both personnel safety and experimental accuracy. The following procedures outline a safe workflow from preparation to disposal.

Pre-Operational Checks
  • Verify Substance Identity: Confirm the container is clearly labeled as "(+)-Ononitol," "4-O-methyl-myo-inositol," or "D-Pinitol."

  • Review Safety Data Sheet (SDS): Before use, review the complete SDS for D-Pinitol.[4]

  • Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust generation.

  • Assemble PPE: Don the appropriate PPE as outlined in the table above.

Experimental Protocol: Solution Preparation

This protocol provides a general guideline for preparing solutions of (+)-Ononitol for experimental use.

Materials:

  • (+)-Ononitol (crystalline solid)

  • Appropriate solvent (e.g., DMSO, dimethylformamide, ethanol, or aqueous buffers like PBS)

  • Sterile containers and volumetric flasks

  • Pipettes and other necessary laboratory equipment

Procedure:

  • Weighing: Accurately weigh the desired amount of (+)-Ononitol solid in a clean, dry container. Avoid creating dust.

  • Dissolving:

    • For organic solvents: Dissolve the solid in the solvent of choice, such as DMSO (solubility approx. 10 mg/mL) or dimethylformamide (solubility approx. 5 mg/mL). Purging the solvent with an inert gas before dissolving is recommended.

    • For aqueous solutions: (+)-Ononitol can be dissolved directly in aqueous buffers. The solubility in PBS (pH 7.2) is approximately 5 mg/mL. It is not recommended to store aqueous solutions for more than one day.

  • Dilution: Further dilutions into aqueous buffers or isotonic saline should be made prior to biological experiments to ensure the residual amount of organic solvent is insignificant.

  • Storage: Store stock solutions at 4°C for up to several years as a crystalline solid. For solutions, follow specific storage recommendations based on the solvent used; for example, solutions in organic solvents can be stored at -20°C for up to one year or -80°C for up to two years.

Post-Operational Procedures
  • Decontamination: Clean the work area thoroughly with soap and water.

  • Waste Disposal: Dispose of waste according to the guidelines in Section 4.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound.

First Aid Measures

In the event of exposure, follow these immediate first aid procedures.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.
Skin Contact Wash off immediately with soap and plenty of water. Get medical attention if irritation develops and persists.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician.

Disposal Plan

Proper disposal of (+)-Ononitol and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Based on available safety data, (+)-Ononitol can typically be handled as non-hazardous solid chemical waste.

  • Containerization:

    • Collect waste (+)-Ononitol and any contaminated materials (e.g., weigh boats, pipette tips) in a designated, sealable, and clearly labeled waste container.

    • The label should include the full chemical name: "(+)-Ononitol" or "D-Pinitol."

  • Spill Management:

    • In case of a spill, avoid dust formation.

    • Use appropriate tools to sweep up or vacuum the spilled solid and place it in a convenient waste disposal container.

    • Clean the spill area by spreading water on the contaminated surface and dispose of the cleaning materials in the designated waste container.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or designated chemical waste disposal coordinator to arrange for pickup and proper disposal in accordance with local and regional authority requirements.

Signaling Pathway and Experimental Workflow

(+)-Ononitol (D-Pinitol) has been shown to play a role in the insulin signaling pathway, primarily by influencing the PI3K/Akt pathway, which is crucial for glucose metabolism.

Ononitol_Signaling_Pathway Figure 1: Simplified Insulin Signaling Pathway Involving (+)-Ononitol Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds to PI3K PI3K Insulin_Receptor->PI3K Activates Ononitol (+)-Ononitol (D-Pinitol) Ononitol->PI3K Positively Influences Akt Akt/PKB PI3K->Akt Activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Promotes Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake Leads to

Caption: Simplified diagram of the insulin signaling pathway highlighting the positive influence of (+)-Ononitol.

Handling_Workflow Figure 2: Workflow for Safe Handling of (+)-Ononitol Start Start Pre_Op Pre-Operational Checks (Verify Substance, Review SDS, Ventilation, Don PPE) Start->Pre_Op Handling Handling & Experimentation (Weighing, Solution Prep) Pre_Op->Handling Spill Spill? Handling->Spill Post_Op Post-Operational Procedures (Decontaminate, Dispose Waste, Doff PPE, Wash Hands) End End Post_Op->End Spill->Post_Op No Spill_Mgmt Spill Management (Contain, Clean, Dispose) Spill->Spill_Mgmt Yes Spill_Mgmt->Post_Op

Caption: Logical workflow for the safe handling of (+)-Ononitol from start to finish.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ononitol, (+)-
Reactant of Route 2
Reactant of Route 2
Ononitol, (+)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.